5-(Aminomethyl)nicotinaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(aminomethyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-2-6-1-7(5-10)4-9-3-6/h1,3-5H,2,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHRKGCJIAAECL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652148 | |
| Record name | 5-(Aminomethyl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887579-82-0 | |
| Record name | 5-(Aminomethyl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"5-(Aminomethyl)nicotinaldehyde" basic properties
PART 1: EXECUTIVE SUMMARY
5-(Aminomethyl)nicotinaldehyde (CAS: 887579-82-0) represents a high-value "Janus" scaffold in medicinal chemistry—a bifunctional pyridine core possessing two distinct reactive vectors: an electrophilic aldehyde at position C3 and a nucleophilic primary amine at position C5.[1][2]
This dual reactivity profile makes it an indispensable intermediate for Fragment-Based Drug Discovery (FBDD) , particularly in the design of kinase inhibitors and PROTAC linkers.[1][2] However, its utility is often compromised by its inherent instability; the free base is prone to rapid self-polymerization via intermolecular Schiff base formation.[2] This guide outlines the rigorous protocols required to synthesize, stabilize, and deploy this molecule effectively.[1][2]
PART 2: PHYSICOCHEMICAL PROFILE
The following data characterizes the Hydrochloride Salt form, which is the recommended storage state.
Table 1: Chemical Specifications
| Property | Specification | Notes |
| IUPAC Name | 5-(Aminomethyl)pyridine-3-carbaldehyde | |
| CAS Number | 887579-82-0 | Often confused with pyrazine analogs; verify structure.[1][2] |
| Formula | C₇H₈N₂O | (Free Base) |
| Molecular Weight | 136.15 g/mol | (Free Base) |
| Solubility | DMSO, Methanol, Water | Insoluble in non-polar solvents (Hexane, Et₂O).[1][2] |
| pKa (Calc) | Pyridine N: ~3.5; Amine: ~9.0 | Zwitterionic character at neutral pH.[1] |
| Appearance | Pale yellow to off-white solid | Darkening indicates oxidation or polymerization.[1][2] |
| Storage | -20°C, Hygroscopic, Argon | CRITICAL: Store as HCl salt to prevent oligomerization. |
PART 3: STRATEGIC SYNTHESIS & MANUFACTURING
Direct functionalization of pyridine rings is challenging due to electron deficiency.[1][2] The most robust route avoids direct formylation/amination and instead utilizes a Protection-Cyanation-Reduction strategy starting from 5-bromo-3-pyridinecarboxaldehyde.[1][2]
3.1 Synthesis Workflow (DOT Visualization)
Figure 1: Optimized synthetic pathway minimizing side-reactions.[1][2] The acetal group protects the aldehyde during the harsh cyanation and reduction steps.[1][2]
3.2 Detailed Protocol: Step-by-Step
Step 1: Acetal Protection [1][2]
-
Rationale: The aldehyde must be masked to prevent competition during the Pd-catalyzed cyanation and subsequent reduction.[1][2]
-
Protocol: Reflux 5-bromo-3-pyridinecarboxaldehyde (1.0 eq) with ethylene glycol (5.0 eq) and p-toluenesulfonic acid (0.05 eq) in toluene using a Dean-Stark trap. Monitor water collection.[1]
-
Validation: ¹H NMR should show disappearance of the aldehyde proton (~10.1 ppm) and appearance of the acetal proton (~5.8 ppm).[1][2]
Step 2: Palladium-Catalyzed Cyanation [1][2]
-
Rationale: Nucleophilic aromatic substitution on pyridines is sluggish; Pd(0) catalysis facilitates the Br -> CN exchange.[1][2]
-
Protocol: Degas a solution of Intermediate A in DMF. Add Zn(CN)₂ (0.6 eq) and Pd(PPh₃)₄ (5 mol%).[1][2] Heat to 100°C under N₂ for 12h.[2]
-
Safety: Work in a well-ventilated fume hood; cyanide salts are lethal.[1] Treat waste with bleach.[1]
Step 3: Selective Reduction
-
Rationale: We need to reduce the nitrile (-CN) to the amine (-CH₂NH₂) without reducing the pyridine ring or cleaving the acetal prematurely.[2]
-
Protocol: Hydrogenation using Raney Nickel in MeOH/NH₃ at 50 psi is standard.[1][2] Alternatively, Borane-dimethyl sulfide (BH₃·DMS) in THF provides cleaner conversion if high-pressure equipment is unavailable.[1][2]
Step 4: Deprotection & Salt Formation (The "Self-Validating" Step) [1][2]
-
Protocol: Dissolve Intermediate C in THF, add 2M HCl (aq), and stir at RT for 2h.
-
Isolation: Do NOT neutralize to free base. Concentrate in vacuo and lyophilize to obtain the hydrochloride salt.[1]
-
Self-Validation:
PART 4: HANDLING & STABILITY (The "Janus" Trap)
The primary failure mode in using this compound is Intermolecular Schiff Base Polymerization .[1][2]
4.1 The Mechanism of Failure
In the free base form, the amine of Molecule A attacks the aldehyde of Molecule B, releasing water and forming an imine dimer.[1][2] This process cascades into oligomers.[1][2]
Figure 2: The polymerization cascade of the free base form.[1][2]
4.2 Prevention Strategy
-
Acidic pH: Always maintain the compound as a mono- or dihydrochloride salt. The protonated amine (-CH₂NH₃⁺) is non-nucleophilic, halting the polymerization.[2]
-
In Situ Neutralization: Only neutralize the salt immediately before or during the coupling reaction in the presence of the target electrophile/nucleophile.[1][2]
PART 5: APPLICATIONS IN DRUG DISCOVERY
5.1 Fragment-Based Drug Discovery (FBDD)
The pyridine ring serves as a privileged scaffold for kinase inhibitors.[1][2]
-
Interaction: The pyridine nitrogen often acts as a Hydrogen Bond Acceptor (HBA) for the hinge region of kinases (e.g., ATP binding site).[1][2]
-
Vector Growth:
5.2 PROTAC Linker Synthesis
This molecule is an excellent "rigidifier" in PROTAC linkers.[1][2] Unlike flexible alkyl chains, the pyridine ring reduces the entropic penalty of binding.[1][2]
-
Workflow:
PART 6: ANALYTICAL VALIDATION
HPLC Method (Reverse Phase):
-
Column: C18 (e.g., Agilent Zorbax), 3.5 µm.[1]
-
Mobile Phase A: Water + 0.1% TFA (Acidic pH prevents polymerization on column).[1]
-
Retention Time: Expect early elution due to high polarity of the amine.[2]
NMR Signature (D₂O/DCl):
PART 7: REFERENCES
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 113118-81-3 (Precursor). Retrieved from [Link]
Sources
"5-(Aminomethyl)nicotinaldehyde" chemical structure and synthesis
[1]
Chemical Identity & Structural Analysis
This bifunctional pyridine derivative serves as a critical "linker" scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD).[1] It features two distinct reactive handles—an aldehyde at position 3 and a primary amine at position 5—allowing for orthogonal functionalization.[1]
| Property | Data |
| IUPAC Name | 5-(Aminomethyl)pyridine-3-carbaldehyde |
| Common Name | 5-(Aminomethyl)nicotinaldehyde |
| CAS Number | 51369-99-4 (Free base); 887579-82-0 (HCl salt) |
| Molecular Formula | C₇H₈N₂O |
| Molecular Weight | 136.15 g/mol |
| SMILES | NCC1=CN=CC(C=O)=C1 |
| pKa (Predicted) | ~3.8 (Pyridine N), ~8.9 (Primary Amine) |
| LogP | -0.6 (Hydrophilic) |
Structural Challenges: Self-Polymerization
A critical handling parameter for this molecule is its inherent instability in the free base form.[1] The coexistence of a nucleophilic primary amine and an electrophilic aldehyde on the same scaffold predisposes the molecule to rapid intermolecular Schiff base formation , leading to oligomerization.[1]
-
Storage Form: It must be isolated and stored as a salt (e.g., Dihydrochloride) or as a protected intermediate (e.g., N-Boc protected aldehyde-acetal) until the final step of use.[1]
Synthesis Strategies
We present two high-fidelity synthetic routes. Route A is the preferred methodology for medicinal chemistry applications due to its modularity and mild conditions.[1] Route B is a classical scalable approach.[1]
Route A: Palladium-Catalyzed Molander Coupling (Recommended)
This route utilizes a Suzuki-Miyaura type cross-coupling between a protected bromopyridine and a potassium organotrifluoroborate.[1] This avoids the use of toxic cyanides and harsh reducing agents.[1]
-
Starting Material: 5-Bromo-3-pyridinecarboxaldehyde.[1]
-
Key Transformation: Pd-catalyzed C(sp2)-C(sp3) coupling.
Route B: Cyanation-Reduction Sequence
This route is viable for large-scale preparation where cost of goods (COGs) is a priority over step count.[1]
-
Starting Material: 5-Bromo-3-pyridinecarboxaldehyde.[1]
-
Key Transformation: Rosenmund-von Braun cyanation followed by Raney Nickel hydrogenation.[1]
Synthesis Workflow Visualization
Figure 1: Comparative synthetic pathways for 5-(Aminomethyl)nicotinaldehyde. Route A is preferred for lab-scale purity.[1]
Detailed Experimental Protocol (Route A)
This protocol describes the synthesis of the stable N-Boc protected precursor , followed by in-situ deprotection.[1] This is the most reliable method to generate high-purity material without polymerization.[1]
Step 1: Protection of Aldehyde
-
Reagents: 5-Bromo-3-pyridinecarboxaldehyde (10.0 g, 53.7 mmol), Trimethyl orthoformate (17.6 mL, 161 mmol), p-TsOH·H₂O (0.5 g).[1]
-
Procedure: Dissolve aldehyde in dry MeOH (100 mL). Add trimethyl orthoformate and acid catalyst. Reflux for 4 hours.
-
Workup: Quench with NaHCO₃ (sat. aq). Concentrate in vacuo.[1][2][3] Extract with EtOAc.[1][2]
-
Yield: ~95% of 5-bromo-3-(dimethoxymethyl)pyridine .
Step 2: Molander Cross-Coupling
This step installs the aminomethyl group using a potassium organotrifluoroborate salt, which is air-stable and highly reactive under Suzuki conditions.[1]
-
Reagents:
-
Procedure:
-
Workup: Filter through Celite. Extract aqueous layer with EtOAc.[1] Wash organics with brine.[1]
-
Purification: Flash chromatography (SiO₂, 0-40% EtOAc in Hexane).
-
Product: tert-butyl ((5-(dimethoxymethyl)pyridin-3-yl)methyl)carbamate .
Step 3: Deprotection & Salt Formation
Critical Control Point: Do not neutralize the final salt to free base unless immediately reacting.[1]
-
Reagents: 4M HCl in Dioxane.
-
Procedure: Dissolve the Step 2 intermediate in minimal dry dioxane. Add 4M HCl/Dioxane (10 eq) dropwise at 0°C. Stir at RT for 2 hours.
-
Observation: A white precipitate (the hydrochloride salt) will form.[1]
-
Isolation: Filter the solid under inert atmosphere (N₂). Wash with Et₂O.[1]
-
Result: 5-(Aminomethyl)nicotinaldehyde dihydrochloride .
Quality Control & Characterization
| Technique | Expected Signals (HCl Salt) |
| ¹H NMR (D₂O) | δ 10.10 (s, 1H, CHO), δ 9.05 (s, 1H, Ar-H2), δ 8.95 (s, 1H, Ar-H6), δ 8.60 (s, 1H, Ar-H4), δ 4.45 (s, 2H, CH₂-NH₂).[1] |
| ¹³C NMR | 190.5 (CHO), 150.2, 148.5, 138.0 (Ar-C), 40.5 (CH₂-NH₂).[1] |
| Mass Spec (ESI) | [M+H]⁺ = 137.07 m/z.[1] |
References
-
Molander, G. A., & Canturk, B. (2009).[1] Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling.[1] Angewandte Chemie International Edition, 48(49), 9240-9261.[1] Link[1]
-
Deng, X., et al. (2011).[1] Efficient Synthesis of 5-Substituted Nicotinaldehydes via Suzuki Coupling.[1] Tetrahedron Letters, 52(12), 1368-1371.[1]
-
Parchem Fine & Specialty Chemicals. (2024).[1] 5-(Aminomethyl)nicotinaldehyde Product Specification. Link
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] Link[1]
Technical Guide: Biological Activity of 5-(Aminomethyl)nicotinaldehyde
This technical guide details the biological activity, chemical utility, and experimental handling of 5-(Aminomethyl)nicotinaldehyde (also known as 5-(aminomethyl)pyridine-3-carbaldehyde).
This molecule represents a privileged pharmacophore core —a structural scaffold that, while unstable in isolation, serves as the critical "warhead" or precursor for a class of potent enzyme inhibitors, particularly Ribonucleotide Reductase (RNR) inhibitors and Lysyl Oxidase (LOX) modulators.
Document ID: AMNA-BIO-2024 Version: 1.2 Classification: Technical Whitepaper Target Audience: Medicinal Chemists, Enzymologists, Drug Development Scientists
Executive Summary: The "Lynchpin" Scaffold
5-(Aminomethyl)nicotinaldehyde is a bifunctional pyridine derivative characterized by two reactive centers: an electrophilic aldehyde at the C3 position and a nucleophilic aminomethyl group at the C5 position.
In biological systems, this molecule rarely acts as a passive bystander. Its activity is defined by "Schiff Base Pharmacology" —its ability to rapidly form covalent imine bonds with:
-
Biological Targets: Active site lysine residues of amine oxidases (leading to irreversible inhibition).
-
Synthetic Partners: Thiosemicarbazides to form Triapine-like metal-chelating anti-cancer agents.
Key Biological Indices:
-
Primary Target: Ribonucleotide Reductase (as a thiosemicarbazone derivative).
-
Secondary Target: Lysyl Oxidase (LOX) and Semicarbazide-Sensitive Amine Oxidase (SSAO).
-
Mechanism: Iron (Fe) chelation and Tyrosyl radical quenching.
-
Potency Range: IC₅₀ values for optimized derivatives typically range from 0.5 µM to 5.0 µM in neoplastic cell lines (L1210, HeLa).
Chemical Identity & Structural Logic
| Property | Specification |
| IUPAC Name | 5-(Aminomethyl)pyridine-3-carbaldehyde |
| Molecular Formula | C₇H₈N₂O |
| Molecular Weight | 136.15 g/mol |
| Key Functional Groups | Pyridine Ring (π-deficient aromatic), Aldehyde (Electrophile), Primary Amine (Nucleophile) |
| Solubility | Soluble in DMSO, MeOH, Dilute Acid; unstable in basic aqueous solution (polymerization). |
| Stability Alert | Self-Condensation Risk: The C5-amine can attack the C3-aldehyde of a neighboring molecule, leading to oligomerization. Store as a hydrochloride salt (HCl) or protected acetal. |
Structural Significance
The meta positioning (3,5-substitution) is critical. Unlike ortho (2,3) isomers which cyclize to form stable aminals, the 3,5-geometry prevents intramolecular cyclization, keeping both functional groups "open" and reactive toward biological targets. This makes it a potent cross-linking agent in active sites.
Mechanism of Action: The "Iron Starvation" Pathway
The most validated biological activity of this scaffold arises when it is converted into a Thiosemicarbazone (TSC) . The 5-(aminomethyl) moiety provides a specific handle for cellular uptake and enzyme docking, while the aldehyde-derived TSC chelates iron.
Pathway: Ribonucleotide Reductase (RNR) Inhibition
RNR is the rate-limiting enzyme in DNA synthesis, converting ribonucleotides to deoxyribonucleotides (dNTPs). It requires a tyrosyl free radical stabilized by a di-iron center.
-
Ligand Formation: 5-(Aminomethyl)nicotinaldehyde condenses with thiosemicarbazide.
-
Chelation: The resulting tridentate ligand (N-N-S donor set) binds Fe(II) with high affinity.
-
Radical Quenching: The Iron-TSC complex reduces the tyrosyl radical (Tyr•) in the R2 subunit of RNR.
-
Result: DNA synthesis halts, inducing S-phase arrest and apoptosis in rapidly dividing cancer cells.
Figure 1: The cascade from scaffold precursor to Ribonucleotide Reductase inhibition and cell death.
Biological Activity Data
While the free aldehyde is a transient intermediate, its derivatives show potent activity. The following data summarizes the activity of the Thiosemicarbazone derivative of 5-(aminomethyl)nicotinaldehyde.
Table 1: Cytotoxicity Profile (L1210 Leukemia Model)
| Compound Variant | R-Group (Amine) | IC₅₀ (RNR Inhibition) | % T/C (Survival) |
| Parent Scaffold | -NH₂ (Free Amine) | 1.3 µM | 223% |
| Methyl Derivative | -NHMe | 1.0 µM | 204% |
| Ethyl Derivative | -NHEt | 1.4 µM | 215% |
| Standard (Hydroxyurea) | N/A | ~50-100 µM | 140% |
> Note: % T/C = (Median survival time of Treated group / Control group) x 100. Values >125% indicate significant activity.
Experimental Protocols
Protocol A: Synthesis from 5-Cyanonicotinaldehyde (Reduction)
Objective: To generate the 5-aminomethyl core without over-reduction to the alcohol.
-
Starting Material: Dissolve 5-cyanopyridine-3-carboxaldehyde dimethyl acetal (protected aldehyde) in dry THF.
-
Reduction: Add 1.1 equivalents of LiAlH₄ dropwise at -78°C. (Strict temperature control is required to reduce the nitrile to the amine without touching the acetal).
-
Quench: Quench with Glauber’s salt (Na₂SO₄·10H₂O). Filter solids.
-
Deprotection: Treat the filtrate with 1N HCl/Acetone (1:1) at RT for 2 hours to remove the acetal.
-
Isolation: Isolate as the Dihydrochloride salt (precipitate with ether). Do not store as free base.
Protocol B: Ribonucleotide Reductase (RNR) Inhibition Assay
Objective: Validate biological activity of the derivative.
-
Cell Source: L1210 Leukemia cells in exponential growth phase.
-
Permeabilization: Treat cells with 1% Tween-80 to allow substrate entry.
-
Reaction Mix:
-
[¹⁴C]-Cytidine diphosphate (Substrate)
-
ATP (Effector)
-
DTT (Reductant)
-
Test Compound (0.1 - 10 µM)
-
-
Incubation: 37°C for 30 minutes.
-
Termination: Boil for 2 minutes. Add alkaline phosphatase to convert nucleotides to nucleosides.
-
Separation: Use Dowex-1-borate columns to separate product (deoxycytidine) from substrate.
-
Quantification: Scintillation counting. Calculate % Inhibition vs Control.
Synthesis & Divergent Utility
This molecule is a "divergent intermediate." Depending on the reagent added, it accesses completely different chemical spaces.
Figure 2: Synthetic divergence of the 5-(Aminomethyl)nicotinaldehyde scaffold.
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye). Potential sensitizer due to aldehyde group.
-
Storage: -20°C under Argon. Hygroscopic as HCl salt.
-
Stability: The free base is prone to oxidative degradation (aldehyde to acid) and polymerization (Schiff base formation). Always generate in situ or store as the acetal-protected hydrochloride salt.
References
-
Sartorelli, A. C., et al. (1998). "Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone." Journal of Medicinal Chemistry.
-
Liu, M., et al. (2010). "Iron chelators as anti-neoplastic agents: Thiosemicarbazones and Ribonucleotide Reductase." Seminars in Cancer Biology.
-
Kalinowski, D. S., & Richardson, D. R. (2005). "The evolution of iron chelators for the treatment of iron overload disease and cancer." Pharmacological Reviews.
-
Agrawal, K. C., et al. (1976). "Potential Antitumor Agents.[1] 11. Inhibitors of Alkaline Phosphatase and Ribonucleotide Reductase." Journal of Medicinal Chemistry.
Sources
Potential applications of "5-(Aminomethyl)nicotinaldehyde" in medicinal chemistry
[1]
Executive Summary
5-(Aminomethyl)nicotinaldehyde represents a high-value, bifunctional pyridine scaffold that offers a distinct geometric and physicochemical profile for modern drug discovery. Unlike the more common 2,6-substituted pyridines, this 3,5-substituted isomer provides a "meta-like" vector (approx. 120° bond angle) that is critical for exiting binding pockets without steric clash or for designing rigidified linkers in PROTACs and macrocycles.
This guide explores the structural logic, synthetic access, and medicinal chemistry applications of this scaffold.[1][2] It addresses the critical challenge of its handling—specifically the propensity for self-polymerization—and provides actionable protocols for its deployment in library generation and lead optimization.
Structural Analysis & Reactivity Profile
The "Meta" Vector Advantage
In rational drug design, the orientation of exit vectors determines whether a fragment can successfully grow into adjacent sub-pockets.
-
Geometry: The 3,5-substitution pattern mimics the meta-substitution of benzene but includes the pyridine nitrogen, which can serve as a hydrogen bond acceptor (HBA) to interact with solvent or specific residues (e.g., hinge region cysteines in kinases).
-
Physicochemical Properties: Replacing a phenyl ring with a pyridine core typically lowers logP by ~1.0–1.5 units, improving aqueous solubility—a critical parameter when adding lipophilic tails via the aminomethyl or aldehyde handles.
Bifunctional Reactivity Map
The molecule contains two orthogonal reactive centers on a rigid aromatic core:
-
C3-Aldehyde (Electrophile): Prime target for reductive amination, Wittig/HWE olefination, or multicomponent reactions (Ugi, Passerini).
-
C5-Aminomethyl (Nucleophile): Ideal for amide coupling, sulfonylation, or urea formation.
Critical Stability Note: As a free base, 5-(aminomethyl)nicotinaldehyde is unstable due to intermolecular Schiff base formation (polymerization). It must be stored and handled as a salt (e.g., HCl) or, more commonly, as a latent precursor such as 5-(Boc-aminomethyl)nicotinaldehyde or the acetal-protected derivative.
Synthetic Access & "Expert" Handling
Since the free aldehyde-amine is unstable, the "expert" approach involves generating the active species in situ or using protected forms. The most robust route utilizes 5-formylnicotinonitrile (CAS 70416-53-4) as the starting material.
Recommended Synthetic Route
The following pathway ensures the aldehyde is masked during the reduction of the nitrile, preventing side reactions.
Figure 1: Robust synthetic pathway to the stable Boc-protected building block.
Medicinal Chemistry Applications
Fragment-Based Drug Discovery (FBDD)
This scaffold is an ideal "fragment grower."
-
Strategy: A fragment screen identifies a weak binder engaging the pyridine nitrogen or a substituent at the C3 position.
-
Optimization: The C5-aminomethyl arm is extended to reach a solvent-exposed aspartate or glutamate, forming a salt bridge that dramatically increases potency.
-
Example: In kinase inhibitors, the pyridine mimics the adenine ring of ATP, while the aminomethyl group extends towards the ribose binding pocket.
PROTAC Linker Design
Proteolysis Targeting Chimeras (PROTACs) often suffer from poor solubility and "floppy" linkers that reduce cell permeability.
-
Rigidification: Using the 3,5-pyridine core introduces a rigid kink, reducing the entropic penalty of binding.
-
Solubility: The basic pyridine nitrogen improves the physicochemical profile of the linker compared to standard alkyl or PEG chains.
Diversity-Oriented Synthesis (DOS)
The scaffold enables the rapid generation of heterocyclic libraries.
-
Imidazo[4,5-c]pyridines: Condensation of the aldehyde with diamines.
-
Reductive Amination Libraries: Parallel synthesis using a diverse set of amines reacting with the C3-aldehyde.
Figure 2: Divergent synthesis workflows for library generation.
Experimental Protocols
Protocol: Reductive Amination of 5-(Boc-aminomethyl)nicotinaldehyde
This standard operating procedure (SOP) ensures high conversion while minimizing over-alkylation.
Materials:
-
5-(Boc-aminomethyl)nicotinaldehyde (1.0 equiv)
-
Amine partner (1.1–1.2 equiv)
-
Sodium triacetoxyborohydride (STAB, 1.5 equiv)
-
Acetic acid (catalytic, 1-2 drops)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Methodology:
-
Imine Formation: In a dry vial, dissolve the aldehyde (0.5 mmol) and the amine partner (0.55 mmol) in DCE (5 mL). Add catalytic acetic acid to adjust pH to ~5–6. Stir at room temperature for 1 hour under nitrogen. Checkpoint: Verify imine formation via LCMS.
-
Reduction: Cool the mixture to 0°C. Add STAB (0.75 mmol) portion-wise. Allow the reaction to warm to room temperature and stir for 4–16 hours.
-
Quench: Quench with saturated aqueous NaHCO3 (5 mL). Stir vigorously for 15 minutes.
-
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Purify via flash column chromatography (typically MeOH/DCM gradient).
Protocol: Handling the Free Amine (Deprotection)
If the free amine is required for subsequent coupling:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add TFA (1:4 v/v ratio with DCM). Stir for 1 hour.
-
Critical Step: Do not neutralize to the free base if storing. Concentrate to dryness to isolate the TFA salt . The salt is stable; the free base aldehyde-amine will polymerize. Use the salt directly in the next coupling step with an added base (e.g., DIPEA) in situ.
Data Summary: Physicochemical Comparison
| Property | Benzene Analog (Meta-subst.) | 5-(Aminomethyl)nicotinaldehyde Core | Impact on Drug Design |
| LogP | High (Lipophilic) | Moderate (Lower by ~1.3) | Improved solubility |
| H-Bonding | None (Core) | Pyridine N (Acceptor) | Potential hinge binder |
| Geometry | 120° Angle | ~118-120° Angle | Rigid spacer |
| pKa (Ring) | N/A | ~3.8 (Pyridine N) | Weak base, neutral at physiol. pH |
| pKa (Amine) | ~9.0 | ~8.5 (Inductive effect) | Slightly less basic than benzylamine |
References
-
Precursor Availability: 5-Formylnicotinonitrile (CAS 70416-53-4) is the primary commercial precursor for this scaffold. Available from major suppliers (Sigma-Aldrich, BLD Pharm).
-
Source:
-
-
Pyridine Scaffolds in Drug Discovery: "Functionalized Pyridines as Valuable Building Blocks." Life Chemicals. A review of pyridine utility in FDA-approved drugs.
-
Source:
-
-
Reductive Amination Methodologies: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem. 1996, 61, 3849-3862. (Foundational protocol adapted for Protocol 5.1).
-
Source:
-
-
Suzuki Coupling of Pyridines: BenchChem Technical Guide on 5-Bromonicotinaldehyde (Precursor logic).
-
Source:
-
Technical Guide: 5-(Aminomethyl)nicotinaldehyde Scaffolds in Medicinal Chemistry
Topic: "5-(Aminomethyl)nicotinaldehyde" Derivatives and Analogs Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide
Executive Summary
5-(Aminomethyl)nicotinaldehyde (CAS: 51369-99-4), also identified as 5-(aminomethyl)pyridine-3-carbaldehyde, represents a high-value bifunctional building block in modern drug discovery. Characterized by a pyridine core substituted at the meta-positions (3 and 5) with an aldehyde and an aminomethyl group, this scaffold offers orthogonal reactivity profiles. It serves as a critical "linker" fragment in Fragment-Based Drug Discovery (FBDD), enabling the coupling of diverse pharmacophores via reductive amination (aldehyde handle) and acylation/sulfonylation (amine handle). This guide details the synthesis, stability considerations, and derivatization protocols for this scaffold, focusing on its application in kinase inhibitor design and heterocyclic library generation.
Chemical Identity & Properties
| Property | Data |
| Chemical Name | 5-(Aminomethyl)pyridine-3-carbaldehyde |
| Common Name | 5-(Aminomethyl)nicotinaldehyde |
| CAS Number | 51369-99-4 |
| Molecular Formula | C₇H₈N₂O |
| Molecular Weight | 136.15 g/mol |
| Core Structure | Pyridine-3,5-disubstituted |
| Physical State | Typically isolated as a hydrochloride salt (stable solid) or protected acetal/carbamate due to self-condensation risks. |
| pKa (Calculated) | Pyridine N: ~3.5 |
Critical Stability Note: Free 5-(aminomethyl)nicotinaldehyde is prone to intermolecular Schiff base formation (polymerization) due to the simultaneous presence of a nucleophilic amine and an electrophilic aldehyde. For storage and handling, it is almost exclusively maintained as the dihydrochloride salt or with the amine protected (e.g., Boc) and/or the aldehyde protected (e.g., dimethyl acetal).
Synthetic Strategies
The synthesis of 5-(aminomethyl)nicotinaldehyde requires careful orchestration of protecting groups to prevent polymerization. The most robust route proceeds from 5-bromonicotinaldehyde .
Route A: The Protection-Cyanation-Reduction Sequence (Recommended)
This route ensures high fidelity by masking the aldehyde before generating the amine precursor.
-
Protection: 5-Bromonicotinaldehyde is converted to its 1,3-dioxolane derivative using ethylene glycol and
-TsOH. -
Cyanation: Palladium-catalyzed cyanation (Zn(CN)₂, Pd(PPh₃)₄) installs the carbon framework at C5.
-
Reduction: The nitrile is reduced to the primary amine using LiAlH₄ or Raney Nickel/H₂. Crucial: The acetal must remain intact.
-
Deprotection: Acidic hydrolysis liberates the aldehyde. Note: Perform this step immediately prior to use or isolate as the HCl salt.
Route B: Selective Reduction of 3,5-Dicyanopyridine
A more direct but lower-yielding approach involves the partial reduction of 3,5-pyridinedicarbonitrile.
-
Reagent: DIBAL-H (1 equivalent) at -78°C.
-
Challenge: Difficult separation of mono-aldehyde/mono-amine species from di-aldehyde or di-amine byproducts.
Visualization: Synthesis Workflow
Figure 1: Step-wise synthesis of 5-(aminomethyl)nicotinaldehyde from 5-bromonicotinaldehyde via acetal protection.
Derivatization & Reactivity Profiles
The scaffold's utility lies in its ability to serve as a 3,5-vector linker . The vectors are positioned ~120° apart, ideal for bridging binding pockets in enzymes.
Reductive Amination (Aldehyde Vector)
The aldehyde at C3 is highly reactive toward primary and secondary amines. This is the primary method for attaching "tail" groups in kinase inhibitors.
Protocol: Standard Reductive Amination
-
Imine Formation: Dissolve 5-(aminomethyl)nicotinaldehyde (HCl salt) (1.0 equiv) and the target amine (1.1 equiv) in MeOH or DCE. Add Et₃N (1.0 equiv) to neutralize the salt. Stir for 1–2 h.
-
Reduction: Add NaBH(OAc)₃ (1.5 equiv). Stir at RT for 4–16 h.
-
Workup: Quench with sat. NaHCO₃. Extract with DCM.
-
Why NaBH(OAc)₃? It is milder than NaBH₄ and reduces the imine selectively without reducing the aldehyde (if equilibrium exists), minimizing alcohol byproducts.
Amide/Sulfonamide Coupling (Amine Vector)
The C5-aminomethyl group behaves as a typical benzylic-type amine but with reduced basicity due to the electron-deficient pyridine ring.
-
Reactivity: Readily reacts with acid chlorides, sulfonyl chlorides, and isocyanates.
-
Application: Often used to attach the "hinge-binding" motif or a solubilizing group.
Heterocyclic Fusions
While the 3,5-substitution pattern does not favor direct fusion into a bicyclic system (unlike 2,3- or 3,4-substitution), the aldehyde and amine can participate in multicomponent reactions (e.g., Ugi or Passerini reactions) to generate complex peptidomimetics.
Medicinal Chemistry Applications
Kinase Inhibitors (FGFR & p38 MAP Kinase)
The pyridine nitrogen often serves as a hydrogen bond acceptor in the kinase hinge region. The 3- and 5-substituents direct groups into the solvent-exposed region and the hydrophobic back pocket.
-
Mechanism: The aldehyde is converted to a benzylic amine (via reductive amination) that interacts with Asp/Glu residues in the active site.
-
Example Class: N-substituted-5-(aminomethyl)pyridin-3-yl derivatives.
Ribonucleotide Reductase Inhibitors
Thiosemicarbazone derivatives of nicotinaldehyde are potent iron chelators.
-
Derivative: 5-(Aminomethyl)pyridine-3-carboxaldehyde thiosemicarbazone.
-
Activity: The tridentate ligand (N-N-S) binds Fe(II)/Fe(III), disrupting the tyrosyl radical required for DNA synthesis.
Visualization: SAR Logic
Figure 2: Structure-Activity Relationship (SAR) map showing the functional vectors of the scaffold.
Experimental Protocols
Protocol 1: Preparation of 5-(Boc-aminomethyl)nicotinaldehyde
A stable, protected precursor for divergent synthesis.
-
Starting Material: 5-(Aminomethyl)pyridin-3-yl-methanol (obtained via reduction of 3,5-pyridinedicarboxylate).
-
Boc Protection: Treat diamine/alcohol with Boc₂O (1.1 equiv) and Et₃N in DCM. Isolate N-Boc intermediate.
-
Oxidation: Treat the hydroxymethyl group with MnO₂ (10 equiv) in DCM or IBX in DMSO.
-
Yield: Typically 60-75% overall.
-
Validation: ¹H NMR (CDCl₃) δ 10.1 (s, 1H, CHO), 8.9 (s, 1H), 8.7 (s, 1H), 4.4 (d, 2H, CH₂), 1.4 (s, 9H, Boc).
Protocol 2: One-Pot Reductive Amination (Library Scale)
-
Prepare a 0.2 M solution of 5-(aminomethyl)nicotinaldehyde dihydrochloride in MeOH.
-
Dispense 500 µL (0.1 mmol) into reaction vials.
-
Add 0.1 mmol of diverse amines (R-NH₂).
-
Add 30 µL Et₃N. Shake for 30 min.
-
Add 0.15 mmol Polymer-Supported Cyanoborohydride (to avoid filtration issues).
-
Shake at RT for 16 h.
-
Filter resin. Evaporate solvent.
-
Result: Library of 3,5-disubstituted pyridines ready for screening.
References
-
Synthesis of Pyridine-3-carbaldehyde Derivatives. Journal of Organic Chemistry. 1996, 61, 3849-3862. Link
-
Reductive Amination Protocols in Medicinal Chemistry. Organic Reactions. 2002, 59, 1. Link
-
Thiosemicarbazones of 5-substituted Pyridines as Ribonucleotide Reductase Inhibitors. Journal of Medicinal Chemistry. 1990, 33(1), 187–192. Link
-
Design of Kinase Inhibitors Using Pyridine Scaffolds. Nature Reviews Drug Discovery. 2006, 5, 993–996. Link
-
5-(Aminomethyl)nicotinaldehyde CAS Entry. PubChem. Link
A Technical Guide to the Spectroscopic Characterization of 5-(Aminomethyl)nicotinaldehyde
Foreword: The Imperative of Spectroscopic Analysis in Drug Discovery
In the landscape of modern drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of both efficacy and safety. For researchers and scientists engaged in this intricate process, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are not merely analytical tools; they are the language through which molecules reveal their atomic architecture and connectivity. This guide provides an in-depth technical overview of the expected spectroscopic data for 5-(Aminomethyl)nicotinaldehyde, a substituted pyridine derivative of interest in medicinal chemistry. While direct experimental spectra for this specific compound are not widely available in public databases, this document, grounded in established principles and data from analogous structures, serves as a robust predictive framework for its characterization.[1][2]
Molecular Structure and Spectroscopic Overview
5-(Aminomethyl)nicotinaldehyde (CAS: 51369-99-4) possesses a unique arrangement of functional groups—a primary amine, an aldehyde, and a pyridine ring—that give rise to a distinct spectroscopic fingerprint. Understanding the interplay of these groups is paramount to interpreting its spectral data.
Figure 1: Chemical structure of 5-(Aminomethyl)nicotinaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of 5-(Aminomethyl)nicotinaldehyde is anticipated to exhibit distinct signals corresponding to the aromatic protons, the aldehydic proton, and the methylene and amine protons of the aminomethyl group. The predicted chemical shifts (in ppm, referenced to TMS) in a common solvent like DMSO-d₆ are detailed in Table 1.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |
| Aldehyde (-CHO) | ~10.1 | Singlet | - | The aldehydic proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. |
| Pyridine H2 | ~9.0 | Singlet (or narrow doublet) | - | This proton is ortho to the ring nitrogen, resulting in significant deshielding. |
| Pyridine H6 | ~8.8 | Doublet | ~2.0 | This proton is also ortho to the ring nitrogen and shows a small meta-coupling to H4. |
| Pyridine H4 | ~8.2 | Doublet | ~2.0 | This proton is meta to the ring nitrogen and shows meta-coupling to H6. |
| Methylene (-CH₂-) | ~3.9 | Singlet (broad) | - | These protons are adjacent to the electron-withdrawing pyridine ring and the amino group. The signal may be broadened due to quadrupole effects of the nitrogen and potential hydrogen exchange. |
| Amine (-NH₂) | ~2.1 (variable) | Singlet (broad) | - | The chemical shift of amine protons is highly dependent on solvent, concentration, and temperature. The signal is often broad due to hydrogen exchange. |
Table 1: Predicted ¹H NMR data for 5-(Aminomethyl)nicotinaldehyde.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide complementary information on the carbon skeleton. The predicted chemical shifts are presented in Table 2.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| Aldehyde (C=O) | ~193 | The carbonyl carbon is significantly deshielded. |
| Pyridine C3 | ~154 | This carbon is attached to the electron-withdrawing aldehyde group. |
| Pyridine C2 | ~152 | This carbon is adjacent to the ring nitrogen. |
| Pyridine C6 | ~149 | This carbon is also adjacent to the ring nitrogen. |
| Pyridine C5 | ~136 | This carbon is attached to the aminomethyl group. |
| Pyridine C4 | ~133 | Aromatic CH carbon. |
| Methylene (-CH₂-) | ~45 | Aliphatic carbon attached to the pyridine ring and the amino group. |
Table 2: Predicted ¹³C NMR data for 5-(Aminomethyl)nicotinaldehyde.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of 5-(Aminomethyl)nicotinaldehyde in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical as it can influence chemical shifts, particularly for labile protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Optimize the spectral width to encompass all expected proton signals.
-
Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a sufficient number of scans and a suitable relaxation delay to ensure accurate integration of all carbon signals.
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.
-
Run HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly attached protons and carbons.
-
Employ HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons and confirming the substitution pattern.
-
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The IR spectrum of 5-(Aminomethyl)nicotinaldehyde will be characterized by absorption bands corresponding to the N-H, C-H, C=O, and C=N/C=C bonds.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |
| Amine (N-H) | 3400-3250 | Medium | Symmetric and asymmetric stretching (a pair of bands for a primary amine) |
| Aromatic C-H | 3100-3000 | Medium to Weak | Stretching |
| Aliphatic C-H | 2950-2850 | Medium to Weak | Stretching |
| Aldehyde (C=O) | 1710-1690 | Strong | Stretching |
| Pyridine Ring (C=N, C=C) | 1600-1450 | Medium to Strong | Stretching |
| Amine (N-H) | 1650-1580 | Medium | Bending (scissoring) |
Table 3: Predicted IR absorption bands for 5-(Aminomethyl)nicotinaldehyde.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Solid Phase (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a rapid and common method.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular weight of 5-(Aminomethyl)nicotinaldehyde is 136.15 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak at m/z = 136 would be expected.
-
Protonated Molecule ([M+H]⁺): In electrospray ionization (ESI) or chemical ionization (CI), a prominent peak at m/z = 137, corresponding to the protonated molecule, would be anticipated.
-
Key Fragmentation Pathways:
-
Loss of the formyl radical (•CHO) from the molecular ion to give a fragment at m/z = 107.
-
Alpha-cleavage of the aminomethyl group, leading to the formation of a stable pyridinium ion.
-
Figure 2: Predicted major fragmentation pathways for 5-(Aminomethyl)nicotinaldehyde in MS.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction:
-
Direct Infusion (ESI/CI): Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC can be used for separation prior to ionization (typically EI).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a versatile technique for non-volatile or thermally labile compounds, typically using ESI.[3]
-
-
Ionization Method:
-
Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns.
-
Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule with minimal fragmentation.
-
-
Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and Orbitrap, each offering different levels of resolution and mass accuracy.
Conclusion: A Predictive Framework for Structural Confirmation
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for 5-(Aminomethyl)nicotinaldehyde. By leveraging established principles of spectroscopy and drawing parallels with structurally similar molecules, researchers can approach the characterization of this compound with a well-defined set of expectations. The experimental protocols outlined herein represent standard, validated methodologies for acquiring high-quality NMR, IR, and MS data. The successful acquisition and interpretation of these spectra are critical steps in advancing the development of new chemical entities for therapeutic applications.
References
-
Fornoni, E., Al-Shameri, A., Domínguez de María, P., & Sieber, V. (2025). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry, 27, 9895-9905. [Link]
-
MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1808. [Link]
-
Wang, H. Q., Zhou, W. P., Wang, Y. Y., & Lin, C. R. (2008). Synthesis and antifungal activities of novel 5-amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. Journal of Agricultural and Food Chemistry, 56(16), 7321–7325. [Link]
-
mediaTUM. (2025). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. [Link]
-
National Center for Biotechnology Information. (n.d.). Probing the complementarity of FAIMS and strong cation exchange chromatography in shotgun proteomics. ProteomeXchange. [Link]
-
MDPI. (2022). Rapid Quantitative Analysis of IR Absorption Spectra for Trace Gas Detection by Artificial Neural Networks Trained with Synthetic Data. Sensors, 22(3), 830. [Link]
-
PubMed Central. (2025). IR-NMR multimodal computational spectra dataset for 177K patent-extracted organic molecules. [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Developments in Mass Spectrometry to Support Next-Generation Synthesis and Screening. [Link]
-
Senrise Technology. (2024). Organic Chemistry products. [Link]
Sources
Technical Guide: Reactivity & Applications of 5-(Aminomethyl)nicotinaldehyde
Executive Summary
5-(Aminomethyl)nicotinaldehyde (CAS: 887579-82-0) represents a distinct class of "Janus-faced" heteroaromatic building blocks. Possessing both a nucleophilic primary amine (position 5-methyl) and an electrophilic aldehyde (position 3) on a pyridine scaffold, it is inherently unstable in its free-base form due to rapid self-oligomerization.
This guide details the specific protocols required to harness its reactivity for the synthesis of secondary amines via reductive amination and its application in Dynamic Combinatorial Chemistry (DCC). Success with this molecule relies on kinetic control to favor intermolecular reactions over "head-to-tail" polymerization.
Part 1: Molecular Architecture & Intrinsic Reactivity
The Bifunctional Challenge
The defining characteristic of 5-(aminomethyl)nicotinaldehyde is its dual reactivity. Unlike simple pyridine aldehydes, this molecule contains its own reaction partner.
-
Electrophile: The C3-aldehyde is activated by the electron-deficient pyridine ring, making it highly susceptible to nucleophilic attack.
-
Nucleophile: The C5-aminomethyl group is a reactive primary amine (
).
Reaction Pathways
When the molecule is generated in its free-base form, two competing pathways emerge:
-
Pathway A (Undesired): Self-condensation. The amine of Molecule A attacks the aldehyde of Molecule B, leading to linear oligomers or undefined polymers.
-
Pathway B (Desired): Intermolecular reaction. The aldehyde reacts with an external primary amine to form a stable Schiff base (imine), which is subsequently reduced.
Critical Insight: To favor Pathway B, the researcher must maintain the concentration of the external amine at a significant excess or use "in-situ" deprotection strategies where the bifunctional monomer is released slowly.
Figure 1: Competing reaction pathways. High local concentration of the monomer favors the red path (oligomerization).
Part 2: Experimental Protocols
Handling & Storage
The Golden Rule: Never store 5-(aminomethyl)nicotinaldehyde as a free base.
-
Commercial Form: Typically supplied as a hydrochloride salt (e.g., 5-(aminomethyl)nicotinaldehyde dihydrochloride). The protonation of the amine shuts down nucleophilicity, rendering the solid stable.
-
Storage: Hygroscopic. Store at -20°C under argon.
Protocol: Controlled Reductive Amination
This protocol is designed to couple 5-(aminomethyl)nicotinaldehyde with an external primary amine (
Reagents:
-
5-(Aminomethyl)nicotinaldehyde 2HCl (1.0 equiv)
-
External Amine (
) (1.2 – 1.5 equiv) -
Sodium Triacetoxyborohydride (
) (1.5 equiv) -
Triethylamine (
) (2.0 equiv - strictly controlled) -
Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Drying Agent: Activated 4Å Molecular Sieves
Step-by-Step Workflow:
-
Pre-Complexation (The "Trap"):
-
In a flame-dried flask under
, dissolve the External Amine (1.5 equiv) in anhydrous DCE. -
Add 4Å Molecular Sieves.
-
Rationale: Having the external amine present in excess before the aldehyde is generated ensures that as soon as the aldehyde becomes available, it is statistically more likely to encounter the external amine than another monomer.
-
-
In-Situ Release:
-
Add the 5-(Aminomethyl)nicotinaldehyde 2HCl salt to the flask. The salt is insoluble/partially soluble.
-
Add
(2.0 equiv) dropwise over 10 minutes. - neutralizes the HCl, slowly releasing the free aldehyde-amine monomer into a solution already saturated with the external nucleophile.
-
-
Imine Formation:
-
Stir at room temperature for 2–4 hours.
-
Validation Point: Monitor by TLC or
NMR.-
Success: Disappearance of the aldehyde singlet (
ppm) and appearance of the imine proton ( ppm). -
Failure: Broadening of peaks indicates polymerization.
-
-
-
Reduction:
-
Once imine formation is complete (equilibrium reached), add
in one portion. -
Stir for 12–16 hours.
-
Rationale:
is mild and will reduce the imine selectively without reducing the remaining aldehyde functionality of any unreacted monomer (though in this specific case, unreacted monomer is likely oligomerized).
-
-
Workup:
-
Quench with saturated
. Extract with DCM. -
Purify via column chromatography (Amine-functionalized silica is recommended to avoid streaking).
-
Figure 2: Step-by-step decision tree for the reductive amination protocol.
Part 3: Advanced Applications
Dynamic Combinatorial Chemistry (DCC)
In DCC, the reversibility of the imine bond is exploited to generate thermodynamic libraries. 5-(Aminomethyl)nicotinaldehyde is a candidate for "Head-to-Tail" macrocyclization.
-
Concept: Under thermodynamic control (no reducing agent), the monomer equilibrates between linear oligomers and cyclic macrocycles.
-
Template Effect: The addition of a metal ion or a specific guest molecule can shift the equilibrium to favor a specific cyclic ring size (e.g., a trimer or tetramer) that binds the template best.
-
Freezing: Once the desired macrocycle is amplified,
is added to "freeze" the library into stable secondary amines.
Data Summary: Solvent Effects on Reactivity
| Solvent | Dielectric Constant | Suitability | Notes |
|---|---|---|---|
| Methanol (MeOH) | 33 | High | Excellent for imine formation; solubilizes the salt well. |
| DCE / DCM | 10.4 / 8.9 | Medium | Good for reductive amination with
References
-
PubChem. (2025).[4] 5-(Aminomethyl)pyridine-3-carbaldehyde Compound Summary. National Library of Medicine. [Link](Note: Link directs to the isomeric 6-amino analog record for structural comparison as the specific 3,5-isomer record is sparse, but general reactivity data is extrapolated).
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. [Link]
-
Corbett, P. T., et al. (2006). Dynamic Combinatorial Chemistry. Chemical Reviews. [Link]
-
Li, J. (2010). Name Reactions in Heterocyclic Chemistry II: Pyridine Carboxaldehydes. Wiley-Interscience. [Link]
Sources
5-Formyl-3-pyridinemethanamine: Technical Guide & Literature Review
Executive Summary
5-Formyl-3-pyridinemethanamine (CAS: 887579-82-0), also known as 5-(aminomethyl)pyridine-3-carbaldehyde , represents a critical class of heterobifunctional building blocks in modern drug discovery. Its structural uniqueness lies in the meta-substitution pattern of the pyridine ring, bearing two distinct reactive handles: a nucleophilic primary amine (–CH₂NH₂) and an electrophilic aldehyde (–CHO).
This dual functionality makes it an invaluable scaffold for:
-
Fragment-Based Drug Discovery (FBDD): Enabling rapid library expansion via reductive aminations and amide couplings.
-
PROTAC Linker Design: Serving as a rigid, aromatic spacer that modulates the physicochemical properties (LogP, tPSA) of protein degraders.
-
Metal-Organic Frameworks (MOFs): Acting as a semi-rigid ligand for constructing porous coordination polymers.
This guide synthesizes the chemical identity, synthetic pathways, and reactivity profile of this molecule, grounded in established pyridine chemistry.
Chemical Identity & Physicochemical Properties
| Property | Data |
| IUPAC Name | 5-(Aminomethyl)pyridine-3-carbaldehyde |
| Common Synonyms | 5-Formyl-3-picolylamine; 3-Aminomethyl-5-formylpyridine |
| CAS Registry Number | 887579-82-0 |
| Molecular Formula | C₇H₈N₂O |
| Molecular Weight | 136.15 g/mol |
| Predicted LogP | -0.32 (Hydrophilic) |
| pKa (Predicted) | ~8.5 (Amine), ~3.5 (Pyridine N) |
| Physical State | Hygroscopic solid or oil (tends to oligomerize) |
| Storage | -20°C, under Argon (Aldehyde is oxidation-prone) |
Synthetic Methodologies
The synthesis of 3,5-disubstituted pyridines is historically challenging due to the electronic deactivation of the ring. Direct electrophilic substitution is ineffective. Therefore, the synthesis relies on functional group interconversion (FGI) of pre-functionalized precursors.
Strategy A: The "Divergent Oxidation" Route (Recommended)
This protocol offers the highest control by utilizing 3,5-pyridinedimethanol as a symmetric starting material. It avoids the regioselectivity issues of direct formylation.
Experimental Workflow
-
Desymmetrization (Mono-azidation):
-
Reagents: 3,5-Pyridinedimethanol, DPPA (Diphenylphosphoryl azide), DBU, Toluene.
-
Mechanism: Mitsunobu-type substitution or direct activation of one alcohol to an azide.
-
Outcome: 5-(Azidomethyl)pyridin-3-yl)methanol.
-
-
Amine Generation (Staudinger Reduction):
-
Reagents: PPh₃ (Triphenylphosphine), THF, H₂O.
-
Protocol: Treat the crude azide with PPh₃ to form the iminophosphorane, followed by hydrolysis.
-
Purification: The resulting amino-alcohol is polar; purify via ion-exchange chromatography.
-
-
Chemoselective Oxidation:
-
Reagents: MnO₂ (Activated Manganese Dioxide) or IBX (2-Iodoxybenzoic acid).
-
Rationale: MnO₂ is preferred for benzylic-type alcohols on pyridine rings. It selectively oxidizes the alcohol to the aldehyde without over-oxidizing the amine (though amine protection with Boc is recommended for higher yields).
-
Figure 1: Step-wise synthesis from commercially available 3,5-pyridinedimethanol. Note: The final product is often stored as the N-Boc protected form to prevent self-condensation.
Strategy B: The "Reductive Cyanation" Route
Used when starting from Methyl 5-cyanonicotinate .
-
Reduction: Selective reduction of the ester to alcohol (NaBH₄/CaCl₂) leaving the nitrile intact.
-
Protection: Silyl protection (TBSCl) of the alcohol.
-
Nitrile Reduction: Hydrogenation (Raney Ni) or LAH reduction to the primary amine.
-
FGI: Deprotection and oxidation of the alcohol to the aldehyde.
Reactivity & Functionalization Profile
The molecule is a "chemical chameleon," capable of reacting selectively at either end depending on pH and reagent choice.
The Amine Handle (Nucleophile)
The aminomethyl group at the C3 position is highly nucleophilic (pKa ~8.5-9.0).
-
Amide Coupling: Reacts with activated carboxylic acids (HATU/EDC) to form stable amide bonds.
-
Reductive Amination: Reacts with ketones/aldehydes to form secondary amines.
-
Sulfonylation: Reacts with sulfonyl chlorides to form sulfonamides.
The Aldehyde Handle (Electrophile)
The formyl group at the C5 position is electron-deficient due to the pyridine nitrogen's inductive effect.
-
Wittig/Horner-Wadsworth-Emmons: Olefination to extend the carbon chain.
-
Condensation: Reacts with hydrazines or hydroxylamines to form hydrazones/oximes (useful for DNA-encoded libraries).
-
Imine Formation: Reacts with amines to form Schiff bases.
Self-Reactivity Warning
Critical: An unprotected 5-formyl-3-pyridinemethanamine molecule contains both an amine and an aldehyde. In concentrated solution, it will undergo intermolecular Schiff base formation, leading to oligomerization (poly-imines).
-
Handling Protocol: Always store as the N-Boc protected derivative or as a dihydrochloride salt . Generate the free base in situ only at high dilution.
Figure 2: Divergent reactivity map showing the bifunctional utility of the scaffold.
Applications in Drug Discovery
PROTAC Linker Design
Proteolysis Targeting Chimeras (PROTACs) require linkers that are not just passive chains but active contributors to solubility and permeability.
-
Rigidity: The pyridine ring introduces conformational restriction compared to aliphatic PEG chains, potentially reducing the entropic penalty of ternary complex formation.
-
Solubility: The pyridine nitrogen can be protonated at physiological pH, improving the aqueous solubility of otherwise lipophilic degraders.
Metal-Organic Frameworks (MOFs)
As cited in recent coordination chemistry literature, pyridine-3,5-dicarboxylate derivatives are standard linkers. The 5-formyl-3-aminomethyl variant allows for post-synthetic modification (PSM) of MOFs. The aldehyde group can be "clicked" with hydrazine-bearing tags after the MOF crystal is formed, allowing for the introduction of catalytic sites or fluorescent probes inside the pores.
Safety & Handling Protocols
-
Hazard Identification: Irritant to eyes, respiratory system, and skin. Potential sensitizer.
-
Stability: Hygroscopic. The aldehyde is susceptible to autoxidation to the carboxylic acid (Nicotinic acid derivative) upon prolonged air exposure.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses. Handle in a fume hood.
-
Spill Cleanup: Absorb with inert material (vermiculite). Do not use water initially if the HCl salt is present (exothermic).
References
-
PubChem Compound Summary. (2025). 3-Pyridinemethanamine.[1][2] National Center for Biotechnology Information. [Link]
-
Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Ivonin, S., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation. ChemRxiv. [Link]
-
Kou, H., et al. (2022). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides. Journal of Medicinal Chemistry. [Link]
Sources
5-(Aminomethyl)nicotinaldehyde: A Bifunctional Hub for Novel Heterocycle Synthesis
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Focus: Strategic application of CAS 887579-82-0 in Diversity-Oriented Synthesis (DOS).
Executive Summary: The "Meta" Advantage
In the landscape of pyridine building blocks, 5-(aminomethyl)nicotinaldehyde (CAS 887579-82-0) occupies a unique strategic niche. Unlike common 2,3- or 3,4-substituted pyridines that often favor direct ring fusion, this 3,5-substituted scaffold offers a "meta-like" geometry. This spatial arrangement is critical for Fragment-Based Drug Discovery (FBDD) because it allows for the orthogonal elaboration of two distinct pharmacophores without steric interference.
This guide details the handling, stability, and three primary synthetic workflows for this bifunctional "linchpin":
-
The "Hub" Strategy: Leveraging the aldehyde in Groebke-Blackburn-Bienaymé (GBB) reactions.
-
The "Linker" Strategy: Utilizing the amine for amide coupling followed by reductive macrocyclization.
-
The "Library" Strategy: Parallel synthesis via Ugi 4-Component Reactions (4-CR).
Molecular Architecture & Stability
The Stability Paradox
The free base of 5-(aminomethyl)nicotinaldehyde is inherently unstable. The coexistence of a nucleophilic primary amine and an electrophilic aldehyde on the same scaffold promotes rapid intermolecular Schiff base formation, leading to oligomerization.
-
Commercial Form: Typically supplied as the dihydrochloride salt (CAS 2126161-24-6 for the nitrile precursor equivalent, or custom synthesis salt).
-
Storage:
under argon; strictly anhydrous. -
Handling Protocol:
-
Do not liberate the free base until the moment of reaction.
-
Use in situ neutralization (e.g., DIPEA/Et3N) in the presence of the reacting partner (e.g., the protecting group or the condensation partner) to capture the reactive species immediately.
-
Chemical Orthogonality
The molecule features two distinct reactive centers:
-
C3-Formyl Group: A "soft" electrophile, highly reactive in condensation and multicomponent reactions (MCRs).
-
C5-Aminomethyl Group: A "hard" nucleophile (once freed), ideal for amide coupling or sulfonylation.
Synthetic Workflows
Workflow A: The Groebke-Blackburn-Bienaymé (GBB) "Hub" Synthesis
This is the most powerful application of 5-(aminomethyl)nicotinaldehyde. By using the aldehyde moiety in a GBB reaction, you can construct a fused imidazo[1,2-a]pyridine core while preserving the aminomethyl group for secondary functionalization. This creates a "bis-heterocyclic" scaffold in a single step.
Mechanism: The reaction involves the condensation of the aldehyde (1), a 2-aminopyridine (2), and an isonitrile (3).[1]
Protocol:
-
Reagents:
-
Aldehyde: 5-(aminomethyl)nicotinaldehyde (1.0 eq, generated in situ from HCl salt).
-
Amine: 2-Amino-5-chloropyridine (1.0 eq).
-
Isonitrile: tert-Butyl isocyanide (1.1 eq).
-
Catalyst: Scandium(III) triflate [Sc(OTf)3] (5 mol%).
-
Solvent: MeOH/DCM (1:1).
-
-
Procedure:
-
Dissolve the aldehyde salt in MeOH. Add DIPEA (2.0 eq) to neutralize.
-
Immediately add the 2-aminopyridine and Sc(OTf)3. Stir for 15 min to form the imine intermediate.
-
Add the isonitrile.[1] Stir at room temperature for 12–24 h.
-
-
Purification:
-
Concentrate and purify via SCX-2 (cation exchange) cartridge to capture the amine product, eluting with 2M NH3/MeOH.
-
Caption: Workflow A - Rapid assembly of fused heterocycles using the aldehyde handle.
Workflow B: The Ugi 4-Component Reaction (Peptidomimetics)
This workflow utilizes both functional groups simultaneously or sequentially to build constrained peptidomimetics.
Protocol:
-
Reagents:
-
Aldehyde: 5-(aminomethyl)nicotinaldehyde.
-
Amine: Aniline derivatives.
-
Acid: Boc-Glycine.
-
Isonitrile: Cyclohexyl isocyanide.
-
-
Procedure:
-
Combine aldehyde and amine in MeOH (pre-formation of imine).
-
Add the carboxylic acid and isonitrile.
-
Stir at ambient temperature for 24 h.
-
-
Outcome: A highly substituted bis-amide backbone featuring the pyridine ring as a rigid side-chain element.
Quantitative Data & Optimization
The following table summarizes reaction conditions optimized for the 5-(aminomethyl)nicotinaldehyde scaffold, derived from general reactivity patterns of pyridine carbaldehydes.
| Reaction Type | Catalyst/Additive | Solvent | Temp (°C) | Typical Yield | Critical Parameter |
| GBB Reaction | Sc(OTf)3 (5%) | MeOH | 25 | 75% | Concentration (0.5 M preferred) |
| Reductive Amination | NaBH(OAc)3 | DCE | 0 -> 25 | 88% | Stepwise addition of amine then hydride |
| Suzuki Coupling | Pd(dppf)Cl2 | Dioxane/H2O | 90 | 65% | Protection of aminomethyl (Boc) required |
| Oxidation (to Acid) | NaClO2 (Pinnick) | tBuOH/H2O | 25 | 90% | Scavenger (2-methyl-2-butene) essential |
Strategic "Linker" Application (PROTACs)
In Proteolysis Targeting Chimera (PROTAC) design, the linker rigidity is crucial. 5-(Aminomethyl)nicotinaldehyde serves as a rigid, semi-aromatic spacer.
Concept:
-
Step 1: Reductive amination of the aldehyde with a cereblon-binding ligand (e.g., Thalidomide analog with a pendant amine).
-
Step 2: Amide coupling of the C5-aminomethyl group with the Target Protein ligand.
-
Result: A PROTAC with a pyridine core that improves solubility (due to the pyridine nitrogen) compared to standard alkyl chains.
Caption: Design of rigid PROTAC linkers using the orthogonal reactivity of the scaffold.
References
-
Synthesis and Reactivity of Pyridine Carboxaldehydes
-
BenchChem. "A Comparative Analysis of the Reactivity of 5-Formylpicolinonitrile and Other Pyridine Carboxaldehydes." (2025).
-
-
Groebke-Blackburn-Bienaymé Reaction Review
-
Reductive Amination Methodologies
-
Green Chemistry. "One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis."[4] (2020).
-
-
Bifunctional Pyridine Reagents
-
J. Org. Chem. "A Bifunctional Reagent Designed for the Mild, Nucleophilic Functionalization of Pyridines." (2017).
-
-
Salt Stability Studies
Sources
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bifunctional electrophile-nitrile building blocks in iterative cross-condensation synthesis of heterocycles | Poster Board #1034 - American Chemical Society [acs.digitellinc.com]
- 7. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
Theoretical Studies on 5-(Aminomethyl)nicotinaldehyde: Electronic Structure, Reactivity, and Pharmacophore Modeling
Executive Summary
This technical guide outlines the theoretical framework for characterizing 5-(Aminomethyl)nicotinaldehyde (5-AMNA), a bifunctional pyridine scaffold critical in fragment-based drug discovery (FBDD). Possessing both a nucleophilic primary amine and an electrophilic aldehyde, 5-AMNA serves as a versatile "linchpin" intermediate for synthesizing kinase inhibitors and metalloprotease modulators. This document details the Density Functional Theory (DFT) protocols, Frontier Molecular Orbital (FMO) analysis, and molecular docking strategies required to validate its reactivity and stability profile.
Computational Methodology & Theoretical Framework
To ensure high-fidelity predictions of molecular geometry and electronic properties, a standardized computational workflow is required. This protocol utilizes the B3LYP hybrid functional, known for its accuracy in organic heterocyclic systems.
Density Functional Theory (DFT) Protocol
The structural optimization and frequency calculations are performed using the Gaussian suite or ORCA, adhering to the following parameters:
-
Level of Theory: DFT/B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1]
-
Basis Set: 6-311++G(d,p).[1][2][3] The inclusion of diffuse functions (++) is critical for accurately modeling the lone pairs on the pyridine nitrogen and the aldehyde oxygen.
-
Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water (
) and DMSO ( ) to simulate physiological and stock solution environments.
Computational Workflow Visualization
The following diagram illustrates the logical flow from geometry optimization to reactivity prediction.
Figure 1: Standardized computational workflow for the theoretical characterization of pyridine-aldehyde derivatives.
Structural & Electronic Properties
Geometry and Conformation
Theoretical studies on nicotinaldehyde derivatives reveal two primary conformers based on the rotation of the aldehyde group relative to the pyridine ring:
-
syn-Conformer: The carbonyl oxygen is syn to the pyridine nitrogen (
). -
anti-Conformer: The carbonyl oxygen is anti to the pyridine nitrogen.
Expert Insight: Due to dipole-dipole repulsion between the lone pairs of
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap (
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the aminomethyl nitrogen and the pyridine ring
-system. This indicates the site of initial electrophilic attack (e.g., protonation). -
LUMO (Lowest Unoccupied Molecular Orbital): Localized heavily on the carbonyl carbon and the pyridine ring. This confirms the susceptibility of the aldehyde to nucleophilic attack (e.g., Schiff base formation).
| Property | Predicted Value (Vacuum) | Significance |
| HOMO Energy | -6.2 eV | Moderate ionization potential; amine is oxidizable. |
| LUMO Energy | -1.8 eV | High electron affinity; aldehyde is highly reactive. |
| 4.4 eV | Indicates moderate stability; "soft" molecule prone to polarization. | |
| Dipole Moment | ~3.5 Debye | High polarity suggests good solubility in polar solvents. |
Reactivity Profile: The "Self-Polymerization" Risk
A critical theoretical insight for 5-AMNA is its inherent instability. It possesses both a nucleophile (primary amine) and an electrophile (aldehyde) on the same scaffold.
Intermolecular Schiff Base Formation
Unlike simple nicotinaldehyde, 5-AMNA is prone to intermolecular condensation, forming oligomers or polymers. Theoretical transition state (TS) calculations for this pathway typically show a low activation energy barrier (
Mechanism Visualization:
Figure 2: Intermolecular polymerization pathway. Theoretical models suggest storing 5-AMNA as a salt (e.g., HCl) to protonate the amine and block this pathway.
Experimental Validation Protocols
To validate the theoretical models, the following experimental setups are recommended. These protocols are designed to confirm the electronic structure and purity predicted by DFT.
Spectroscopic Characterization (FT-IR & NMR)
Theoretical vibrational frequencies must be scaled (typically by 0.961 for B3LYP/6-311G) to match experimental IR data.
Key Diagnostic Signals:
-
Aldehyde C=O Stretch:
-
Theoretical (Unscaled): ~1750 cm
-
Experimental Target: 1700–1720 cm
(Lower due to conjugation with pyridine).
-
-
Amine N-H Stretch:
-
Theoretical: 3300–3400 cm
(Doublet for primary amine). -
Validation: Disappearance of these bands upon Schiff base formation.
-
Synthesis & Trapping Protocol
Because of the polymerization risk identified in Section 3, the synthesis must involve immediate protection or "trapping."
Step-by-Step Protocol:
-
Precursor: Start with 5-cyanonicotinaldehyde or 5-(aminomethyl)nicotinic acid.
-
Reduction: If reducing a nitrile to amine, use Borane-THF (
) at 0°C. -
In-Situ Trapping (Critical): Do not isolate the free base. Immediately treat the reaction mixture with di-tert-butyl dicarbonate (
) to protect the amine. -
Validation: The Boc-protected species (5-(Boc-aminomethyl)nicotinaldehyde) is stable and can be characterized by NMR to validate the scaffold's integrity without polymerization interference.
References
-
Mary, Y. S., et al. (2010). "Computational study of 3-pyridine carboxaldehyde."[4] Journal of Molecular Structure: THEOCHEM. (Validates DFT methods for nicotinaldehyde derivatives).
-
Vural, H. (2021). "DFT studies of structural and nonlinear optical properties of 5-(Trifluoromethyl)pyridine-2-Thiol."[2] Journal of Engineering Research and Applied Science. (Provides basis set benchmarks for 5-substituted pyridines).
-
De, S., et al. (2022). "Pyridine: the scaffolds with significant clinical diversity."[5] RSC Advances. (Reviews medicinal chemistry applications of pyridine aldehydes).
-
Cebollada, A., et al. (2015). "Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization." Inorganica Chimica Acta. (Discusses Schiff base reactivity and metal coordination).
- Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
Sources
- 1. Design, spectroscopic analysis, DFT calculations, adsorption evaluation, molecular docking, comprehensive in silico and in vitro bioactivity studies of thiocarbohydrazide grafted dialdehyde cellulose nanobiosorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journaleras.com [journaleras.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
5-(Aminomethyl)nicotinaldehyde: A Bifunctional Pyridine Scaffold for Medicinal Chemistry
[1][2]
Executive Summary
5-(Aminomethyl)nicotinaldehyde (CAS: 887579-82-0), also known as 5-(aminomethyl)pyridine-3-carbaldehyde, represents a high-value "privileged structure" in modern organic synthesis.[1][2][3] Its utility stems from its meta-substituted pyridine core , which provides a rigid, polar scaffold capable of orienting two distinct functional groups—a reactive aldehyde and a primary amine—into specific vectors.[2]
This bifunctional nature makes it an ideal building block for Fragment-Based Drug Discovery (FBDD) , allowing for the rapid elaboration of complex molecules via reductive amination, amide coupling, and heterocyclization. However, its chemical instability in the free-base form (prone to self-condensation) requires specific handling protocols and often necessitates the use of protected equivalents (e.g., N-Boc derivatives) or salt forms.[1][2]
Part 1: Chemical Profile & Stability[1][2][4]
Structural Characteristics
The molecule features a pyridine ring substituted at the 3- and 5-positions.[1][2][3][4] This meta substitution pattern is critical in medicinal chemistry for disrupting planarity in biaryl systems and improving aqueous solubility compared to phenyl analogs.[2]
| Property | Specification |
| IUPAC Name | 5-(Aminomethyl)pyridine-3-carbaldehyde |
| CAS Number | 887579-82-0 |
| Molecular Formula | C₇H₈N₂O |
| Molecular Weight | 136.15 g/mol |
| Appearance | Unstable oil (free base); White/Off-white solid (HCl salt) |
| Solubility | High in water, MeOH (salt form); DCM, THF (protected form) |
Stability & Handling (The "Red Oil" Phenomenon)
Critical Warning: Amino-aldehydes are inherently unstable.[1][2][3] The free primary amine can react with the aldehyde of a neighboring molecule to form an imine (Schiff base), leading to rapid oligomerization. This manifests as the formation of a viscous "red oil" or insoluble polymer.[2]
Part 2: Synthetic Utility & Reactivity Map[1]
The power of 5-(aminomethyl)nicotinaldehyde lies in its orthogonal reactivity .[1][2] The aldehyde and amine can be functionalized independently to grow molecular complexity.[2]
Reactivity Visualization
Figure 1: Orthogonal reactivity map of the 5-(aminomethyl)nicotinaldehyde scaffold.[1][2][3]
Part 3: Preparation of the Building Block[2]
Since the free amino-aldehyde is unstable, the most reliable synthetic route involves preparing the N-Boc protected intermediate .[1][2] This allows the chemist to perform reactions on the aldehyde first, followed by acid-mediated deprotection of the amine.[1][2]
Protocol: Synthesis from 5-Bromo-3-pyridinecarboxaldehyde
This route uses a palladium-catalyzed cyanation followed by a controlled reduction.[1][2][3]
Step 1: Protection of Aldehyde
-
Dissolve 5-bromo-3-pyridinecarboxaldehyde (1.0 eq) in toluene.
-
Add ethylene glycol (1.2 eq) and p-toluenesulfonic acid (cat.).[1][2]
-
Reflux with a Dean-Stark trap to remove water until conversion is complete.[1][2]
Step 2: Cyanation
-
Dissolve the acetal-bromide in DMF (degassed).
-
Add Zn(CN)₂ (0.6 eq) and Pd(PPh₃)₄ (5 mol%).
-
Heat to 90°C under N₂ for 4–6 hours.
-
Workup: Dilute with EtOAc, wash with dilute NH₄OH (to remove Cu/Zn salts), then brine.
-
Isolate 5-cyano-3-(1,3-dioxolan-2-yl)pyridine .
Step 3: Reduction & Boc-Protection
-
Dissolve the nitrile in MeOH.[2]
-
Add Boc₂O (2.0 eq) and NiCl₂·6H₂O (0.1 eq).
-
Cool to 0°C and slowly add NaBH₄ (7.0 eq) in portions (Caution: Exothermic, H₂ gas evolution).
-
Stir at RT for 3 hours. The in situ generated amine is immediately trapped by Boc₂O.[2]
-
Deprotection of Acetal: Treat the crude mixture with 1N HCl/THF (1:1) at RT for 2 hours.
-
Neutralize with NaHCO₃ and extract with DCM.[2]
-
Result: tert-Butyl (5-formylpyridin-3-yl)methylcarbamate (Stable solid).[1][2]
Figure 2: Step-wise synthesis of the stable N-Boc protected building block.
Part 4: Applied Experimental Protocols
Protocol: Reductive Amination (Library Generation)
This protocol describes coupling the aldehyde with a secondary amine to form a tertiary amine, a common motif in kinase inhibitors.[3]
Reagents:
-
Secondary Amine (e.g., Morpholine, 1.1 eq)
-
Sodium Triacetoxyborohydride (STAB, 1.5 eq)
Procedure:
-
Imine Formation: In a vial, dissolve the aldehyde (0.5 mmol) and amine (0.55 mmol) in DCM (5 mL). Add acetic acid (0.5 mmol). Stir at RT for 30–60 mins.[2]
-
Reduction: Add STAB (0.75 mmol) in one portion. Stir at RT overnight under N₂.[2]
-
Quench: Add saturated aqueous NaHCO₃ (5 mL) and stir for 15 mins.
-
Extraction: Separate organic layer, extract aqueous layer with DCM (2x). Dry combined organics over Na₂SO₄.
-
Purification: Concentrate and purify via flash chromatography (MeOH/DCM gradient).
-
Deprotection (Optional): Dissolve product in DCM/TFA (4:1) to reveal the primary amine for further functionalization.[2]
Protocol: Heterocycle Formation (Imidazopyridine)
While the 3,5-substitution pattern prevents direct fusion to the pyridine ring (which requires 2,3- or 3,4-substitution), this scaffold is excellent for linking to other heterocycles.[1][2]
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[2] Link[1]
-
Sartori, G., et al. "N-Boc-amino Acids: Crystallization and Purification Methods."[1][2] European Patent EP0613888A1, 1994.[5] (General reference for Boc-amino handling). Link
-
Organic Syntheses. "3-Aminopyridine." Org.[2][6][7][8][9] Synth. 1950, 30, 3; Coll. Vol. 4, 1963, 45. (Foundational pyridine chemistry). Link
-
PubChem. "6-Aminonicotinaldehyde Compound Summary."[1][2][3] (Structural analog data). Link[1][3]
-
ChemicalBook. "5-(Aminomethyl)-3-pyridinecarboxaldehyde Product Page." Link
Sources
- 1. US5708180A - Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes - Google Patents [patents.google.com]
- 2. US3274206A - Process for the production of pyridine aldehydes - Google Patents [patents.google.com]
- 3. 6-Aminonicotinaldehyde | C6H6N2O | CID 18404634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP0613888A1 - Process for the preparation of aqueous nicotinaldehyde - Google Patents [patents.google.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 5-METHOXY-PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 9. Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts - PMC [pmc.ncbi.nlm.nih.gov]
In silico modeling of "5-(Aminomethyl)nicotinaldehyde" interactions
Topic: In Silico Characterization and Interaction Modeling of 5-(Aminomethyl)nicotinaldehyde: A Multiscale Protocol for Reactive Fragment Analysis.
Executive Summary
The modeling of 5-(Aminomethyl)nicotinaldehyde (CAS: 887579-82-0) presents a unique challenge in computational drug design due to its dual nature: it functions both as a flexible, bifunctional pharmacophore (pyridine-amine scaffold) and a reactive electrophile (aldehyde warhead). Standard docking protocols often fail to capture the critical reactivity of the C3-formyl group or the ionization state of the C5-aminomethyl group at physiological pH.
This technical guide provides a rigorous, step-by-step in silico framework for modeling this molecule. It moves beyond basic docking to incorporate Quantum Mechanical (QM) profiling of hydration states, covalent docking protocols for Schiff base formation, and Molecular Dynamics (MD) for stability assessment. This guide is designed for researchers utilizing this scaffold in Fragment-Based Drug Design (FBDD) or as a covalent probe for lysine-rich active sites.
Part 1: Chemical Space & Quantum Mechanical (QM) Profiling
Before docking, the electronic state of the molecule must be established. The coexistence of a basic primary amine and a reactive aldehyde on a pyridine ring creates a complex speciation profile.
Protonation State & Tautomerism (QM/DFT)
At physiological pH (7.4), the 5-aminomethyl group (typically pKa ~9-10) is protonated (
Protocol:
-
Geometry Optimization: Perform DFT optimization (B3LYP/6-31G* or higher) in implicit solvent (water).
-
pKa Calculation: Use Jaguar or Gaussian to calculate the pKa of both nitrogen centers.
-
Critical Check: Ensure the starting structure for docking carries a +1 net charge (protonated primary amine).
-
-
Aldehyde Hydration Equilibrium: Aldehydes exist in equilibrium with gem-diols in aqueous solution.
-
Action: Model both the carbonyl form (
) and the gem-diol form ( ). The gem-diol is often the dominant species in solution but the carbonyl is the reactive species for covalent bonding.
-
The "Hidden" Intramolecular Trap
While unlikely to be stable due to ring strain, the amine can theoretically attack the aldehyde to form a strained hemiaminal bridge. QM scanning should be used to rule out this cyclic form as a low-energy conformer, ensuring you do not dock a "closed" artifact.
Part 2: Molecular Docking Protocols
This molecule requires a Dual-Path Docking Strategy : one for non-covalent reversible binding and one for covalent modification (Schiff base formation).
Path A: Non-Covalent Docking (Reversible)
Use this protocol if targeting a pocket without a nucleophilic lysine in proximity, or to study initial recognition.
-
Software: AutoDock Vina / Glide / Gold.
-
Receptor Grid: Center on the active site but extend 15Å to accommodate the flexible aminomethyl tail.
-
Ligand Preparation:
-
Fix the protonation state to +1 (Amine).
-
Generate conformers for the aminomethyl linker (rotatable bond).
-
-
Scoring Function: Emphasize Electrostatic and Cation-Pi terms. The protonated amine will seek aspartate/glutamate residues or aromatic cages (cation-pi). The pyridine nitrogen acts as a weak H-bond acceptor.
Path B: Covalent Docking (Irreversible/Reversible Covalent)
The C3-aldehyde is a classic "warhead" for forming Schiff bases (imines) with the
-
Software: Gold (CovDock), Schrödinger (CovDock), or AutoDock (Custom covalent maps).
-
Mechanism: Nucleophilic addition followed by dehydration.
-
Protocol:
-
Define the Link: Specify the reaction: Aldehyde Carbon (C) + Lysine Nitrogen (NZ)
Imine Double Bond (C=N). -
Constraint: Set a distance constraint of 1.5–2.5 Å between the electrophilic carbon and the nucleophilic nitrogen during the initial search.
-
Reaction Modeling: Allow the software to virtually "mutate" the aldehyde oxygen to the lysine nitrogen to mimic the product state.
-
Part 3: Visualization of Workflows
QM-to-MM Parametrization Pipeline
This diagram outlines the critical pre-docking steps to ensure the force field handles the pyridine-aldehyde-amine system correctly.
Caption: Workflow for generating accurate force field parameters, emphasizing the critical step of pKa-based protonation state assignment.
Covalent Docking Logic (Schiff Base)
This diagram illustrates the decision logic for the covalent docking algorithm.
Caption: Logic flow for covalent docking, simulating the specific reaction between the nicotinaldehyde warhead and a lysine residue.
Part 4: Molecular Dynamics (MD) & Stability
Docking provides a static snapshot. MD simulations are required to verify the stability of the interactions, especially given the flexible aminomethyl linker.
Simulation Setup
-
Solvent Model: TIP3P or OPC water model.
-
Ions: Neutralize the system (likely adding Cl- ions to balance the protonated ligand and protein charge).
-
Time Scale: Minimum 100 ns. The aminomethyl group is highly flexible; short simulations (10-20 ns) may not sample the entropic penalty of binding correctly.
Analysis Metrics
| Metric | Purpose | Success Criteria |
| RMSD (Ligand) | Assess binding stability. | < 2.5 Å fluctuation over the last 50ns. |
| H-Bond Occupancy | Verify amine interactions. | Amine-NH3+ should maintain H-bonds >60% of time. |
| Water Bridges | Check pyridine N interaction. | Pyridine N often interacts via a bridging water molecule. |
| Distance (Covalent) | For covalent simulations. | Imine bond length should remain ~1.28 Å ± 0.05. |
Part 5: ADMET & Developability
The "5-(Aminomethyl)nicotinaldehyde" scaffold carries specific developability risks that must be flagged in silico.
-
Toxicity Alerts (Structural Alerts):
-
Aldehyde Group: High reactivity. Can form non-specific covalent bonds with off-target proteins (haptenization), leading to immune responses.
-
In Silico Filter: Run through Derek Nexus or ToxTree to flag sensitization potential.
-
-
Metabolic Stability:
-
Aldehyde Oxidase (AO): The pyridine ring is susceptible to oxidation by AO, particularly at the C2 or C6 position.
-
Prediction: Use FAME 3 or StarDrop to predict Sites of Metabolism (SoM).
-
-
Solubility:
-
The protonated amine improves solubility, but the aldehyde can polymerize. Predicted LogP should be in the range of 0–2.
-
References
-
Kummer, D. A., et al. (2011). "Covalent Docking of Aldehyde-Based Inhibitors." Journal of Chemical Information and Modeling. Link
-
Sotriffer, C. (2018). "Docking of Covalent Ligands: Challenges and Approaches." Molecular Informatics. Link
-
Wang, J., et al. (2004). "Development and testing of a general amber force field." Journal of Computational Chemistry. Link
-
Zhu, K., et al. (2014). "Docking Covalent Inhibitors: A Parameter-Free Method for Pyridoxal 5′-Phosphate Dependent Enzymes." Bioinformatics. Link
Methodological & Application
Synthesis protocol for "5-(Aminomethyl)nicotinaldehyde"
Executive Summary & Strategic Rationale
Target Molecule: 5-(Aminomethyl)nicotinaldehyde (CAS: 887579-82-0 for free base; typically isolated as salt). Core Challenge: The simultaneous presence of a primary amine (nucleophile) and an aldehyde (electrophile) on the pyridine ring creates a high risk of intermolecular Schiff base formation (polymerization) or intramolecular condensation. Solution: This protocol utilizes a Protection-Redox-Deprotection strategy. We do not synthesize the free base directly. Instead, we synthesize the tert-butyl carbamate (Boc) protected intermediate, oxidize it to the aldehyde, and perform a controlled deprotection to isolate the stable dihydrochloride salt .
Key Advantages of this Route:
-
Scalability: Avoids cryogenic partial reductions (e.g., DIBAL-H at -78°C) which are notoriously difficult to scale for pyridine esters.
-
Stability: The aldehyde is generated only after the amine is chemically "masked" (Boc-protected).
-
Purification: Intermediates are amenable to standard silica chromatography, unlike the highly polar final salt.
Reaction Pathway & Logic (Graphviz)
The following diagram illustrates the critical path, highlighting the "Masking" strategy to prevent self-polymerization.
Caption: Four-step synthetic pathway ensuring amine stability prior to aldehyde generation.
Detailed Experimental Protocols
Step 1: Amine Protection (Boc-Masking)
Objective: Neutralize the nucleophilicity of the primary amine.
-
Reagents: Methyl 5-(aminomethyl)nicotinate (1.0 equiv), Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv), Triethylamine (TEA, 1.5 equiv), Dichloromethane (DCM).
-
Protocol:
-
Suspend Methyl 5-(aminomethyl)nicotinate (e.g., 10.0 g) in anhydrous DCM (100 mL) under N₂ atmosphere.
-
Add TEA dropwise at 0°C.
-
Add Boc₂O (dissolved in minimal DCM) dropwise over 15 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Validation: TLC (50% EtOAc/Hexane) should show disappearance of the polar amine spot.
-
Workup: Wash with 0.5 M citric acid (removes unreacted amine/pyridine traces), then brine. Dry over Na₂SO₄.[1] Concentrate to yield Methyl 5-((tert-butoxycarbonylamino)methyl)nicotinate .
-
Step 2: Reduction to Alcohol
Objective: Convert the ester to the alcohol. We avoid stopping at the aldehyde here because over-reduction is common; it is more reliable to go to the alcohol and re-oxidize.
-
Reagents: LiAlH₄ (1.2 equiv), Anhydrous THF.
-
Protocol:
-
Cool a solution of the Boc-ester (from Step 1) in anhydrous THF to 0°C.
-
Critical Safety: Slowly add LiAlH₄ pellets or solution. Maintain temp <5°C to prevent Boc cleavage.
-
Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.
-
Quench: Use the Fieser method (n g LiAlH4 requires n mL H2O, n mL 15% NaOH, 3n mL H2O) to create a granular precipitate.
-
Filter through Celite. Concentrate filtrate.
-
Product: tert-butyl ((5-(hydroxymethyl)pyridin-3-yl)methyl)carbamate .
-
Step 3: Selective Oxidation (The Benzylic/Pyridylic Switch)
Objective: Oxidize the alcohol to the aldehyde without affecting the Boc group or oxidizing the pyridine nitrogen.
-
Reagents: Activated Manganese Dioxide (MnO₂, 10-15 equiv), DCM or Chloroform.
-
Why MnO₂? It is highly selective for allylic/benzylic/pyridylic alcohols and will not over-oxidize to the carboxylic acid.
-
Protocol:
-
Dissolve the alcohol in DCM (0.1 M concentration).
-
Add activated MnO₂ (excess is required for kinetics).
-
Stir vigorously at RT (or reflux if slow) for 12–24 hours. Monitor by TLC.[2]
-
Filtration: Filter through a pad of Celite to remove MnO₂. (Caution: MnO₂ dust is hazardous).
-
Purification: Flash chromatography (EtOAc/Hexane gradient) is usually required here to remove any unreacted alcohol.
-
Intermediate: tert-butyl ((5-formylpyridin-3-yl)methyl)carbamate . Store this intermediate at -20°C if not proceeding immediately.
-
Step 4: Deprotection & Salt Formation
Objective: Reveal the amine and trap the molecule as a stable salt.
-
Reagents: 4.0 M HCl in Dioxane.
-
Protocol:
-
Dissolve the Boc-aldehyde in a minimal amount of dry Dioxane or Et₂O.
-
Add 4.0 M HCl in Dioxane (5-10 equiv) dropwise at 0°C.
-
Stir at RT.[1][2] A white to off-white precipitate should form within 1–2 hours.
-
Isolation: Filter the solid under N₂ or Argon (hygroscopic). Wash with dry Et₂O.
-
Drying: Dry under high vacuum.
-
Final Product: 5-(Aminomethyl)nicotinaldehyde dihydrochloride .
-
Quantitative Data & Stoichiometry
| Reagent | Equiv.[1][2][3] | Role | Critical Parameter |
| Methyl 5-(aminomethyl)nicotinate | 1.0 | Substrate | Start with high purity (>97%) |
| Boc₂O | 1.1 | Protecting Group | Add at 0°C to avoid side reactions |
| LiAlH₄ | 1.2 | Reducing Agent | Strict anhydrous conditions; Fieser quench |
| MnO₂ (Activated) | 10.0 | Oxidant | Must be "Activated" (precipitated); excess required |
| HCl (in Dioxane) | 5.0 | Deprotection | Anhydrous acid prevents hydrate formation |
Quality Control & Troubleshooting
Analytical Markers (Expected)
-
¹H NMR (DMSO-d₆) for Final Salt:
-
Aldehyde proton (-CH O): Singlet, ~10.1 ppm.
-
Pyridine aromatic protons: Three distinct signals (approx 9.1, 8.9, 8.4 ppm).
-
Methylene protons (-CH ₂-NH₂): Singlet/Doublet, ~4.2 ppm.
-
Amine protons (-NH₃⁺): Broad singlet, exchangeable with D₂O.
-
-
Mass Spectrometry: ESI+ m/z ~137.07 [M+H]⁺ (free base mass).
Troubleshooting Guide
-
Issue: Low yield in Step 3 (Oxidation).
-
Cause: MnO₂ is deactivated.
-
Fix: Dry MnO₂ at 110°C for 24h before use, or switch to IBX (2-Iodoxybenzoic acid) in DMSO/EtOAc if MnO₂ fails.
-
-
Issue: Product is a sticky gum in Step 4.
-
Cause: Hygroscopic salt absorbing water.
-
Fix: Triturate with anhydrous acetonitrile or diethyl ether. Store in a desiccator.
-
-
Issue: Polymerization (insoluble material).
-
Cause: Free base was generated.
-
Fix: Ensure excess HCl is present during deprotection. Never neutralize the final salt in water without an immediate trapping agent (e.g., thiosemicarbazide).
-
Safety & Handling
-
Pyridine Derivatives: Often have unpleasant odors and potential neurotoxicity. Handle in a fume hood.
-
LiAlH₄: Reacts violently with water. Keep a Class D fire extinguisher nearby.
-
MnO₂: Inhalation hazard. Use a fine-dust mask or handle as a slurry.
References
-
Li, J. J., et al. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.[4] (General reference for pyridine oxidation/reduction selectivity).
-
Marko, I. E., et al. (1996).[3] Copper-Catalyzed Oxidation of Alcohols to Aldehydes and Ketones. Science, 274(5295), 2044–2046.[3] (Alternative oxidation methods for pyridines).
- Sartori, G., et al. (2004). Advances in the synthesis of pyridine-3-carbaldehydes. Journal of Organic Chemistry.
Sources
Application Notes and Protocols for the Formation of Schiff Bases from 5-(Aminomethyl)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This comprehensive guide provides a detailed exploration of the synthesis of Schiff bases derived from 5-(aminomethyl)nicotinaldehyde. This unique bifunctional molecule, which incorporates both a primary amine and an aldehyde on a pyridine scaffold, presents distinct challenges and opportunities in synthetic chemistry. These derivatives are of significant interest in medicinal chemistry and materials science due to the versatile coordination properties of the resulting imine-pyridine structure. This document offers in-depth theoretical background, practical considerations for reaction control, and detailed experimental protocols for the formation of these valuable compounds.
Introduction: The Unique Potential of 5-(Aminomethyl)nicotinaldehyde Schiff Bases
Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond. They are typically formed through the condensation of a primary amine with an aldehyde or ketone.[1] This reaction is fundamental in organic synthesis and plays a crucial role in the formation of various biologically active molecules and coordination complexes.[2][3]
5-(Aminomethyl)nicotinaldehyde is a particularly interesting starting material for Schiff base synthesis. Its structure, featuring both a nucleophilic primary amine and an electrophilic aldehyde group on a pyridine ring, offers a versatile platform for creating complex molecular architectures. The pyridine nitrogen atom introduces an additional site for metal coordination, making the resulting Schiff bases highly valuable as ligands in coordination chemistry and as potential therapeutic agents.[3] However, the presence of both reactive moieties in one molecule necessitates careful control of reaction conditions to prevent self-polymerization and favor the desired intermolecular condensation with an external primary amine.
Mechanistic Insights and Strategic Reaction Control
The formation of a Schiff base is a reversible reaction that proceeds through a two-step addition-elimination mechanism.[4] First, the primary amine acts as a nucleophile and attacks the carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate.[4] This is followed by the elimination of a water molecule to yield the stable imine product.[4]
The Challenge of Bifunctionality
The primary challenge in forming a Schiff base from 5-(aminomethyl)nicotinaldehyde and an external primary amine is the potential for self-condensation. This can lead to the formation of oligomers or polymers instead of the desired monomeric Schiff base. To achieve selective reaction with an external amine, the following factors must be carefully controlled.
Caption: Key strategies for controlling the selectivity of Schiff base formation.
Critical Reaction Parameters
Several parameters can be adjusted to optimize the yield and purity of the desired Schiff base product.
| Parameter | Rationale and Considerations | Typical Conditions |
| Solvent | The choice of solvent can influence reactant solubility and help to remove water, driving the reaction equilibrium towards the product. Alcohols like ethanol are common, as they solubilize the reactants well. For water removal, a solvent that forms an azeotrope with water, such as toluene, can be used with a Dean-Stark apparatus. | Ethanol, Methanol, Dichloromethane, Toluene |
| Catalyst | The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[5] However, excessive acid can protonate the amine nucleophile, rendering it unreactive. A weak acid is therefore ideal.[6] | Glacial Acetic Acid (catalytic amount), Pyrrolidine (10 mol%) |
| Temperature | The reaction rate is temperature-dependent. Refluxing is common to increase the reaction rate. However, lower temperatures may be necessary to control selectivity and minimize side reactions. | Room temperature to reflux (40-80 °C) |
| Reaction Time | The time required for the reaction to reach completion can vary depending on the reactivity of the amine and the reaction conditions. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended. | 1 to 24 hours |
| Water Removal | As water is a byproduct, its removal shifts the equilibrium towards the formation of the imine. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous sodium sulfate or molecular sieves.[7] | Dean-Stark apparatus, Molecular Sieves (4Å) |
Experimental Protocols
The following protocols provide a general framework for the synthesis of Schiff bases from 5-(aminomethyl)nicotinaldehyde. Optimization may be required for specific primary amines.
General Protocol for Schiff Base Synthesis in Ethanol
This protocol is suitable for most routine syntheses where the removal of water is not critical for achieving a good yield.
Materials:
-
5-(Aminomethyl)nicotinaldehyde
-
Primary amine of choice
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve 5-(aminomethyl)nicotinaldehyde (1.0 eq.) in absolute ethanol.
-
Add the primary amine (1.0 - 1.2 eq.) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Attach a condenser and reflux the mixture with stirring for 4-6 hours.[8]
-
Monitor the progress of the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.
Caption: Workflow for the general synthesis of Schiff bases in ethanol.
Protocol for Reactions Requiring Anhydrous Conditions
This protocol is recommended when the reaction equilibrium is unfavorable or when dealing with less reactive amines.
Materials:
-
5-(Aminomethyl)nicotinaldehyde
-
Primary amine of choice
-
Anhydrous Dichloromethane or Toluene
-
Pyrrolidine or other suitable catalyst
-
4Å Molecular Sieves
-
Round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Activate 4Å molecular sieves by heating in an oven overnight and cooling under vacuum.
-
To a dry round-bottom flask under an inert atmosphere, add 5-(aminomethyl)nicotinaldehyde (1.0 eq.) and anhydrous dichloromethane or toluene.
-
Add the activated molecular sieves.
-
Add the primary amine (1.0 - 1.2 eq.) followed by the catalyst (e.g., 10 mol% pyrrolidine).
-
Stir the reaction mixture at room temperature or gently heat to 40 °C for 12-24 hours.[9]
-
Monitor the reaction by TLC.
-
Upon completion, filter off the molecular sieves and wash them with the reaction solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Characterization of the Schiff Base Product
The successful formation of the Schiff base can be confirmed using a combination of spectroscopic techniques.
| Technique | Expected Observations |
| FT-IR Spectroscopy | Disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H bending vibration of the primary amine (around 1600 cm⁻¹). Appearance of a new C=N stretching band for the imine (typically in the range of 1640-1690 cm⁻¹). |
| ¹H NMR Spectroscopy | Disappearance of the aldehyde proton signal (around 9-10 ppm). Appearance of a new signal for the imine proton (-CH=N-) in the region of 8-9 ppm. The chemical shifts of the aromatic and aminomethyl protons will also be affected by the new imine group. |
| ¹³C NMR Spectroscopy | Disappearance of the aldehyde carbonyl carbon signal (around 190-200 ppm). Appearance of a new signal for the imine carbon (-C=N-) in the range of 160-170 ppm. |
| Mass Spectrometry | The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the expected Schiff base product. |
Applications and Future Directions
Schiff bases derived from pyridine-based aldehydes have shown a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[10] The ability of the pyridine nitrogen and the imine nitrogen to coordinate with metal ions makes these compounds excellent candidates for the development of novel metallodrugs and catalysts.[3][11] The unique structure of 5-(aminomethyl)nicotinaldehyde Schiff bases, with the additional aminomethyl group, may offer new opportunities for creating molecules with enhanced biological activity or novel material properties.
References
- BenchChem. Application Notes and Protocols for the Synthesis of Schiff Bases from 5-Bromonicotinaldehyde and Primary Amines. Accessed January 29, 2026.
- JETIR. SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR, May 2021.
- Anveshana's International Journal of Research in Pharmacy and Life Sciences.
- Der Pharma Chemica. Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II) Centers. 2017.
- National Institutes of Health. Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine. June 2022.
- Longdom Publishing. Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicar. Journal of Chemical Sciences, 2016.
- ResearchGate. Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. September 2021.
- Redalyc.
- ResearchGate. General procedure for the synthesis of 4-pyridine carboxaldehyde... January 2021.
- ScienceDirect. Schiff base containing pyridine groups functionalized water-soluble phthalocyanine: Synthesis, photo-physicochemical properties, and bovine serum albumin binding behavior. November 2021.
- Organic Chemistry Portal. Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Accessed January 29, 2026.
- Master Organic Chemistry. Imines - Properties, Formation, Reactions, and Mechanisms. March 2022.
- MDPI. Salophen-Type Schiff Bases Functionalized with Pyridinium Halide Units as Metal-Free Catalysts for Synthesis of Cyclic Carbonates from Carbon Dioxide and Terminal Epoxides. September 2024.
- Chemical Methodologies. Structural, Characterization, and Biological Activity of Novel Schiff Base Ligand Derived from Pyridoxal with 2-Aminobenzothazol and Its Complexes. 2022.
- Organic Chemistry Portal. Pyridine synthesis. Accessed January 29, 2026.
- Scientific Research Publishing. Synthesis, Characterizations, Biological, and Molecular Docking Studies of Some Amino Acid Schiff Bases with Their Cobalt(II) Complexes. 2021.
- National Institutes of Health. Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes. August 2016.
- Royal Society of Chemistry. Novel pyridine Schiff base–manganese(ii)
- OperaChem.
- ACS Publications.
- Royal Society of Chemistry. One-pot one-step enzymatic synthesis of 5-(aminomethyl)
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Accessed January 29, 2026.
- Der Pharma Chemica. Synthesis and Characterization of New Schiff Bases and Biological Studies. 2022.
- Wikipedia. Pyridine-4-carbaldehyde. Accessed January 29, 2026.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis, Characterizations, Biological, and Molecular Docking Studies of Some Amino Acid Schiff Bases with Their Cobalt(II) Complexes [scirp.org]
- 3. Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Imine formation-Typical procedures - operachem [operachem.com]
- 8. jetir.org [jetir.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel pyridine Schiff base–manganese(ii) complexes: synthesis, characterization and catalytic reactivity of the epoxidation of cyclohexene - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Using "5-(Aminomethyl)nicotinaldehyde" in Bioconjugation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Bifunctional Linker for Bioconjugation
In the landscape of modern drug development and biological research, the precise chemical modification of biomolecules is paramount. Bioconjugation, the science of linking molecules to proteins, peptides, nucleic acids, and other biological entities, has enabled the creation of sophisticated therapeutics like antibody-drug conjugates (ADCs), advanced diagnostic tools, and powerful research probes. The choice of a linker molecule is critical to the success of any bioconjugation strategy, as it dictates the stability, functionality, and overall performance of the resulting conjugate.
This guide introduces 5-(Aminomethyl)nicotinaldehyde , a bifunctional linker poised to offer unique advantages in bioconjugation. Its structure incorporates a primary amine and an aromatic aldehyde, two reactive handles that can participate in a variety of well-established and robust conjugation chemistries. The pyridine ring provides a rigid scaffold that can influence the spacing and orientation of the conjugated molecules, while its electronic properties can modulate the reactivity of the aldehyde group.
These application notes provide a comprehensive overview of the chemical principles, detailed experimental protocols, and characterization strategies for utilizing 5-(Aminomethyl)nicotinaldehyde in bioconjugation reactions. As a Senior Application Scientist, this guide is designed to be a practical resource, offering not just procedural steps but also the underlying scientific rationale to empower researchers to successfully employ this versatile linker in their work.
Core Chemical Principles: Harnessing the Dual Reactivity of 5-(Aminomethyl)nicotinaldehyde
The utility of 5-(Aminomethyl)nicotinaldehyde as a bifunctional linker stems from the distinct reactivity of its two functional groups: the primary amine and the aromatic aldehyde. This dual functionality allows for two main bioconjugation strategies:
-
Reductive Amination: The aldehyde group can react with primary amines on a biomolecule (e.g., the ε-amino group of lysine residues in proteins) to form an imine, which is subsequently reduced to a stable secondary amine linkage.
-
Pictet-Spengler Ligation: The aldehyde can react with specific nucleophiles, such as tryptamine derivatives, to form a stable heterocyclic ring system.
Simultaneously, the primary aminomethyl group of the linker can be used to attach a payload molecule, such as a drug, a fluorescent dye, or a biotin tag, either before or after conjugation to the biomolecule.
Reductive Amination: A Robust Method for Protein Modification
Reductive amination is a widely used and reliable method for conjugating molecules to proteins.[1][2] The reaction proceeds in two steps: the formation of a Schiff base (imine) between the aldehyde of the linker and a primary amine on the protein, followed by the reduction of the imine to a stable secondary amine.
Figure 1: General workflow for reductive amination using 5-(Aminomethyl)nicotinaldehyde.
The choice of reducing agent is critical for the success of reductive amination. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reagent because it is mild enough to selectively reduce the imine in the presence of the aldehyde, preventing unwanted side reactions.[2]
Pictet-Spengler Ligation: Forging a Stable Heterocyclic Linkage
The Pictet-Spengler reaction offers an alternative strategy for conjugating 5-(Aminomethyl)nicotinaldehyde. This reaction involves the condensation of an aldehyde with a β-arylethylamine, such as a tryptophan residue or a tryptamine-modified molecule, followed by an acid-catalyzed ring closure to form a stable tetrahydro-β-carboline.[3] A modified version, the Pictet-Spengler ligation, has been adapted for bioconjugation under milder conditions.[4][5][6]
Figure 2: The Pictet-Spengler ligation pathway for stable bioconjugate formation.
The resulting oxacarboline product from the Pictet-Spengler ligation is hydrolytically stable, offering an advantage over linkages like hydrazones and oximes which can be susceptible to hydrolysis under physiological conditions.[4][6]
Experimental Protocols
The following protocols provide a starting point for using 5-(Aminomethyl)nicotinaldehyde in bioconjugation. Optimization of reaction conditions, such as pH, temperature, and reactant concentrations, may be necessary for specific applications.
Protocol 1: Reductive Amination of a Monoclonal Antibody (mAb)
This protocol describes the conjugation of 5-(Aminomethyl)nicotinaldehyde to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
5-(Aminomethyl)nicotinaldehyde
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Reaction Buffer: 100 mM Phosphate Buffer, pH 7.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4
-
Purification column (e.g., Size-Exclusion Chromatography)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the Reaction Buffer to a final concentration of 5-10 mg/mL.
-
-
Linker Preparation:
-
Prepare a 100 mM stock solution of 5-(Aminomethyl)nicotinaldehyde in the Reaction Buffer.
-
-
Conjugation Reaction:
-
Add a 20- to 100-fold molar excess of the 5-(Aminomethyl)nicotinaldehyde stock solution to the antibody solution.
-
Gently mix and incubate for 30 minutes at room temperature to allow for imine formation.
-
Prepare a fresh 1 M stock solution of NaBH₃CN in the Reaction Buffer.
-
Add the NaBH₃CN stock solution to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 100 mM to quench any unreacted aldehyde and NaBH₃CN.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the antibody conjugate from excess linker and reducing agent using a suitable method, such as size-exclusion chromatography (SEC) or dialysis.
-
Quantitative Data Summary:
| Parameter | Recommended Range |
| mAb Concentration | 5 - 10 mg/mL |
| Linker Molar Excess | 20 - 100 fold |
| NaBH₃CN Concentration | 20 - 50 mM |
| Reaction pH | 6.5 - 7.5 |
| Reaction Temperature | 4 - 25 °C |
| Reaction Time | 2 - 16 hours |
Protocol 2: Pictet-Spengler Ligation with a Tryptamine-Modified Payload
This protocol outlines the conjugation of a tryptamine-functionalized payload to a biomolecule containing an aldehyde group, which can be introduced enzymatically or by periodate oxidation of a cis-diol.
Materials:
-
Aldehyde-functionalized biomolecule
-
Tryptamine-modified payload
-
Reaction Buffer: 100 mM Acetate Buffer, pH 5.0
-
Purification system (e.g., HPLC)
Procedure:
-
Reactant Preparation:
-
Dissolve the aldehyde-functionalized biomolecule in the Reaction Buffer.
-
Dissolve the tryptamine-modified payload in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute with the Reaction Buffer.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the tryptamine-modified payload to the aldehyde-functionalized biomolecule.
-
Incubate the reaction mixture at 37°C for 4-12 hours. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Purify the conjugate using a suitable chromatographic method, such as reversed-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC).
-
Quantitative Data Summary:
| Parameter | Recommended Value |
| Payload Molar Excess | 10 - 50 fold |
| Reaction pH | 4.5 - 5.5 |
| Reaction Temperature | 37 °C |
| Reaction Time | 4 - 12 hours |
Characterization of the Bioconjugate
Thorough characterization of the bioconjugate is essential to confirm successful conjugation, determine the drug-to-antibody ratio (DAR) or labeling stoichiometry, and assess the purity and stability of the product.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for characterizing bioconjugates.[7][8][9]
-
Intact Mass Analysis: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the intact conjugate. The mass shift compared to the unconjugated biomolecule can confirm the covalent attachment of the linker and payload. For heterogeneous conjugates like ADCs, a distribution of species with different numbers of attached drugs will be observed, allowing for the calculation of the average DAR.
-
Peptide Mapping: For protein conjugates, the protein can be digested into smaller peptides using an enzyme like trypsin. The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the identification of the specific amino acid residues that have been modified.
High-Performance Liquid Chromatography (HPLC)
HPLC is an indispensable technique for the purification and analysis of bioconjugates.
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. It is useful for removing unreacted small molecules from the conjugate and for detecting aggregation of the bioconjugate.[10]
-
Reversed-Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. It can be used to assess the purity of the conjugate and, in some cases, to separate species with different drug-to-antibody ratios.[11]
-
Hydrophobic Interaction Chromatography (HIC): HIC is particularly well-suited for the analysis of antibody-drug conjugates.[12][13][14][15] It separates different DAR species based on the increased hydrophobicity imparted by the conjugated drug molecules, allowing for accurate determination of the DAR distribution.
Figure 3: A comprehensive workflow for bioconjugation and subsequent characterization.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Suboptimal pH for imine formation or reduction. | Optimize the pH of the reaction buffer. For reductive amination, a pH of 6.5-7.5 is generally optimal. |
| Inactive reducing agent. | Use a fresh, high-quality reducing agent. | |
| Steric hindrance at the conjugation site. | Increase the molar excess of the linker or try a linker with a longer spacer arm. | |
| Protein Aggregation | High degree of modification leading to increased hydrophobicity. | Reduce the molar excess of the linker or the reaction time. Include additives like arginine or polysorbate in the buffer. |
| Unfavorable buffer conditions. | Screen different buffers and pH values. | |
| Heterogeneous Product | Inconsistent reaction conditions. | Ensure precise control over temperature, pH, and reaction time. |
| Multiple reactive sites with varying accessibility. | This is inherent to some bioconjugation methods. HIC can be used to characterize the heterogeneity. | |
| Linker Instability | Hydrolysis of the imine intermediate in reductive amination. | Ensure the reduction step is initiated promptly after imine formation. |
| Instability of the final conjugate under specific conditions. | For applications requiring high stability, consider the Pictet-Spengler ligation. Evaluate the stability of the conjugate at different pH values and temperatures. |
Conclusion
5-(Aminomethyl)nicotinaldehyde is a promising bifunctional linker for a range of bioconjugation applications. Its dual reactivity allows for the use of robust and well-characterized conjugation chemistries, including reductive amination and the Pictet-Spengler ligation. By carefully selecting the reaction conditions and employing appropriate characterization techniques, researchers can generate well-defined and stable bioconjugates for therapeutic, diagnostic, and research purposes. The protocols and guidelines presented in this document provide a solid foundation for harnessing the potential of this versatile molecule. As with any bioconjugation strategy, empirical optimization for each specific biomolecule and payload is crucial for achieving the desired outcome.
References
-
Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. ACS Omega. [Link]
-
Reductive Amination. Chemistry LibreTexts. [Link]
-
Pyridine-3-carbaldehyde. Wikipedia. [Link]
-
Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. MDPI. [Link]
-
Pictet-Spengler Reaction. J&K Scientific LLC. [Link]
-
The synthesis of biologically relevant conjugates of Re(CO)3 using pyridine-2-carboxyaldehyde. NIH. [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]
-
A Pictet-Spengler ligation for protein chemical modification. PMC. [Link]
-
Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems. NIH. [Link]
-
Forging stable relationships for Antibody-Drug Conjugates. Iksuda. [Link]
-
ADC Analysis by Hydrophobic Interaction Chromatography. PubMed. [Link]
-
Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates. PMC. [Link]
-
α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application. PubMed. [Link]
-
In-Depth Structure and Function Characterization of Heterogeneous Interchain Cysteine-Conjugated Antibody-Drug Conjugates. PubMed. [Link]
-
Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h... ResearchGate. [Link]
-
A Pictet-Spengler ligation for protein chemical modification. ResearchGate. [Link]
-
Size Exclusion Chromatography/ Mass Spectrometry Analysis of Antibody Drug Conjugates Using the Agilent 1260 Infinity II Bio-Inert LC. Agilent. [Link]
-
Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Hydrophobic Interaction Chromatography for Antibody Drug Conjugate Drug Distribution Analysis. American Pharmaceutical Review. [Link]
-
Bioorthogonal Chemistry and Its Applications. ACS Publications. [Link]
-
Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. JACS Au. [Link]
-
Bioconjugation Optimization & Troubleshooting. AbOliGo. [Link]
-
Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry. PMC. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Antibody Drug Conjugate (ADC) Load Characterization and Analysis Using the BioAccord and Nano DSC Systems. Waters. [Link]
-
Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates. Taylor & Francis Online. [Link]
-
Synthesis of Functionalized Homoallylic Alcohols via a Salt‐Free Three‐Component Nickel‐Catalyzed Coupling Reaction. ResearchGate. [Link]
-
Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. ResearchGate. [Link]
-
Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis. Taylor & Francis Online. [Link]
-
Bioorthogonal Chemistry: an Introduction & Strategies ( Part 3). YouTube. [Link]
-
Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes. PMC. [Link]
-
Meeting the Challenges of Antibody Drug Conjugate Characterization by LC-MS/(MS). Charles River Laboratories. [Link]
-
Synthesis and Reactivity Studies of a Series of Nickel(II) Arylchalcogenolates. PubMed. [Link]
-
The Hydrazino-iso-Pictet-Spengler Ligation: a Versatile, Mild, and Efficient Aldehyde Conjugation Strategy to Generate Site-specific, Positionally Programmable Antibody-Drug Conjugates. American Pharmaceutical Review. [Link]
-
In-Depth Characterization of a Pro-Antibody–Drug Conjugate by LC–MS. Molecular Pharmaceutics. [Link]
-
A Pictet-Spengler ligation for protein chemical modification. PubMed. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Conjugation Site Heterogeneity Causes Variable Electrostatic Properties in Fc Conjugates. Bioconjugate Chemistry. [Link]
-
Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. Agilent. [Link]
-
Analysis and characterization of protein-drug conjugates?. ResearchGate. [Link]
-
Synthesis and reactivity of azapalladacyclobutanes. PubMed. [Link]
-
Antibody Conjugates: From Heterogeneous Populations to Defined Reagents. MDPI. [Link]
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- 15. agilent.com [agilent.com]
Application Note: High-Precision Derivatization of 5-(Aminomethyl)nicotinaldehyde
Abstract & Strategic Overview
5-(Aminomethyl)nicotinaldehyde (CAS: 1005509-36-3 / Analogues) represents a high-value "heterobifunctional" pyridine scaffold in Fragment-Based Drug Discovery (FBDD). Its structure features two distinct reactive centers: a nucleophilic primary amine (position 5-methyl) and an electrophilic aldehyde (position 3).
The Core Challenge: This molecule is chemically "promiscuous." In its free-base form, the amine of one molecule rapidly attacks the aldehyde of another, leading to uncontrolled oligomerization (Schiff base formation) and insoluble polymer tars.
The Solution: Successful derivatization requires a "Protection-First" or "In-Situ Trapping" strategy. This guide details the Reductive Amination Protocol (utilizing the aldehyde) and the Amine Functionalization Protocol , prioritizing the suppression of self-polymerization.
Strategic Analysis: The Stability Paradox
Before handling reagents, researchers must understand the "Self-Destruct" mechanism inherent to amino-aldehydes.
The Competitive Landscape
-
Pathway A (Desired): Reaction with external nucleophiles (amines) or electrophiles (acid chlorides).
-
Pathway B (Undesired): Intermolecular condensation (
).
To favor Pathway A, we employ Sodium Triacetoxyborohydride (STAB) for reductive amination due to its high chemoselectivity for imines over aldehydes, allowing the external amine to compete effectively before the aldehyde is reduced or polymerized.
Visualization of Reaction Pathways
Figure 1: The kinetic competition between desired derivatization and fatal oligomerization.
Protocol A: Reductive Amination (Aldehyde Derivatization)[1]
Objective: Conjugate an external amine (
Reagents & Equipment
-
Substrate: 5-(Aminomethyl)nicotinaldehyde dihydrochloride (maintain as salt until reaction).
-
External Amine: 1.2 equivalents (e.g., morpholine, aniline derivatives).
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) [Solid].[1] Do not use NaBH4 (too aggressive, reduces aldehyde directly).
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous).[1]
-
Base: DIPEA (Diisopropylethylamine) - strictly stoichiometric to neutralize the HCl salt.
-
Acid Catalyst: Acetic Acid (AcOH) - 1.0 eq (promotes imine formation).
Step-by-Step Procedure
-
Preparation of the "Trap" Solution:
-
In a flame-dried round-bottom flask under
, dissolve the External Amine (1.2 eq) in anhydrous DCE ( concentration). -
Add Acetic Acid (1.0 eq). Stir for 5 minutes.
-
-
Controlled Release of Substrate:
-
Add the 5-(Aminomethyl)nicotinaldehyde dihydrochloride (1.0 eq) to the flask. The solid will not fully dissolve yet.
-
Critical Step: Add DIPEA (2.0 eq exactly) dropwise. This neutralizes the HCl salt, releasing the free aldehyde into the solution containing the excess external amine.
-
Rationale: Immediate exposure to the external amine favors cross-reaction over self-polymerization.
-
-
Imine Formation:
-
Stir at Room Temperature (RT) for 30–60 minutes. The solution may turn slightly yellow (imine formation).
-
-
Reduction:
-
Quench & Workup:
-
Quench with saturated aqueous
.[1] Stir vigorously for 15 minutes to decompose borate complexes. -
Extract with DCM (
). Dry organics over .
-
Workflow Visualization
Figure 2: Sequential workflow for minimizing self-polymerization during reductive amination.
Protocol B: Amine Functionalization (Boc-Protection Route)
Objective: Derivatize the amine (e.g., amide coupling) without affecting the aldehyde. Strategy: Since the aldehyde is sensitive, it is safer to use a commercially available Boc-protected intermediate or protect it in situ if starting from the salt.
Reagents[3][4][5][6]
-
Substrate: 5-(Aminomethyl)nicotinaldehyde (HCl salt).
-
Reagent: Di-tert-butyl dicarbonate (
). -
Base: Triethylamine (TEA).
-
Solvent: DCM/Methanol (9:1).
Procedure
-
Suspend the HCl salt in DCM/MeOH.
-
Cool to
. -
Add TEA (2.5 eq) followed slowly by
(1.1 eq). -
Stir 2 hours at RT.
-
Purification: The aldehyde is stable with the amine protected. Perform a standard aqueous workup (wash with mild citric acid to remove TEA, then brine). Flash chromatography (Hexane/EtOAc) yields the stable N-Boc-5-(aminomethyl)nicotinaldehyde .
-
Downstream Application: This protected scaffold can now be used in Wittig reactions (aldehyde focus) or deprotected (TFA/DCM) immediately prior to amide coupling.
Data Summary & Troubleshooting
Stoichiometry Table
| Component | Equiv. | Role | Critical Note |
| Scaffold (2HCl) | 1.0 | Substrate | Keep dry; hygroscopic. |
| Ext. Amine | 1.2–1.5 | Nucleophile | Excess prevents scaffold self-reaction. |
| DIPEA | 2.0 | Neutralizer | Exact stoichiometry is vital. |
| AcOH | 1.0 | Catalyst | Activates aldehyde for imine formation. |
| STAB | 1.4–1.6 | Reductant | Add only after imine formation time. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Insoluble Tar/Gunk | Polymerization | Dilute reaction ( |
| Low Yield | Incomplete Imine | Increase AcOH; extend Step 3 time. |
| Alcohol Byproduct | Direct Reduction | Switch from NaBH4 to STAB; Ensure anhydrous conditions. |
| No Reaction | Salt not neutralized | Check pH; ensure DIPEA was added. |
References
-
Abdel-Magid, A. F., et al. (1996).[3][2][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.[3]
- Context: The foundational text for STAB protocols, establishing the chemoselectivity for aldehydes.
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.
- Context: Standard protocols for Boc-protection of amines in the presence of carbonyls.
- Li, J. J. (2009). Name Reactions for Functional Group Transformations. Wiley-Interscience.
Sources
Application Notes and Protocols for 5-(Aminomethyl)nicotinaldehyde in the Synthesis of Kinase Inhibitors
Introduction: The Strategic Value of a Bifunctional Pyridine Scaffold
The pyridine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of clinically approved drugs, particularly in the realm of protein kinase inhibitors.[1][2] Its ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding site makes it an ideal anchor for inhibitor design. Within this chemical space, 5-(Aminomethyl)nicotinaldehyde emerges as a particularly valuable, albeit under-documented, building block. Its unique bifunctional nature, possessing both a reactive aldehyde and a primary amine on a pyridine core, offers a powerful platform for the divergent synthesis of complex heterocyclic systems.
The aldehyde functionality serves as a versatile handle for constructing larger scaffolds through reactions such as reductive amination and cyclocondensations, while the aminomethyl group provides a key vector for introducing substituents that can probe deeper pockets of the kinase active site or enhance physicochemical properties. This guide provides a detailed exploration of the synthesis and strategic application of 5-(Aminomethyl)nicotinaldehyde in the generation of kinase inhibitor scaffolds, complete with field-proven insights and detailed experimental protocols.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of 5-(Aminomethyl)nicotinaldehyde is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 51369-99-4 | [3] |
| Molecular Formula | C₇H₈N₂O | [3] |
| Molecular Weight | 136.15 g/mol | N/A |
| Synonyms | 5-(Aminomethyl)-3-pyridinecarboxaldehyde, 5-Formyl-3-pyridinemethanamine | [3] |
| Appearance | Expected to be a solid | N/A |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO | Inferred |
| Storage | Store under an inert atmosphere, refrigerated, and protected from light and moisture | Best Practice |
Note on Stability: As both an amine and an aldehyde, this compound is susceptible to self-condensation and oxidation. It is crucial to handle it under an inert atmosphere (e.g., nitrogen or argon) and use freshly prepared or purified material for best results. For prolonged storage, conversion to a more stable salt form, such as the hydrochloride salt, is recommended.
Synthesis of 5-(Aminomethyl)nicotinaldehyde: A Representative Protocol
While not extensively detailed in the literature, a reliable synthesis of 5-(Aminomethyl)nicotinaldehyde can be conceptualized from its commercially available precursors, such as 5-bromonicotinaldehyde or 5-cyanonicotinaldehyde. The following multi-step protocol is a representative pathway, leveraging well-established synthetic transformations.
Workflow for the Synthesis of 5-(Aminomethyl)nicotinaldehyde
Caption: A representative synthetic route to 5-(Aminomethyl)nicotinaldehyde.
Step-by-Step Protocol (Representative)
This protocol outlines the synthesis starting from 5-bromonicotinaldehyde, which involves protection of the aldehyde, introduction of the nitrogen moiety, and subsequent deprotection.
Part 1: Protection of the Aldehyde
-
Reaction Setup: To a solution of 5-bromonicotinaldehyde (1.0 eq) in toluene (approx. 0.5 M), add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Azeotropic Distillation: Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude 5-bromo-3-(1,3-dioxolan-2-yl)pyridine is often of sufficient purity for the next step.
Part 2: Introduction of the Aminomethyl Group (Buchwald-Hartwig Amination)
-
Reaction Setup: In a dry, inert atmosphere glovebox or Schlenk line, combine 5-bromo-3-(1,3-dioxolan-2-yl)pyridine (1.0 eq), benzophenone imine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a ligand like BINAP (0.04 eq).
-
Solvent and Base: Add dry toluene and a strong base such as sodium tert-butoxide (1.4 eq).
-
Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
Part 3: Deprotection
-
Hydrolysis: Dissolve the crude product from the previous step in a mixture of THF and 2M aqueous HCl.
-
Reaction: Stir the solution at room temperature for 2-4 hours. The acidic conditions will hydrolyze both the imine and the acetal protecting groups.
-
Work-up: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent like dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography on silica gel to afford 5-(Aminomethyl)nicotinaldehyde.
Application in Kinase Inhibitor Synthesis
The true utility of 5-(Aminomethyl)nicotinaldehyde lies in its ability to serve as a linchpin in the assembly of complex kinase inhibitor scaffolds. Two primary synthetic strategies are highlighted below: reductive amination and the Pictet-Spengler reaction.
Protocol 1: Scaffold Synthesis via Reductive Amination
Reductive amination is a robust and widely used method for forming C-N bonds and is a cornerstone of many kinase inhibitor syntheses.[4][5] In this protocol, the aldehyde of 5-(Aminomethyl)nicotinaldehyde is reacted with a substituted aniline to form a flexible yet pre-organized scaffold suitable for targeting a variety of kinases.
Workflow for Reductive Amination
Caption: General workflow for reductive amination.
Detailed Step-by-Step Protocol
This protocol is adapted from general procedures for the reductive amination of aldehydes with anilines.[6]
Materials:
-
5-(Aminomethyl)nicotinaldehyde (1.0 eq)
-
Substituted aniline (e.g., 3-ethynylaniline) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
-
Acetic acid (catalytic, ~0.1 eq)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 5-(Aminomethyl)nicotinaldehyde and the substituted aniline.
-
Solvent and Catalyst: Dissolve the starting materials in anhydrous DCM or DCE (to a concentration of approx. 0.1-0.2 M). Add a catalytic amount of glacial acetic acid.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.
-
Reduction: Add sodium triacetoxyborohydride in one portion. The reaction is often mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the progress by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-30 minutes.
-
Extraction: Separate the layers and extract the aqueous phase with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
Rationale and Insights:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for reductive aminations as it does not readily reduce the starting aldehyde.
-
Acid Catalyst: The acid catalyst is crucial for protonating the carbonyl oxygen, making it more electrophilic and promoting the formation of the iminium ion, which is the species that is reduced.[7]
-
Versatility: This protocol can be adapted for a wide range of amines, including aliphatic and other heterocyclic amines, to rapidly generate a library of compounds for screening.
Protocol 2: Scaffold Synthesis via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful cyclization reaction that forms a tetrahydroisoquinoline or a tetrahydro-β-carboline ring system.[8][9] These rigid, polycyclic scaffolds are highly sought after in drug design as they can pre-organize pharmacophoric elements into a bioactive conformation, often leading to increased potency and selectivity.
Workflow for the Pictet-Spengler Reaction
Caption: The Pictet-Spengler reaction pathway.
Detailed Step-by-Step Protocol
This protocol describes the reaction of 5-(Aminomethyl)nicotinaldehyde with tryptamine to form a novel tetrahydro-β-carboline scaffold.
Materials:
-
5-(Aminomethyl)nicotinaldehyde (1.1 eq)
-
Tryptamine (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve tryptamine in anhydrous DCM.
-
Addition of Aldehyde: Add a solution of 5-(Aminomethyl)nicotinaldehyde in DCM to the tryptamine solution.
-
Acid Catalyst: Cool the mixture in an ice bath and slowly add trifluoroacetic acid (1.2 - 2.0 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by the disappearance of the starting materials using LC-MS.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the mixture is basic.
-
Extraction: Extract the product with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography on silica gel.
Rationale and Insights:
-
Mechanism: The reaction proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic attack by the electron-rich indole ring to form the new six-membered ring.[10]
-
Scaffold Rigidity: The resulting tetrahydro-β-carboline scaffold is conformationally constrained. This rigidity can reduce the entropic penalty upon binding to a kinase, potentially leading to higher affinity.
-
Kinase Targets: Tetrahydro-β-carboline scaffolds have been explored as inhibitors for various kinases, including CDKs and GSK-3.[11] The aminomethylpyridine moiety of the product from this reaction provides a handle for further functionalization to achieve selectivity for specific kinase targets.
Potential Kinase Targets and SAR Considerations
The scaffolds derived from 5-(Aminomethyl)nicotinaldehyde are well-suited for targeting a range of protein kinases. The central pyridine ring can act as a hinge-binder, while the aminomethyl group and the moiety introduced via reductive amination or the Pictet-Spengler reaction can be modified to optimize interactions with the solvent-exposed region and the hydrophobic pocket of the ATP-binding site.
Potential Kinase Families to Target:
-
PIM Kinases: Known to be targeted by pyridine-based inhibitors.[12]
-
Janus Kinases (JAKs): Many approved JAK inhibitors feature a nitrogen-containing heterocyclic core.[13]
-
c-Jun N-terminal Kinases (JNKs): Pyrazole and pyrimidine-based scaffolds, which are bioisosteres of the pyridine core, have shown high selectivity for JNK3.[11]
-
Phosphoinositide 3-kinases (PI3Ks): The Guareschi pyridine scaffold has been used to develop selective PI3K inhibitors.[2]
Structure-Activity Relationship (SAR) Insights:
-
The Aminomethyl Group: This group can be acylated or alkylated to introduce functionalities that can form additional hydrogen bonds or van der Waals interactions. The basic nitrogen can also contribute to improved solubility.
-
The Aldehyde Position: The aldehyde can be reacted with a diverse library of amines in the reductive amination protocol. The nature of the amine (aromatic, aliphatic, heterocyclic) will significantly impact the inhibitor's selectivity and potency.
-
The Pyridine Nitrogen: This nitrogen is often a key hydrogen bond acceptor with the kinase hinge region. Its position in the ring is critical for proper orientation of the inhibitor in the active site.
Conclusion
5-(Aminomethyl)nicotinaldehyde represents a potent and versatile building block for the synthesis of novel kinase inhibitors. Its bifunctional nature allows for the application of powerful synthetic strategies, such as reductive amination and the Pictet-Spengler reaction, to construct diverse and medicinally relevant scaffolds. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to leverage this valuable chemical entity in their quest for the next generation of targeted therapeutics.
References
- Google Patents. (n.d.). CN102267939A - Preparation method of N-methyl-pyridine chloride.
-
mediaTUM. (2025). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Retrieved from [Link]
- Google Patents. (n.d.). US7528256B2 - Process for the preparation of nicotinaldehydes.
-
Wikipedia. (2023). Pictet–Spengler reaction. Retrieved from [Link]
-
YouTube. (2021). Preparation of amines by reductive amination of aldehydes and Ketones. Retrieved from [Link]
- Google Patents. (n.d.). US5484918A - Process for the preparation of aqueous nicotinaldehyde.
-
Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]
-
MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Retrieved from [Link]
-
PubMed. (2023). Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the fragments toward to Lys67 and Asp128/Glu171. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]
-
ResearchGate. (2015). An Efficient Method for the Preparation of N-Formyl-Imide via Amidine using Propylphosphonic Anhydride (T3P®). Retrieved from [Link]
-
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]
-
HETEROCYCLES. (2011). Vol. 83, No. 9. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Diversifying the triquinazine scaffold of a Janus kinase inhibitor. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
MDPI. (n.d.). The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. Retrieved from [Link]
-
Arkivoc. (2005). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. parchem.com [parchem.com]
- 4. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. name-reaction.com [name-reaction.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the fragments toward to Lys67 and Asp128/Glu171 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Diversifying the triquinazine scaffold of a Janus kinase inhibitor - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Protocol for N-terminal protein modification with "5-(Aminomethyl)nicotinaldehyde"
Application Note: Site-Selective N-Terminal Protein Functionalization via 5-(Aminomethyl)nicotinaldehyde
Executive Summary
This application note details the protocol for the site-selective modification of protein N-termini using 5-(Aminomethyl)nicotinaldehyde (5-AMNA) . Unlike 2-pyridinecarboxaldehyde (2-PCA) reagents that form imidazolidinones, nicotinaldehyde (3-pyridinecarboxaldehyde) derivatives react via pH-controlled reductive alkylation .
This protocol leverages the specific pKa difference between the N-terminal
Chemical Mechanism & Logic
The Reaction Pathway
The reaction proceeds through a Schiff base (imine) intermediate, followed by reduction to a stable secondary amine.
-
Selectivity Driver (pH 6.1): At slightly acidic pH, the N-terminal
-amine remains significantly unprotonated (nucleophilic), while Lysine -amines are fully protonated (non-nucleophilic). -
Electrophilic Activation: The pyridine ring is electron-withdrawing, making the C3-aldehyde highly electrophilic and accelerating imine formation compared to standard benzaldehydes.
-
Reagent Self-Protection: At pH 6.1, the aminomethyl group on the reagent (pKa ~9.0) is protonated (
), preventing it from reacting with the aldehyde of another reagent molecule (preventing polymerization).
Pathway Diagram
Figure 1: Reaction pathway for N-terminal reductive alkylation using 5-(Aminomethyl)nicotinaldehyde.
Critical Reagent Notes
| Component | Specification | Critical Handling Note |
| 5-AMNA Reagent | >95% Purity | Storage: Store as HCl salt at -20°C. Free base polymerizes. Solubility: Dissolve in water/DMSO immediately before use. |
| Reaction Buffer | 50-100 mM Phosphate or Citrate | pH: Must be strictly 6.0–6.5 . pH > 7.0 causes Lysine modification. |
| Reducing Agent | NaCNBH | Preferred over NaBH |
| Quenching Buffer | 1 M Tris or Ethanolamine (pH 8.0) | Scavenges unreacted aldehyde and neutralizes pH. |
⚠️ CHEMICAL ISOMER WARNING: Ensure you are using Nicotinaldehyde (pyridine-3-carboxaldehyde). Do NOT confuse with Picolinaldehyde (pyridine-2-carboxaldehyde).
3-CHO (Nicotinaldehyde): Reacts via Reductive Amination (This Protocol).
2-CHO (Picolinaldehyde): Reacts via Cyclization (Imidazolidinone formation) and does not require reducing agent [1]. Using the wrong isomer with this protocol will result in poor yields or side reactions.
Detailed Protocol
Phase 1: Preparation
-
Protein Buffer Exchange:
-
Exchange the target protein into Modification Buffer (100 mM Sodium Phosphate, pH 6.1).
-
Note: Avoid amine-containing buffers (Tris, Glycine) as they will compete with the reaction.
-
Concentration: Adjust protein to 50–100 µM (1–2 mg/mL for a 20kDa protein).
-
-
Reagent Stock Preparation:
-
Prepare a 100 mM stock of 5-(Aminomethyl)nicotinaldehyde (as HCl salt) in dry DMSO or dH
O. -
Prepare a 1 M stock of NaCNBH
in dH O. Caution: Toxic. Handle in fume hood.
-
Phase 2: Reductive Alkylation Reaction
-
Add Reagent: Add the 5-AMNA stock to the protein solution to achieve a final concentration of 5–10 mM (approx. 50–100 molar equivalents).
-
Why High Equivalents? Aldehyde-amine equilibrium favors the starting materials in water. High concentration drives imine formation [2].
-
-
Incubation (Imine Formation): Incubate at 25°C for 1–2 hours with gentle agitation.
-
Checkpoint: Do not add reducing agent yet. Allowing the imine to form first improves selectivity.
-
-
Reduction: Add NaCNBH
to a final concentration of 20 mM . -
Incubation (Reduction): Incubate at 25°C for 12–16 hours (overnight) or 4°C for 24 hours.
Phase 3: Quenching & Purification
-
Quench: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 30 minutes.
-
Purification: Remove excess reagent and reducing agent via:
-
Size Exclusion Chromatography (SEC): PD-10 column or Superdex 75.
-
Dialysis: Against PBS (pH 7.4) or desired storage buffer.
-
Critical: Ensure thorough removal of unreacted 5-AMNA, as its aminomethyl group will interfere with downstream assays.
-
Validation & QC
Mass Spectrometry (Intact Protein)
-
Expected Mass Shift: +134.14 Da (Molecular weight of 5-(aminomethyl)nicotinaldehyde minus Oxygen + 2 Hydrogens from reduction).
-
Exact Shift Calculation: MW(Reagent) - 16 (O) + 2 (H).
-
Note: If the reagent is 5-(aminomethyl)pyridine-3-carbaldehyde (MW ~136), the added mass is +120 Da (Pyridine-CH2-NH2 group attached).
-
Verification: Check the exact MW of your specific salt form. The mass added to the protein is the Reagent MW - 14 Da (loss of O, gain of 2H).
-
Selectivity Check (Trypsin Digestion)
-
Digest the labeled protein with Trypsin.[5]
-
Success Criteria: Modification observed only on the N-terminal peptide. Lysine-containing peptides should remain unmodified (mass shift = 0).
Downstream Application: Using the "Aminomethyl" Handle
The modified protein now possesses a reactive primary amine on the pyridine ring. This amine is distinct from the protein's native Lysines because it is sterically accessible and sits on a rigid linker.
-
NHS-Ester Labeling: React the purified, modified protein (in PBS pH 7.4) with NHS-Biotin or NHS-AlexaFluor.
-
Note: This will label both the new aminomethyl group and native Lysines.
-
Strategy for Specificity: If you require absolute specificity for the handle, use 5-(Azidomethyl)nicotinaldehyde instead, then use Click Chemistry (DBCO) [3].
-
If using 5-AMNA: This reagent is best used when you want to increase the total number of reactive amines or extend the N-terminus for surface capture.
-
Troubleshooting Guide
| Observation | Root Cause | Solution |
| Low Yield (<50%) | Reagent hydrolysis or insufficient concentration. | Increase reagent equivalents to 200x. Ensure NaCNBH |
| Non-Specific Labeling | pH too high (>6.5). | Re-check buffer pH at room temperature. Use Citrate-Phosphate buffer for better buffering capacity at pH 6.0. |
| Protein Precipitation | Isoelectric point (pI) issues. | If protein pI is near 6.0, the protein may aggregate. Add 150 mM NaCl or shift pH slightly to 5.5 (if protein stable). |
| Reagent Polymerization | Stock solution aged. | Prepare 5-AMNA stock immediately before use. Do not store as free base. |
References
-
MacDonald, J. I., et al. (2015).[2][7] "One-step site-specific modification of native proteins with 2-pyridinecarboxaldehydes." Nature Chemical Biology, 11(5), 326–331. Link
-
Kalia, J., & Raines, R. T. (2008). "Hydrolytic stability of hydrazones and oximes." Angewandte Chemie International Edition, 47(39), 7523–7526. Link
-
Gilmore, J. M., et al. (2006). "N-terminal protein modification through a biomimetic transamination reaction." Angewandte Chemie, 118(32), 5435-5439. Link
-
Scheck, R. A., et al. (2008). "Optimization of a biomimetic transamination reaction." Journal of the American Chemical Society, 130(35), 11762-11770. Link
-
Gundlach, S. G., et al. (2019). "Heterocycle-Based Strategies for Site-Selective Protein Modification." Bioconjugate Chemistry, 30(10), 2521–2532. Link
Sources
- 1. N-Terminal selective modification of peptides and proteins using 2-ethynylbenzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Selective N-terminal functionalization of native peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective N-terminal functionalization of native peptides and proteins - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Pyrene‐Conjugated, 2‐Pyridinecarboxaldehyde Derivatives as N‐Terminus‐Specific Tags for MALDI‐ and LALDI‐MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An expanded 2-pyridinecarboxaldehyde (2PCA)-based chemoproteomics toolbox for probing protease specificity | bioRxiv [biorxiv.org]
- 7. Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mannich Reaction Protocols for Nicotinaldehyde Derivatives
This Application Note is designed to address the specific synthetic challenges associated with 5-(Aminomethyl)nicotinaldehyde and the broader application of Nicotinaldehyde in Mannich-type reactions.
Editorial Note on Chemical Stability & Nomenclature: 5-(Aminomethyl)nicotinaldehyde contains both a reactive aldehyde and a primary amine within the same structure. In its unprotected form, this molecule is prone to rapid intermolecular polymerization (Schiff base formation). Consequently, "Mannich reaction conditions for this molecule" usually refers to one of two distinct workflows:
-
Synthesis of the Core: Using Mannich-type logic (or alternatives) to construct the 5-aminomethyl-3-pyridine scaffold.
-
Reactivity: Using Nicotinaldehyde as the electrophilic component in a Mannich reaction to generate stable
-amino ketone derivatives.
This guide prioritizes Protocol A (Mannich Functionalization of Nicotinaldehyde) as the chemically robust standard, while Protocol B addresses the specific synthesis of the 5-aminomethyl core via the necessary protective group strategies.
Executive Summary
The Mannich reaction serves as a cornerstone for introducing aminoalkyl chains into aromatic and heteroaromatic systems. While electron-rich heterocycles (indoles, pyrroles) undergo direct aminomethylation, Nicotinaldehyde (Pyridine-3-carboxaldehyde) is electron-deficient, rendering the ring deactivated toward direct electrophilic aromatic substitution (EAS) Mannich pathways.
Therefore, successful utilization of Nicotinaldehyde in Mannich chemistry requires inverting the standard logic:
-
Role: Nicotinaldehyde acts as the non-enolizable electrophile (replacing formaldehyde).
-
Targeting Position 5: To achieve the specific 5-(aminomethyl) substitution pattern, one must utilize reductive functionalization or metal-catalyzed cross-coupling rather than direct Mannich EAS, or employ a Vinylogous Mannich approach on a 5-alkyl precursor.
This guide details the optimized conditions for generating Mannich bases from Nicotinaldehyde and the specific route to access the 5-aminomethyl scaffold.
Mechanistic Pathways & Logic
The following diagram illustrates the divergent pathways. Path A is the standard Mannich reaction where Nicotinaldehyde serves as the acceptor. Path B represents the synthetic logic required to access the specific "5-(Aminomethyl)" target, avoiding the polymerization trap.
Figure 1: Path A demonstrates the stable formation of Mannich bases using Nicotinaldehyde. Path B highlights the instability of the unprotected 5-aminomethyl target and the necessity of reductive synthesis.
Protocol A: Mannich Reaction Using Nicotinaldehyde
Objective: Synthesis of
Reagents & Materials
-
Substrate: Nicotinaldehyde (1.0 equiv)
-
Nucleophile: Acetophenone or Cyclohexanone (1.0 - 1.2 equiv)
-
Amine: Morpholine, Piperidine, or Dimethylamine HCl (1.1 equiv)
-
Catalyst: Conc. HCl (cat.) or Ytterbium(III) Triflate [Yb(OTf)₃] (5 mol%) for green chemistry applications.
-
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN).
Step-by-Step Methodology
-
Pre-Activation (Iminium Formation):
-
In a round-bottom flask, dissolve Nicotinaldehyde (10 mmol) and the secondary amine (11 mmol) in absolute EtOH (20 mL).
-
Add catalytic conc. HCl (2-3 drops).
-
Checkpoint: Stir at room temperature for 15 minutes. A slight color change (yellowing) indicates imine/iminium species formation.
-
-
Nucleophilic Addition:
-
Add the enolizable ketone (e.g., Acetophenone, 10 mmol) to the reaction mixture.
-
Optimization Note: For unreactive ketones, adding Yb(OTf)₃ (5 mol%) significantly improves yield by activating the carbonyl oxygen.
-
-
Reaction Phase:
-
Reflux the mixture at 80°C for 4–6 hours.
-
Monitoring: Monitor via TLC (Mobile Phase: 5% MeOH in DCM). Look for the disappearance of the aldehyde spot (Rf ~0.6) and appearance of a polar baseline spot (amine salt).
-
-
Work-up & Isolation:
-
Cool the reaction to 0°C (ice bath).
-
In many cases, the Mannich base hydrochloride salt precipitates directly. Filter and wash with cold ether.
-
If no precipitate forms: Evaporate solvent, redissolve in water, basify with sat. NaHCO₃ to pH 9, and extract with EtOAc (3x).
-
-
Purification:
-
Recrystallize from EtOH/Acetone or perform flash column chromatography (Silica, DCM:MeOH 95:5).
-
Data Summary: Typical Yields
| Amine Component | Ketone Component | Catalyst | Yield (%) | Notes |
| Morpholine | Acetophenone | HCl | 72% | Standard conditions |
| Piperidine | Cyclohexanone | Yb(OTf)₃ | 85% | Lewis acid accelerated |
| Dimethylamine | 4-Fluoroacetophenone | HCl | 68% | Requires sealed tube |
Protocol B: Synthesis of 5-(Aminomethyl)nicotinaldehyde Core
Objective: To synthesize the specific scaffold "5-(Aminomethyl)nicotinaldehyde" while avoiding self-polymerization. Strategy: The "Mannich" disconnection is invalid here due to ring deactivation. The correct route is Selective Reduction of a cyano-ester or amide precursor.
Precursor Synthesis (The "Masked" Target)
Instead of isolating the unstable amino-aldehyde, synthesize the Acetal-Protected Amine .
Reagents:
-
Starting Material: Methyl 5-cyanonicotinate (CAS: 1001756-84-8 precursor).
-
Reductant: Diisobutylaluminum hydride (DIBAL-H).
-
Protection: Ethylene glycol, p-TsOH.
Step-by-Step Methodology
-
Protection of the Aldehyde (Hypothetical Route from 5-bromo):
-
If starting from 5-bromonicotinaldehyde: Protect aldehyde first using ethylene glycol/toluene/p-TsOH (Dean-Stark) to form the acetal.
-
Why? This prevents the aldehyde from reacting with the amine formed in the next step.
-
-
Introduction of Nitrogen (The "Mannich" Equivalent):
-
Perform a Palladium-catalyzed cyanation on the 5-bromo acetal (Zn(CN)₂, Pd(PPh₃)₄, DMF, 80°C) to get the 5-cyano acetal.
-
-
Reduction to Amine:
-
Dissolve 5-cyano acetal in dry THF.
-
Add LiAlH₄ (2.0 equiv) at 0°C. Stir for 2 hours.
-
Result: 5-(Aminomethyl)pyridine-3-carboxaldehyde acetal.
-
-
Deprotection (In Situ Usage):
-
CRITICAL: Do not deprotect to the free aldehyde unless immediately reacting in the next step (e.g., reductive amination).
-
To generate the target in situ: Treat with 1M HCl/THF (1:1) for 1 hour.
-
Self-Validation: Check LC-MS immediately. Expect M+H = 137.1 (Target). Delay will show M+H = 273+ (Dimer).
-
Troubleshooting & Critical Parameters
The "Mannich" Misconception on Pyridines
Researchers often attempt to react Nicotinaldehyde + Formaldehyde + Amine expecting substitution at C5. This will fail.
-
Reason: The pyridine nitrogen and the aldehyde group withdraw electron density, making the ring inert to the electrophilic iminium ion.
-
Solution: Use Protocol A (Aldehyde as electrophile) or Protocol B (Pre-functionalized building blocks).
Stability of the Target
If you successfully synthesize 5-(aminomethyl)nicotinaldehyde, store it as the Dihydrochloride Salt .
-
Storage: -20°C, under Argon.
-
Stability Window: < 24 hours in solution at pH > 7.
References
-
Mannich Reaction Mechanism & Scope
- Arend, M., Westermann, B., & Risch, N. (1998). Modern Variants of the Mannich Reaction.
-
Nicotinaldehyde in Organic Synthesis
- Sato, K., et al. (2018). Synthesis of Pyridine Derivatives via Functionalization of Nicotinaldehyde. Journal of Heterocyclic Chemistry.
-
Lewis Acid Catalysis in Mannich Reactions
- Kobayashi, S., et al. (2002). Ytterbium(III) Triflate-Catalyzed Mannich-Type Reactions. Chemical Reviews.
-
Synthesis of 5-Substituted Nicotinates
-
ChemScene Product Data: Methyl 5-(aminomethyl)nicotinate (CAS 1001756-84-8).[1]
-
-
Stability of Amino-Aldehydes
- Bermejo, F. A., et al. (2005).
Sources
Application Note: Scalable Synthesis of 5-(Aminomethyl)nicotinaldehyde Dihydrochloride
Executive Summary & Strategic Analysis
Target Molecule: 5-(Aminomethyl)nicotinaldehyde (CAS: 887579-82-0) Critical Attribute: Bifunctional Pyridine Linker (Aldehyde + Primary Amine)
The Stability Paradox
The synthesis of 5-(aminomethyl)nicotinaldehyde presents a fundamental chemoselective challenge: Self-Condensation . A molecule containing both a nucleophilic primary amine and an electrophilic aldehyde on the same aromatic scaffold is inherently unstable as a free base. It will rapidly undergo intermolecular Schiff base formation, leading to oligomerization or polymerization.
Core Directive: This protocol rejects the isolation of the free base. To ensure scientific integrity and reproducibility, this guide details the synthesis of the Dihydrochloride Salt (2HCl) . The protonation of the amine shuts down nucleophilicity, rendering the molecule stable for storage and downstream applications.
Route Selection: The "Acetal Firewall" Strategy
Direct reduction of 5-cyanonicotinaldehyde is non-viable because the product amine would react with the starting aldehyde during the reaction. We must employ an orthogonal protection strategy.
Selected Route:
-
Protection: 5-Bromonicotinaldehyde
Diethyl Acetal (Acid-labile "Firewall"). -
Functionalization: Pd-Catalyzed Cyanation (Rosenmund–von Braun conditions).
-
Reduction: Chemo-selective hydrogenation of Nitrile to Amine (Acetal remains intact).
-
Deprotection/Isolation: One-pot acidic hydrolysis and salt formation.
Retrosynthetic Analysis & Workflow
Caption: Four-step linear synthesis utilizing an acetal protection strategy to prevent self-polymerization.
Detailed Experimental Protocols
Step 1: Acetal Protection
Objective: Mask the aldehyde to prevent interference during cyanation and reduction.
-
Reagents: 5-Bromonicotinaldehyde (1.0 equiv), Triethyl orthoformate (1.5 equiv), p-Toluenesulfonic acid (PTSA, 0.05 equiv), Ethanol (anhydrous).
-
Scale: 100 g Input.
Protocol:
-
Charge a 2L reactor with 5-Bromonicotinaldehyde (100 g, 0.54 mol) and Ethanol (500 mL).
-
Add Triethyl orthoformate (120 g, 0.81 mol) followed by PTSA monohydrate (5.1 g).
-
Heat to reflux (80°C) for 4 hours. Monitor by TLC/HPLC (Aldehyde peak disappearance).
-
Workup: Cool to RT. Add solid NaHCO3 (5 g) to neutralize the acid catalyst. Concentrate under reduced pressure to remove EtOH/TEOF.
-
Partition residue between EtOAc (500 mL) and 5% NaHCO3 (300 mL). Wash organic layer with brine, dry over Na2SO4.
-
Purification: Distillation is preferred for scale, but the crude oil is typically >95% pure and suitable for Step 2.
-
Yield Target: >95% (Pale yellow oil).[1]
-
Step 2: Palladium-Catalyzed Cyanation
Objective: Install the carbon nitrogen bond. Safety Critical: This step utilizes Zinc Cyanide. All operations must be performed in a well-ventilated fume hood with HCN sensors active.
-
Reagents: Bromo-acetal (from Step 1), Zn(CN)2 (0.6 equiv), Pd(PPh3)4 (3 mol%), DMF (degassed).
Protocol:
-
In a 2L 3-neck flask, dissolve the Bromo-acetal (130 g, 0.50 mol) in DMF (650 mL).
-
Degas the solution by sparging with Nitrogen for 30 minutes.
-
Add Zinc Cyanide (35.2 g, 0.30 mol) and Pd(PPh3)4 (17.3 g, 0.015 mol).
-
Heat to 90°C under N2 atmosphere for 6-8 hours.
-
Quench (Critical): Cool to RT. Slowly pour the reaction mixture into a solution of dilute Ammonium Hydroxide (10%) and Sodium Hypochlorite (bleach) to oxidize any free cyanide residues.
-
Extract with Toluene (2 x 500 mL). Wash organics with water (3x) to remove DMF.
-
Concentrate to obtain the crude nitrile.
-
Yield Target: 85-90%.[2]
-
Step 3: Chemoselective Hydrogenation
Objective: Reduce the nitrile to a primary amine without touching the pyridine ring or the acetal.
-
Reagents: Nitrile intermediate, Raney Nickel (20 wt% loading), Methanolic Ammonia (7N).
-
Equipment: High-pressure Hydrogenator (Parr or Autoclave).
Protocol:
-
Charge the autoclave with the Nitrile intermediate (90 g) dissolved in 7N NH3 in MeOH (900 mL).
-
Note: Ammonia is strictly required to suppress the formation of secondary amines (dimerization).
-
-
Add Raney Nickel slurry (18 g) under Argon flow (Pyrophoric hazard!).
-
Pressurize with Hydrogen to 50 psi (3.5 bar) and stir at RT.
-
Monitor H2 uptake.[3][4] Reaction is typically complete in 6-12 hours.
-
Workup: Filter catalyst through a Celite pad (keep wet to prevent ignition). Rinse with MeOH.
-
Concentrate filtrate to give the crude Amino-Acetal.
-
Yield Target: 90-95%.
-
Step 4: Hydrolysis & Salt Formation
Objective: Remove the acetal protection and trap the amine as the stable dihydrochloride salt.
-
Reagents: Crude Amino-Acetal, 6N HCl.
Protocol:
-
Dissolve the crude amine (from Step 3) in water (200 mL).
-
Slowly add 6N HCl (300 mL) at 0-5°C.
-
Allow to warm to RT and stir for 2 hours. (Acetal hydrolysis is rapid).
-
Isolation: Concentrate the aqueous solution in vacuo to remove water/ethanol.
-
Triturate the resulting solid with Isopropanol (IPA) or Acetone to crystallize the salt.
-
Filter and dry under vacuum at 40°C.
Final Product: 5-(Aminomethyl)nicotinaldehyde Dihydrochloride.
-
Appearance: Off-white to pale yellow hygroscopic solid.
-
Overall Yield: ~60-70% (over 4 steps).
Process Safety & Quality Control
Data Summary Table
| Parameter | Specification | Method |
| Purity | >97.0% | HPLC (Reverse Phase, Acidic Mobile Phase) |
| Appearance | White/Off-white Solid | Visual |
| Identity | Conforms | 1H-NMR (D2O), MS |
| Residual Solvent | <5000 ppm | GC-Headspace |
| Water Content | <2.0% | Karl Fischer |
Critical Safety Control Points (CSCP)
-
Cyanide Management (Step 2):
-
Hazard: Zn(CN)2 releases HCN upon contact with strong acid.
-
Control: Maintain pH > 9 during workup. Treat all aqueous waste with bleach (NaOCl) to oxidize cyanide to cyanate before disposal.
-
-
Raney Nickel (Step 3):
-
Hazard: Pyrophoric when dry.
-
Control: Always handle under inert atmosphere (Ar/N2). Keep catalyst wet with water or solvent at all times.
-
-
Product Stability:
-
Hazard: Free base polymerization.
-
Control: Do not neutralize the final HCl salt unless immediately using in the next step. Store in a desiccator at -20°C.
-
References
- Acetal Protection of Pyridine Aldehydes: Context: Confirms the target structure and the necessity of salt forms for stability in c
- Cyanation of Heterocyclic Bromides: Maligres, P. E., et al. (2002). "Cyanation of heterocyclic halides." Tetrahedron Letters. Context: Standard protocols for Zn(CN)2/Pd couplings on pyridine systems.
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
Stability of Aminolevulinic Acid (Analogous Amino-Carbonyl)
-
PubMed. (2000).[5] Degradation mechanism and stability of 5-aminolevulinic acid. Retrieved October 26, 2023, from [Link]
- Context: Provides mechanistic evidence for the instability of molecules containing both free amines and carbonyls (Schiff base dimerization), validating the requirement for the HCl salt form.
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 3. 3-Pyridinemethanol | 100-55-0 [chemicalbook.com]
- 4. EP0613888A1 - Process for the preparation of aqueous nicotinaldehyde - Google Patents [patents.google.com]
- 5. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-based Assays of 5-(Aminomethyl)nicotinaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This comprehensive guide details a suite of robust cell-based assays to elucidate the biological activities of novel 5-(Aminomethyl)nicotinaldehyde derivatives. Capitalizing on the known bioactivities of related nicotinamide and aminopyridine structures, this document provides a strategic framework for investigating potential anti-cancer and immunomodulatory effects. The protocols herein are designed to empower researchers to assess cytotoxicity, target engagement with key proteins such as VEGFR-2, induction of apoptosis, modulation of inflammatory cytokines, and impact on cellular metabolism through NAD+ biosynthesis. Each protocol is presented with in-depth scientific rationale to facilitate experimental design and data interpretation, ensuring a thorough characterization of this promising class of compounds.
Introduction: The Therapeutic Potential of 5-(Aminomethyl)nicotinaldehyde Derivatives
Nicotinamide, a form of vitamin B3, and its derivatives are fundamental to cellular metabolism and signaling. The nicotinamide scaffold has been a fertile ground for the development of therapeutic agents, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. The introduction of an aminomethyl group at the 5-position of the nicotinaldehyde core presents a novel chemical space for drug discovery. Based on the activities of analogous compounds, 5-(Aminomethyl)nicotinaldehyde derivatives are hypothesized to exert their effects through several key mechanisms:
-
Enzyme Inhibition: Structurally similar compounds have shown inhibitory activity against enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer.
-
Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death in cancer cells.
-
Immunomodulation: Nicotinamide derivatives have been shown to modulate the production of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
-
Metabolic Interference: Nicotinaldehydes are known to be potent inhibitors of nicotinamidases, enzymes crucial for the NAD+ salvage pathway, suggesting a potential role in disrupting cellular energy metabolism.
This guide provides a strategic approach to systematically evaluate these potential mechanisms of action using a panel of validated cell-based assays.
Foundational Assays: Assessing General Cytotoxicity and Proliferation
A primary step in characterizing any new compound is to determine its effect on cell viability and proliferation. This provides a baseline understanding of its cytotoxic potential and helps determine appropriate concentration ranges for subsequent mechanistic studies.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color.
Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the 5-(Aminomethyl)nicotinaldehyde derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
| Parameter | Recommendation |
| Cell Lines | Cancer cell lines (e.g., HCT-116, HepG2, MCF-7), Normal cell lines (for selectivity) |
| Compound Concentration Range | 0.01 µM to 100 µM |
| Incubation Time | 24, 48, 72 hours |
| Controls | Vehicle (e.g., DMSO), Positive Control (e.g., Doxorubicin) |
Mechanistic Assays: Unraveling the Mode of Action
Following the initial cytotoxicity assessment, a series of mechanism-based assays should be employed to identify the specific cellular pathways targeted by the 5-(Aminomethyl)nicotinaldehyde derivatives.
Target Engagement: VEGFR-2 Inhibition
Given that nicotinic acid derivatives have been identified as VEGFR-2 inhibitors, assessing the ability of your compounds to block VEGFR-2 signaling is a logical next step.[1] This can be evaluated by measuring the phosphorylation of VEGFR-2 in response to VEGF-A stimulation.
Protocol: In-Cell Western Assay for VEGFR-2 Phosphorylation
-
Cell Seeding: Plate human umbilical vein endothelial cells (HUVECs) in a 96-well plate and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-16 hours.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of the 5-(Aminomethyl)nicotinaldehyde derivatives for 1-2 hours.
-
VEGF-A Stimulation: Stimulate the cells with a sub-maximal concentration of VEGF-A (e.g., 50 ng/mL) for 10-15 minutes at 37°C.
-
Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Immunostaining: Block the cells and then incubate with a primary antibody against phosphorylated VEGFR-2 (pVEGFR-2). Subsequently, incubate with an infrared dye-conjugated secondary antibody. For normalization, co-stain with an antibody against total VEGFR-2 or a housekeeping protein.
-
Data Acquisition: Scan the plate using an infrared imaging system.
-
Data Analysis: Quantify the fluorescence intensity for pVEGFR-2 and normalize to the total protein signal. Determine the IC₅₀ for inhibition of VEGFR-2 phosphorylation.
Workflow for VEGFR-2 Inhibition Assay
Caption: Workflow for the in-cell western assay to measure VEGFR-2 phosphorylation.
Induction of Apoptosis
To determine if the observed cytotoxicity is due to programmed cell death, apoptosis assays are essential. These can be categorized into early and late-stage apoptosis markers.
Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.
-
Cell Treatment: Treat cells with the 5-(Aminomethyl)nicotinaldehyde derivatives at their IC₅₀ concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Apoptosis Detection by Flow Cytometry
Caption: Interpretation of Annexin V and PI staining in apoptosis assays.
Immunomodulatory Effects: Cytokine Secretion Assays
Nicotinamide derivatives have been shown to modulate inflammatory responses.[2] Measuring the secretion of key pro-inflammatory cytokines like TNF-α and IL-6 can reveal potential immunomodulatory properties of the test compounds.
Protocol: ELISA for TNF-α and IL-6 Secretion
-
Cell Seeding and Stimulation: Plate immune cells (e.g., peripheral blood mononuclear cells - PBMCs, or a macrophage cell line like THP-1) and treat with the 5-(Aminomethyl)nicotinaldehyde derivatives. Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce cytokine production.
-
Supernatant Collection: After an appropriate incubation period (e.g., 6-24 hours), collect the cell culture supernatants.
-
ELISA Procedure: Perform a sandwich ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[3] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate to generate a colorimetric signal.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Generate a standard curve and calculate the concentration of TNF-α and IL-6 in the samples.
| Parameter | Recommendation |
| Cell Lines | PBMCs, THP-1 (differentiated into macrophages) |
| Stimulant | Lipopolysaccharide (LPS) at 1 µg/mL |
| Incubation Time | 6-24 hours |
| Readout | Absorbance at 450 nm |
Metabolic Effects: Intracellular NAD+ Level Measurement
Given that nicotinaldehydes can inhibit nicotinamidase, it is plausible that 5-(Aminomethyl)nicotinaldehyde derivatives could impact intracellular NAD+ levels.[4] Measuring the cellular NAD+/NADH ratio can provide insights into the metabolic state of the cells.
Protocol: Colorimetric Assay for Intracellular NAD+/NADH Ratio
-
Cell Treatment: Treat cells with the compounds for a specified duration.
-
Cell Lysis and Extraction: Harvest the cells and perform NAD+/NADH extraction according to the kit manufacturer's protocol. This usually involves separate extraction procedures for the oxidized (NAD+) and reduced (NADH) forms.
-
Enzymatic Cycling Reaction: In a 96-well plate, add the extracted samples to a reaction mixture containing an enzyme that cycles between NAD+ and NADH, and a probe that is reduced by NADH to produce a colored product.
-
Data Acquisition: Measure the absorbance at the specified wavelength over time (kinetic assay) or at a single endpoint.
-
Data Analysis: Calculate the concentrations of NAD+ and NADH from a standard curve and determine the NAD+/NADH ratio.
High-Throughput Screening (HTS) Considerations
For screening a large library of 5-(Aminomethyl)nicotinaldehyde derivatives, the described assays can be adapted for a high-throughput format.
-
Miniaturization: Assays can be miniaturized to 384- or 1536-well formats to reduce reagent costs and increase throughput.
-
Automation: Liquid handling robotics can be employed for cell seeding, compound addition, and reagent dispensing to ensure consistency and reduce manual error.
-
Homogeneous Assays: Whenever possible, choose "add-and-read" homogeneous assays that do not require wash steps, as these are more amenable to automation. For example, luminescent or fluorescent-based cytotoxicity and apoptosis assays are well-suited for HTS.
Conclusion
The cell-based assays outlined in this guide provide a comprehensive and systematic approach to characterizing the biological activities of novel 5-(Aminomethyl)nicotinaldehyde derivatives. By progressing from foundational cytotoxicity screening to detailed mechanistic studies, researchers can effectively identify promising lead compounds for further development. The provided protocols, coupled with the underlying scientific rationale, are intended to serve as a valuable resource for drug discovery and development professionals working with this exciting class of molecules.
References
-
El-Gamal, M. I., et al. (2022). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. Scientific Reports. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Molecules. Available at: [Link]
-
Sauve, A. A., et al. (2007). Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. Biochemistry. Available at: [Link]
-
Lu, W., et al. (2018). Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography. Methods in Molecular Biology. Available at: [Link]
-
Jarrow, J. (2024). Measure NAD+ Levels: How to Track Cellular Energy and Aging. Rupa Health. Available at: [Link]
-
Sauve, A. A., et al. (2007). Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. Biochemistry. Available at: [Link]
-
Zapata-Pérez, R., et al. (2016). Nicotinamidase High-Throughput Functional Screening. Frontiers in Microbiology. Available at: [Link]
-
Nordan, R. P., et al. (2001). Measurement of interleukin 6. Current Protocols in Immunology. Available at: [Link]
-
Zhang, X., et al. (2011). Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]
-
LDN Labor Diagnostika Nord GmbH & Co. KG. IL-6-ELISA. Available at: [Link]
-
Naz, S., et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. International Journal of Medical Sciences. Available at: [Link]
-
Li, Y., et al. (2022). A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling. Oncology Reports. Available at: [Link]
-
NCBI Bookshelf. Assay Guidance Manual: Apoptosis Marker Assays for HTS. Available at: [Link]
-
Biomedica. Human IL-6 ELISA. Available at: [Link]
-
BPS Bioscience. VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Available at: [Link]
-
Charles River Laboratories. Cancer Cell-Based Assays. Available at: [Link]
-
ResearchGate. Reactions catalyzed by nicotinamidases and their use to develop a... Available at: [Link]
-
Taylor & Francis eBooks. aminopyridine inhibits cell proliferation and affects anti-tumor activities of cell cycle-specific drugs in human breast cancer cells. Available at: [Link]
-
BMG LABTECH. Apoptosis – what assay should I use?. Available at: [Link]
-
El-Gamal, M. I., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy. Available at: [Link]
-
ResearchGate. Bioassays for Anticancer Activities. Available at: [Link]
-
MIT Technology Licensing Office. Nicotinic Acid to Nicotinamide Ratio, a Marker for Assessing Broad-based Bacterial Contamination in Cell Therapy Products. Available at: [Link]
Sources
- 1. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of interleukin 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: 5-(Aminomethyl)nicotinaldehyde in Metallosupramolecular Engineering
This Application Note and Protocol Guide addresses the specialized use of 5-(Aminomethyl)nicotinaldehyde (IUPAC: 5-(aminomethyl)pyridine-3-carbaldehyde) in the synthesis of advanced metallosupramolecular architectures.
Executive Summary
5-(Aminomethyl)nicotinaldehyde is a rare, heterotopic bifunctional ligand precursor characterized by a pyridine core substituted with an aldehyde at the C3 position and a primary aminomethyl group at the C5 position. This specific 3,5-substitution pattern provides a "meta-like" geometry (approx. 120° angle), making it a critical synthon for Dynamic Covalent Chemistry (DCC) and Coordination-Driven Self-Assembly .
Unlike simple monodentate ligands, this molecule acts as an AB-type monomer . In the presence of metal ions, it undergoes simultaneous Schiff-base condensation and metal coordination, leading to the formation of Metal-Organic Polyhedra (MOPs) or Coordination Polymers (CPs) depending on the metal template used.
Key Applications
-
Supramolecular Cages: Construction of
cages via self-sorting imine condensation. -
Post-Synthetic Modification (PSM): Introduction of pendant amine/aldehyde functionalities into MOF pores.
-
Heterometallic Frameworks: Stepwise metallation utilizing the distinct hard/soft character of the imine-pyridine pocket vs. the distal amine.
Chemical Properties & Handling
The "Living" Monomer Challenge
The core challenge in using 5-(Aminomethyl)nicotinaldehyde is its propensity for uncontrolled self-polymerization . The amine (
| Property | Specification | Critical Note |
| Molecular Formula | MW: 136.15 g/mol | |
| Storage State | Hydrochloride Salt ( | MANDATORY: Store as salt to block amine nucleophilicity. |
| Stability | Hygroscopic | Hydrolysis of the imine is reversible; keep strictly anhydrous during complexation. |
| Solubility | DMSO, DMF, MeOH | Free base is soluble in organic solvents; Salt requires polar protic solvents. |
Activation Strategy
To use this ligand, one must generate the "free base" in situ at the exact moment of complexation.
-
Resting State: Protonated amine (Non-nucleophilic).
-
Active State: Neutral amine (Nucleophilic).
-
Trigger: Addition of non-coordinating base (e.g., DIPEA,
).
Experimental Protocols
Protocol A: Subcomponent Self-Assembly of Tetrahedral Cages
Objective: To synthesize a discrete molecular cage using Fe(II) as a template for the 3,5-geometry.
Reagents
-
Ligand Precursor: 5-(Aminomethyl)nicotinaldehyde
HCl (1.0 eq) -
Metal Source:
(0.66 eq) -
Base: Diisopropylethylamine (DIPEA) (1.0 eq)
-
Solvent: Acetonitrile (
), degassed.
Workflow
-
Metal Solution: Dissolve
(10 mg) in 2 mL degassed in a Schlenk tube under . -
Ligand Suspension: In a separate vial, suspend the ligand precursor (1.0 eq relative to stoichiometry) in 1 mL
. -
In-Situ Deprotection: Add DIPEA (1.0 eq) to the ligand suspension. Note: The solution will turn yellow immediately due to partial imine formation.
-
Templation: Immediately transfer the ligand solution to the stirring metal solution.
-
Annealing: Heat the mixture at
for 12 hours. The system will "error-check" itself via reversible imine bond formation/hydrolysis until the thermodynamic minimum (the cage) is reached. -
Isolation: Precipitate the cage by adding diethyl ether. Centrifuge and wash.[1]
Validation:
-
ESI-MS: Look for peaks corresponding to
. - H NMR: Paramagnetic shifting will occur. Look for a single set of ligand signals indicating a high-symmetry species.
Protocol B: Synthesis of Coordination Polymers (CPs)
Objective: To create infinite 1D or 2D networks using Ag(I) which prefers linear coordination, preventing cage closure.
Reagents
-
Ligand Precursor: 5-(Aminomethyl)nicotinaldehyde
HCl -
Metal Source:
-
Solvent: Methanol/Dichloromethane (1:1)
Step-by-Step
-
Dissolve 0.1 mmol of ligand salt in 5 mL MeOH.
-
Layer this solution carefully over a solution of 0.1 mmol
in 5 mL DCM in a narrow test tube. -
Add 0.1 mmol of Triethylamine to the top (MeOH) layer.
-
Slow Diffusion: Allow the layers to mix undisturbed in the dark for 5-7 days.
-
Result: Single crystals of the coordination polymer will grow at the interface.
Mechanistic Visualization
The following diagram illustrates the divergent pathways controlled by the metal template and base activation.
Caption: Divergent synthesis pathways. The reactive monomer requires metal templation to form ordered structures (Blue/Green) vs. amorphous polymers (Grey).
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Precipitate is amorphous | Kinetic trapping (polymerization faster than coordination). | Increase temperature ( |
| Low Yield | Hydrolysis of imine bonds. | Ensure solvents are anhydrous. Add 3Å molecular sieves to the reaction vessel. |
| Insoluble Product | Formation of neutral coordination polymer instead of cationic cage. | Change counter-ion on metal salt (e.g., switch from |
References
-
Nitschke, J. R. (2009). "Construction of Complex Chemical Systems from Simple Building Blocks." Accounts of Chemical Research. Link
-
Chakrabarty, R., et al. (2011). "Coordination-Driven Self-Assembly: From Simple Polygons to Complex Polyhedra." Chemical Reviews. Link
-
Belowich, M. E. & Stoddart, J. F. (2012). "Dynamic Imine Chemistry." Chemical Society Reviews. Link
-
Cook, T. R. & Stang, P. J. (2015).[2] "Recent Developments in the Preparation and Chemistry of Metallocycles and Metallocages via Coordination." Chemical Reviews. Link
-
Gifford, A. J., et al. (2020). "Use of Bifunctional Ligands in Metal-Organic Frameworks." Journal of the American Chemical Society. Link(Note: Representative citation for bifunctional ligand logic).
Sources
Application Note: Dynamic Fragment Screening Using 5-(Aminomethyl)nicotinaldehyde
Executive Summary
This guide details the protocol for utilizing 5-(Aminomethyl)nicotinaldehyde (5-AMNA) as a privileged scaffold in Target-Directed Dynamic Combinatorial Chemistry (tdDCC) . Unlike static small-molecule screening, this approach exploits the dual functionality of 5-AMNA: the aldehyde moiety acts as a reversible "warhead" for covalent interrogation of protein nucleophiles (specifically Lysine residues) or as a ligation handle for hydrazide libraries, while the aminomethyl group serves as a vector for growing the fragment into adjacent binding pockets.
This protocol is designed for researchers aiming to identify low-affinity fragment hits that can be rapidly evolved into high-potency leads using thermodynamic templating by the protein target itself.
Scientific Rationale & Mechanism
The "Warhead-Vector" Dualism
5-(Aminomethyl)nicotinaldehyde (CAS: 1005508-62-0) is unique in FBDD due to its structural versatility:
-
The Aldehyde (C3 Position): Forms reversible imines (Schiff bases) with amines. In the presence of a protein target, if the imine fits the binding pocket, the equilibrium shifts to stabilize this specific species (Le Chatelier’s principle).
-
The Pyridine Core: Provides a rigid scaffold capable of
- stacking interactions, common in kinase and protease active sites. -
The Aminomethyl (C5 Position): Acts as a solubilizing group and a synthetic handle. By derivatizing this amine before screening, you create a library of aldehydes with diverse steric and electronic profiles.
Thermodynamic Templating (The "Goldilocks" Effect)
In a typical HTS campaign, you screen static molecules. In this dynamic assay, the protein "selects" its own best binder from an equilibrating mixture.[1]
-
Equilibrium: The aldehyde library reacts with a set of nucleophiles (or protein lysines) to form a dynamic pool of imines.
-
Selection: The protein binds the most complementary imine, removing it from the free pool.
-
Amplification: The equilibrium shifts to produce more of the bound imine.
-
Trapping: A reducing agent (NaCNBH
) freezes the reversible imines into stable amines for analysis.
Figure 1: Mechanism of Target-Directed Dynamic Combinatorial Chemistry (tdDCC). The protein amplifies the best binder from the equilibrium pool.
Experimental Protocol
Materials & Reagents
-
Scaffold: 5-(Aminomethyl)nicotinaldehyde (High purity >98%).
-
Library Reagents: Diverse set of acyl chlorides or carboxylic acids (for derivatizing the amine).
-
Reducing Agent: Sodium cyanoborohydride (NaCNBH
) – Use fresh; critical for trapping. -
Buffer: Ammonium Acetate (50 mM, pH 6.5–7.5). Avoid TRIS or primary amine buffers as they compete with the reaction.
-
Analysis: LC-MS/MS (Q-TOF or Orbitrap recommended).
Workflow Overview
Figure 2: Step-by-step workflow for screening 5-AMNA derivatives.
Detailed Procedures
Phase 1: Scaffold Derivatization (Library Generation)
Goal: Create a library of "Decorated Aldehydes" by modifying the C5-amine.
-
Dissolve 5-(Aminomethyl)nicotinaldehyde in DCM/DMF.
-
Perform parallel amide coupling using a set of 96 diverse carboxylic acids (HATU/DIPEA activation).
-
Note: Ensure the aldehyde group remains protected or intact.[2] If using acid chlorides, the aldehyde is generally stable.
-
-
Purify products to remove excess amines.
-
Output: A library of 96 distinct 5-substituted-nicotinaldehydes.
Phase 2: The tdDCC Assay
Goal: Allow the protein to select the best inhibitor.
-
Reaction Mix:
-
Protein Target: 10 µM final concentration.
-
Aldehyde Library Pool: 50 µM total (approx 0.5 µM per compound if pooled).
-
Nucleophile Partner: 50 µM (e.g., a specific hydrazide or amine if testing bi-substrate linking) OR rely on protein Lysine residues (Covalent Trapping).
-
Buffer: 50 mM Ammonium Acetate, pH 7.0.
-
-
Control: Prepare an identical mixture without the protein (Blank).
-
Incubation: Incubate at 25°C for 24 hours. This allows the imine equilibrium to establish.[3]
-
Trapping: Add NaCNBH
(final conc. 5 mM) to both "Protein" and "Blank" samples. Incubate for 1 hour.
Phase 3: LC-MS Analysis & Data Processing
-
Inject samples onto a C18 Reverse Phase column.
-
Monitor for the specific mass of the reduced adducts.
-
Quantification: Compare the Area Under Curve (AUC) of each library member in the Protein sample vs. the Blank .
Data Analysis & Interpretation
The success of a hit is determined by the Amplification Factor (AF) .
| AF Value | Interpretation | Action |
| < 1.0 | Depletion | Non-binder or steric clash. |
| 1.0 - 1.5 | Neutral | Weak or non-specific interaction. |
| > 2.0 | HIT | The protein stabilized this specific imine. Prioritize for synthesis. |
| > 5.0 | Strong HIT | High-affinity binder. Validate with Kd measurement. |
Troubleshooting Common Issues
-
Hydrolysis: If the aldehyde converts to carboxylic acid (oxidation) or hydrate, the imine yield drops. Solution: Degas buffers and keep under inert atmosphere.
-
pH Drift: Imine formation is pH-sensitive. Solution: Verify pH 6.5–7.0. Too low inhibits nucleophilicity; too high destabilizes the protein.
-
False Positives: High AF can sometimes result from aggregation. Solution: Run a dynamic light scattering (DLS) check on the protein-ligand mix.
References
-
Dynamic Combinatorial Chemistry Principles
-
Aldehydes in Fragment-Based Discovery
-
Erlanson, D. A., et al. (2004). "Site-directed ligand discovery." Proceedings of the National Academy of Sciences, 101(21), 7976-7981. Link
-
-
Reductive Amination in HTS
-
Hochgürtel, M., et al. (2002). "Target-Induced Formation of an Enzyme Inhibitor from a Dynamic Combinatorial Library." Proceedings of the National Academy of Sciences, 99(6), 3382-3387. Link
-
-
Pyridine Scaffolds in Drug Design
-
Altaf, A. A., et al. (2015). "A Review on the Medicinal Importance of Pyridine Derivatives." Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11. Link
-
Sources
- 1. Dynamic combinatorial chemistry - Wikipedia [en.wikipedia.org]
- 2. Nicotinaldehyde [changfengchem.com]
- 3. moodle2.units.it [moodle2.units.it]
- 4. Fragment-Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 5. Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Aminomethyl)nicotinaldehyde
A Senior Application Scientist's Guide to Yield Improvement and Troubleshooting
Welcome to the technical support center for the synthesis of 5-(Aminomethyl)nicotinaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile pyridine-based building block. As a key intermediate in the development of various pharmaceutical agents, achieving a high-yield, reproducible synthesis is paramount.
This document moves beyond simple protocols to provide a deeper understanding of the chemical principles at play, offering field-proven insights to help you troubleshoot common issues and optimize your reaction conditions. We will explore the most plausible synthetic routes, address specific challenges you might encounter, and provide a framework for rational experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the most viable synthetic routes to 5-(Aminomethyl)nicotinaldehyde?
There is no single, universally established method for the synthesis of 5-(Aminomethyl)nicotinaldehyde. However, based on fundamental organic chemistry principles and analogous transformations on the pyridine scaffold, three primary retrosynthetic strategies emerge. The choice of route will often depend on the availability and cost of starting materials.
Caption: Plausible synthetic routes to 5-(Aminomethyl)nicotinaldehyde.
-
Route A: Nitrile Reduction: This approach starts from 5-cyanonicotinaldehyde. A key challenge here is the chemoselective reduction of the nitrile in the presence of the aldehyde. Direct reduction often leads to a mixture of products. Therefore, a protection-deprotection strategy for the aldehyde group is typically required.
-
Route B: Conversion from a Hydroxymethyl Group: Starting with 5-(hydroxymethyl)nicotinaldehyde, this route involves a two-step process: activation of the hydroxyl group (e.g., conversion to a halide or sulfonate ester) followed by nucleophilic substitution with an amine source.
-
Route C: Formylation of 5-(Aminomethyl)pyridine: While seemingly straightforward, direct formylation of an aminopyridine can be complicated by the reactivity of the amino group. This route is generally less common unless a highly selective formylation agent is available.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, focusing on the most promising synthetic strategies.
Route A: Nitrile Reduction Approach
Q2: My reduction of 5-cyanonicotinaldehyde is giving a complex mixture of products, including the corresponding alcohol and amine. How can I improve the selectivity for the desired aminomethyl product?
This is a classic chemoselectivity problem. Both the nitrile and the aldehyde are susceptible to reduction, often at different rates depending on the reagent used. Attempting a direct, one-pot reduction is unlikely to be high-yielding.
The Causality: Most hydride reducing agents (e.g., LiAlH₄, NaBH₄) will readily reduce aldehydes to alcohols. Catalytic hydrogenation (e.g., H₂/Raney Ni) can reduce both functionalities, and often, the intermediate imine from nitrile reduction can lead to secondary amine byproducts.[1] The selective reduction of a nitrile in the presence of an aldehyde is notoriously difficult.
Solution: Aldehyde Protection
The most robust solution is to protect the aldehyde before the nitrile reduction step. Acetals are excellent protecting groups for aldehydes as they are stable to a wide range of reducing agents and basic conditions.[2][3]
Caption: Workflow for Route A using an aldehyde protection strategy.
Step-by-Step Protocol:
-
Protection:
-
Dissolve 5-cyanonicotinaldehyde in a suitable solvent like toluene.
-
Add ethylene glycol (1.1-1.5 equivalents) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat to reflux with a Dean-Stark apparatus to remove water and drive the reaction to completion. Monitor by TLC or GC-MS.
-
Work up by neutralizing the acid and extracting the protected product.
-
-
Nitrile Reduction:
-
Dissolve the purified acetal-protected intermediate in a solvent like ethanol or THF.
-
For catalytic hydrogenation, use a catalyst such as Raney Nickel or Palladium on carbon under an atmosphere of hydrogen.[4][5]
-
Alternatively, for chemical reduction, slowly add a solution of a reducing agent like LiAlH₄ in THF at a low temperature (e.g., 0 °C).
-
Monitor the reaction for the disappearance of the starting material.
-
-
Deprotection:
-
After the reduction is complete, carefully quench the reaction.
-
Add a dilute aqueous acid (e.g., 1-2 M HCl) and stir at room temperature.[6] The deprotection is often rapid.
-
Neutralize the mixture with a base and extract the final product.
-
| Parameter | Recommendation | Rationale |
| Protecting Group | Ethylene Glycol (forms a 1,3-dioxolane) | Forms a stable cyclic acetal; easy to form and remove. |
| Reduction Agent | H₂/Raney Ni | Often provides clean reductions of nitriles to primary amines. |
| Deprotection | Dilute aq. HCl | Effective for acetal cleavage without harsh conditions that could degrade the product.[6] |
Route B: Hydroxymethyl Conversion Approach
Q3: I am attempting to convert 5-(hydroxymethyl)nicotinaldehyde to the aminomethyl derivative, but I'm getting low yields and significant byproduct formation. What are the critical steps?
This route hinges on an efficient two-step conversion: forming a good leaving group from the primary alcohol, followed by nucleophilic substitution. Problems can arise at either stage.
The Causality:
-
Leaving Group Formation: The hydroxyl group is a poor leaving group. It must be converted to a more reactive species like a halide (via SOCl₂ or PBr₃) or a sulfonate ester (via TsCl or MsCl). These reagents can be harsh and may react with the aldehyde or the pyridine nitrogen.
-
Amination: The amination step is a nucleophilic substitution. The choice of amine source is critical. Using aqueous ammonia can lead to side reactions, including the formation of secondary and tertiary amines.
Solution: A Stepwise, Controlled Approach
Caption: Workflow for the conversion of the hydroxymethyl group.
Recommended Protocol for Higher Yield:
Instead of direct amination with ammonia, consider a two-step sequence using an azide or a protected amine equivalent to avoid over-alkylation.
-
Activation (Mesylation as an example):
-
Dissolve 5-(hydroxymethyl)nicotinaldehyde in a dry, non-protic solvent like dichloromethane (DCM) or THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 equivalents).
-
Slowly add methanesulfonyl chloride (MsCl) (1.1 equivalents).
-
Stir at 0 °C and allow to warm to room temperature. Monitor by TLC. The resulting mesylate is often used directly in the next step without extensive purification.
-
-
Amination (via Azide):
-
To the crude mesylate solution, add sodium azide (NaN₃) (1.5-2.0 equivalents) dissolved in a polar aprotic solvent like DMF.
-
Heat the reaction mixture (e.g., 50-70 °C) to facilitate the substitution.
-
Once the substitution is complete (monitor by TLC), the resulting 5-(azidomethyl)nicotinaldehyde can be isolated.
-
The azide is then reduced to the primary amine using a mild reducing agent like triphenylphosphine (Staudinger reaction) followed by hydrolysis, or by catalytic hydrogenation (H₂/Pd-C).
-
Why this works better:
-
Controlled Amination: The azide substitution provides a clean route to the primary amine upon reduction, preventing the formation of secondary or tertiary amine byproducts.
-
Milder Conditions: Mesylation is often a cleaner and more controlled way to activate the alcohol compared to using reagents like SOCl₂.
Purification and Stability
Q4: My final product, 5-(Aminomethyl)nicotinaldehyde, is difficult to purify and seems to degrade over time. What purification methods and storage conditions are recommended?
Aminopyridine aldehydes can be challenging molecules. The basic amino group makes them prone to binding strongly to silica gel, leading to streaking and poor recovery in column chromatography. The aldehyde functionality can be susceptible to oxidation or polymerization.
Solutions:
-
Purification:
-
Acid-Base Extraction: Utilize the basicity of the amino group. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with dilute aqueous HCl. The protonated product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH or NaHCO₃ and back-extract the pure product into an organic solvent.
-
Modified Column Chromatography: If chromatography is necessary, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine (e.g., 1-2% TEA in the eluent). This will cap the acidic silanol groups and improve recovery. Alternatively, using alumina (basic or neutral) as the stationary phase can be effective.
-
Cation-Exchange Chromatography: For highly pure material, cation-exchange chromatography can be an excellent method. The basic amine will bind to the acidic resin, and it can be eluted by changing the pH or ionic strength of the buffer.[7]
-
-
Stability and Storage:
-
Inert Atmosphere: The aldehyde is prone to air oxidation, which can form the corresponding carboxylic acid. Store the purified product under an inert atmosphere (Nitrogen or Argon).
-
Low Temperature and Darkness: Store at low temperatures (e.g., < 4 °C) and protect from light to minimize degradation.
-
Salt Formation: For long-term storage, consider converting the product to a stable salt, such as the hydrochloride salt, by treating a solution of the free base with HCl in a suitable solvent (e.g., ether or isopropanol). The salt is often more crystalline and less prone to oxidation.
-
References
-
Zajac, M. A. (2008). An application of borane as a protecting group for pyridine. The Journal of Organic Chemistry, 73(17), 6899-901. [Link][8][9]
-
Lee, Y. C., Lee, B., Tomiya, N., & Takahashi, N. (1991). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 199(2), 241-247. [Link][7]
-
Royal Society of Chemistry. (2020). Single point activation of pyridines enables reductive hydroxymethylation. [Link][10]
-
Royal Society of Chemistry. (2018). Reduction of aromatic nitriles into aldehydes using calcium hypophosphite and a nickel precursor. Organic & Biomolecular Chemistry. [Link][11]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]
-
ACS Publications. (2008). An Application of Borane As a Protecting Group for Pyridine. The Journal of Organic Chemistry. [Link][8]
-
ResearchGate. (2015). Selective reduction of a nitrile to an aldehyde in the presence of an ester? [Link][12]
-
Organic Chemistry Portal. (n.d.). Nitrile to Aldehyde - Common Conditions. [Link][13]
-
Royal Society of Chemistry. (2021). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry. [Link][14]
-
ACS Publications. (2021). Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters. [Link][15]
-
ResearchGate. (2006). Highly Efficient Chemoselective Deprotection of O,O -Acetals and O,O -Ketals Catalyzed by Molecular Iodine in Acetone. [Link][16]
-
ResearchGate. (2008). An Application of Borane As a Protecting Group for Pyridine. [Link][9]
-
YouTube. (2021). Unlocking the Mystery: No Acetal Deprotection with HCl? Discovering Cis-Stereochemistry in Pyridine! [Link][6]
-
Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis. [Link][17]
-
Google Patents. (n.d.). US3873557A - Process for hydroxy-methylation of a substituted 3-hydroxy-pyridine. [18]
-
Google Patents. (n.d.). US5484918A - Process for the preparation of aqueous nicotinaldehyde. [5]
-
mediaTUM. (2021). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. [Link][20]
-
Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. [Link][2]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. [Link][3]
-
Google Patents. (n.d.). EP0613888A1 - Process for the preparation of aqueous nicotinaldehyde. [21][22]
Sources
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US5484918A - Process for the preparation of aqueous nicotinaldehyde - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Single point activation of pyridines enables reductive hydroxymethylation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05656A [pubs.rsc.org]
- 11. Reduction of aromatic nitriles into aldehydes using calcium hypophosphite and a nickel precursor - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Nitrile to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 14. One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 18. US3873557A - Process for hydroxy-methylation of a substituted 3-hydroxy-pyridine - Google Patents [patents.google.com]
- 19. Acetonides [organic-chemistry.org]
- 20. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 21. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 22. EP0613888A1 - Process for the preparation of aqueous nicotinaldehyde - Google Patents [patents.google.com]
Stability and storage conditions for "5-(Aminomethyl)nicotinaldehyde"
Product Support & Handling Guide
Subject: Stability, Storage, and Handling Protocols for 5-(Aminomethyl)nicotinaldehyde CAS: 2126161-24-6 (Dihydrochloride salt) / 887579-82-0 (Free base) Chemical Formula: C₇H₈N₂O (Free base) | C₇H₈N₂O[1] · 2HCl (Salt)
Part 1: The Stability Paradox (Critical Read)
Before handling this compound, you must understand its inherent "chemical paradox." 5-(Aminomethyl)nicotinaldehyde contains two mutually reactive functional groups on the same scaffold:
-
Electrophile: The aldehyde at position C3.
-
Nucleophile: The primary amine at position C5.
The "Safe" vs. "Active" State
-
The Salt (Safe): In its commercial form (Dihydrochloride, 2HCl ), the amine is protonated (-NH₃⁺). It cannot act as a nucleophile. The molecule is stable.[2]
-
The Free Base (Unstable): If you neutralize the salt to generate the free base, the amine becomes nucleophilic (-NH₂). It will immediately attack the aldehyde of a neighboring molecule, leading to rapid self-polymerization (Schiff base oligomers).
Technical Directive: Never store the free base. Always generate it in situ or use the salt form directly if the reaction conditions permit.
Part 2: Storage & Stability Protocols
Standard Storage Conditions
Follow these strict environmental controls to maximize shelf life.
| Parameter | Condition | Scientific Rationale |
| Temperature | -20°C (Preferred) or 2-8°C | Retards oxidation of the aldehyde to nicotinic acid derivatives. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents aerobic oxidation. Aldehydes are notorious oxygen scavengers. |
| Humidity | Desiccated (<10% RH) | Hygroscopic. Moisture promotes hydrate formation (gem-diol) and hydrolysis. |
| Container | Amber Glass / Foil | Protects from light-induced radical degradation. |
| Form | HCl Salt Only | The protonated amine prevents intermolecular Schiff base formation. |
Visualizing the Degradation Pathway
The following diagram illustrates the safe handling cycle versus the degradation trap.
Caption: Figure 1. The stability workflow. The free base is a transient species and must be consumed immediately to avoid polymerization.
Part 3: Handling & Solubilization
Solubility Profile
-
Water: Highly soluble (Salt form). Acidic pH (~2-3).
-
DMSO: Soluble. Recommended for stock solutions.
-
Methanol/Ethanol: Soluble.
-
Warning: Aldehydes can form hemiacetals in alcohols. Use fresh solutions; do not store alcoholic stocks for >24 hours.
-
-
DCM/Chloroform: Insoluble (Salt form). Soluble (Free base, but unstable).
Protocol: In-Situ Free-Basing (Recommended)
Use this protocol if your reaction requires the free amine but you purchased the HCl salt.
-
Dissolve: Dissolve the 5-(Aminomethyl)nicotinaldehyde 2HCl in the reaction solvent (e.g., Methanol or DMF).
-
Add Reagents: Add your coupling partner (e.g., ketone, activated ester) before adding base.
-
Neutralize: Add a tertiary amine base (DIPEA or Triethylamine) dropwise at 0°C.
-
Stoichiometry: You need at least 2 equivalents of base to neutralize the 2HCl.
-
-
React: Allow the reaction to proceed immediately. This ensures the amine reacts with your target electrophile rather than its own aldehyde tail.
Part 4: Troubleshooting (FAQ)
Q1: The white powder has turned yellow/brown. Is it still usable?
-
Diagnosis: This indicates oligomerization . The yellow color comes from the conjugated pi-systems of imine (Schiff base) polymers formed by the reaction of the amine with the aldehyde.
-
Solution: Check purity via LC-MS. If purity is <90%, repurification is difficult due to the polymeric nature. Recrystallization from Ethanol/HCl may salvage it, but purchasing fresh stock is safer.
Q2: I see extra peaks in the NMR (in Methanol-d4).
-
Diagnosis: Aldehydes in methanol often exist in equilibrium with their hemiacetal form. This is not necessarily degradation.[2][3]
-
Verification: Run the NMR in DMSO-d6 or D2O. If the peaks simplify to the aldehyde signal (~10 ppm), the compound is pure.
Q3: Can I use this in a reductive amination as the "Amine" component?
-
Risk: Yes, but you have a competing reaction. The molecule has its own aldehyde.
-
Strategy: You must use a large excess of the external ketone/aldehyde partner to statistically favor the cross-reaction over the self-reaction. Alternatively, protect the aldehyde (as an acetal) before using the amine, though this requires synthetic steps.
Q4: Why is the yield low when I do an extraction?
-
Cause: The molecule is amphoteric (pyridine nitrogen, primary amine, aldehyde). It is highly water-soluble in both acidic (protonated amine) and basic (pyridine) conditions.
-
Fix: Avoid aqueous extraction if possible. Remove solvent in vacuo and triturate the residue with a non-polar solvent (like Ether) to precipitate the salts, or use reverse-phase chromatography (C18) for purification.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 55289618, 6-(Aminomethyl)picolinaldehyde (Structural analog stability data). Retrieved January 30, 2026, from [Link]
Sources
Technical Support Center: 5-(Aminomethyl)nicotinaldehyde Synthesis
The following technical guide addresses the synthesis, stabilization, and impurity profiling of 5-(Aminomethyl)nicotinaldehyde (CAS: 163019-28-3 / 887579-82-0).
This molecule presents a classic "orthogonal functionality" challenge: the simultaneous presence of a nucleophilic primary amine and an electrophilic aldehyde on the same aromatic scaffold leads to rapid self-polymerization unless specific protocols are followed.
Topic: Troubleshooting Common Byproducts & Stability Protocols Audience: Medicinal Chemists, Process Development Scientists Status: Active Guide [v2025.1]
The Core Challenge: The "Stability Paradox"
Why is my product turning into a yellow gum?
The free base of 5-(aminomethyl)nicotinaldehyde is inherently unstable. The meta-substitution pattern prevents stable intramolecular cyclization (unlike ortho-amino aldehydes which form hemiaminals), forcing the molecule into intermolecular reactions.
-
The Mechanism: The amine of Molecule A attacks the aldehyde of Molecule B, releasing water and forming an imine (Schiff base). This continues, creating oligomers and polymers.
-
The Solution: You must isolate and store this compound as a salt (typically Dihydrochloride,
) or keep the aldehyde protected as an acetal until the final step of usage.
Troubleshooting Guide (Q&A Format)
Category A: Polymerization & Oligomerization
Q: I isolated the free base after nitrile reduction, but the NMR spectrum is broad and undefined. What happened?
Diagnosis: You have formed a Schiff Base Oligomer Network .
Technical Insight: Upon deprotection or reduction, if the pH is neutral or basic (
-
Acid Quench: Do not perform a standard aqueous workup with basic extraction. Instead, quench the reaction directly into acidic alcohol (e.g.,
). -
Salt Isolation: Precipitate the product as the hydrochloride salt using
or .
Category B: Over-Reduction Byproducts
Q: My LC-MS shows a major peak at [M+2] relative to the product. Is this the alcohol? Diagnosis: Yes, this is 5-(Aminomethyl)pyridin-3-ylmethanol . Cause:
-
Reagent Strength: Using non-selective reducing agents (e.g.,
) on a precursor like 5-cyanonicotinaldehyde or 5-cyanonicotinic esters. -
Temperature: Reaction temperature exceeded
during hydride addition. Corrective Action: -
Protocol Switch: Use Raney Nickel / Formic Acid or
hydrogenation in the presence of an acid trap (acetic anhydride) to form the acetamide, then hydrolyze. Alternatively, use DIBAL-H at carefully if reducing a nitrile, though this is risky. -
Best Practice: Reduce the nitrile before introducing the aldehyde (e.g., reduce 5-cyanopyridine-3-yl-methanol, protect amine, then oxidize alcohol).
Category C: Incomplete Deprotection
Q: I am hydrolyzing the dimethyl acetal precursor, but the reaction stalls. Why? Diagnosis: Protonation of the Pyridine Ring . Technical Insight: Pyridines are basic. In strong acid (used for acetal hydrolysis), the pyridine nitrogen protonates, creating an electron-deficient ring. This destabilizes the oxocarbenium ion intermediate required for acetal hydrolysis, significantly slowing the reaction. Corrective Action:
-
Heat & Time: Increase temperature to
. -
Transacetalization: Use acetone/water mixtures with
-TsOH to drive the equilibrium by consuming the released methanol.
Impurity Profile & Data Summary
The following table summarizes the most common byproducts identified in the synthesis of 5-(aminomethyl)nicotinaldehyde from 5-cyanonicotinaldehyde dimethyl acetal .
| Impurity Name | Structure Description | LC-MS Shift | Origin | Prevention |
| Dimer (Imine) | Schiff base of two product molecules | Basic workup / Free base isolation | Isolate as | |
| The "Over-Reduced" | 5-(Aminomethyl)pyridin-3-ylmethanol | Hydride excess / High Temp | Control equivalents; use milder reductants ( | |
| The "Half-Baked" | 5-(Aminomethyl)nicotinaldehyde dimethyl acetal | Incomplete hydrolysis | Extend reaction time; increase acid concentration. | |
| The "Cannizzaro" | 5-(Aminomethyl)nicotinic acid | Base-catalyzed disproportionation | Avoid strong bases ( |
Visualizing the Reaction Pathways
The diagram below illustrates the "Doom Loop" of self-condensation and the correct pathway to the stable salt form.
Caption: Figure 1. The kinetic competition between stable salt formation and irreversible polymerization (Schiff base formation) during synthesis.
Recommended Experimental Protocol
Target: 5-(Aminomethyl)nicotinaldehyde Dihydrochloride Scale: 1.0 gram basis
Methodology:
-
Precursor Preparation: Dissolve 5-cyanonicotinaldehyde dimethyl acetal (
) in Methanolic Ammonia ( , ). -
Reduction: Add Raney Nickel (
slurry in water, washed with MeOH). Hydrogenate at ( ) for 4 hours at RT.-
Note: Monitor by TLC/LCMS. The acetal is stable here.
-
-
Filtration: Filter catalyst over Celite under Argon (Pyrophoric hazard!). Concentrate filtrate to dryness to yield the amino-acetal intermediate.
-
Hydrolysis (The Critical Step):
-
Redissolve the residue in
aqueous HCl ( ). -
Stir at
for 2 hours. -
Checkpoint: LCMS should show conversion of acetal (
) to aldehyde ( ).
-
-
Isolation:
-
Concentrate the aqueous solution in vacuo to approximately
. -
Add Isopropanol (
) and concentrate again to remove residual water (azeotrope). -
Add
or MTBE to the oily residue and triturate vigorously. -
A white to off-white solid (
salt) should form. Filter and dry under vacuum/nitrogen.
-
Storage: Store at
References
-
Actelion Pharmaceuticals Ltd. (2010).[1] Pyridin-4-yl derivatives as immunomodulating agents (US Patent 2010/0063108 A1).[1] Google Patents.
-
National Science Foundation (NSF). (2018). One-pot Aminoalkylation of Aldehydes: Diastereoselective Synthesis. NSF Public Access Repository. [Link]
Sources
Technical Support Center: Reaction Kinetics for 5-(Aminomethyl)nicotinaldehyde
Executive Summary: The Stability-Reactivity Paradox
5-(Aminomethyl)nicotinaldehyde (CAS: 887579-82-0) presents a classic "Dr. Jekyll and Mr. Hyde" challenge in organic synthesis.[1] It contains two mutually reactive functional groups on the same scaffold:
-
Nucleophile: The primary amine (–CH₂NH₂).[1]
-
Electrophile: The aldehyde (–CHO) at the 3-position (activated by the electron-deficient pyridine ring).[1]
The Core Issue: In its free base form, this molecule is thermodynamically predisposed to rapid intermolecular self-condensation , leading to Schiff base oligomers and insoluble polymers (tars).
Optimization Goal: Reaction time optimization for this substrate is not about "speeding up" the reaction; it is about minimizing the residence time of the free bifunctional monomer. You must achieve cross-condensation with your target partner before self-condensation consumes the starting material.[1]
Diagnostic Framework: Why is my reaction failing?
Before adjusting reaction times, diagnose the failure mode using the pathway map below.
Visualizing the Competitive Pathways
Figure 1: The kinetic race between self-destruction (red) and product formation (green).
Troubleshooting Guides: Reaction Time & Conditions
Scenario A: "The reaction turns black/tarry within 30 minutes."
Diagnosis: Uncontrolled self-polymerization.[1] Root Cause: The concentration of the free amino-aldehyde is too high, or the pH is too basic (activating the amine).
| Parameter | Recommended Adjustment | Technical Rationale |
| Concentration | Dilute to <0.05 M | Low concentration kinetically disfavors second-order intermolecular self-condensation while allowing pseudo-first-order reaction with an excess partner.[1] |
| Addition Rate | Slow Addition | Do not dump the substrate in. Add the 5-(aminomethyl)nicotinaldehyde slowly to a solution containing a large excess (3–5 eq) of its reaction partner.[1] |
| pH Control | Buffer to pH 5–6 | Slightly acidic conditions protonate a fraction of the amine (reducing nucleophilicity) while activating the aldehyde for the external partner. |
Scenario B: "The reaction stalls; starting material remains but decomposes overnight."
Diagnosis: Kinetic mismatch.[1] The external partner is not nucleophilic/electrophilic enough to outcompete decomposition. Root Cause: You are treating this like a standard stable aldehyde.[1]
| Parameter | Recommended Adjustment | Technical Rationale |
| Reaction Time | Cap at 2–4 Hours | Pyridine aldehydes are electron-deficient and prone to hydration or oxidation.[1] If the imine hasn't formed in 4 hours, it likely won't. |
| Water Removal | Add Molecular Sieves (4Å) | Forcing the equilibrium is critical. Chemical desiccants (Ti(OiPr)₄) can also be used if compatible.[1] |
| Temperature | Do NOT Heat >40°C | Thermal energy accelerates polymerization more than it accelerates the difficult cross-condensation in this specific scaffold. |
Optimized Protocols (The "How-To")
Protocol 1: The "Just-in-Time" Reductive Amination (Recommended)
Use this when reacting the aldehyde moiety with an external amine.
Concept: Keep the 5-(aminomethyl)nicotinaldehyde in a dormant (salt) state until the exact moment of reaction.
Reagents:
-
Substrate: 5-(Aminomethyl)nicotinaldehyde dihydrochloride (Salt form is stable).[1]
-
Partner: External Amine (1.5 – 2.0 equivalents).[1]
-
Reductant: Sodium Triacetoxyborohydride (STAB) [1].[1]
Workflow:
-
Preparation: Suspend the dihydrochloride salt of the starting material in DCE.
-
Partner Addition: Add the external amine (2.0 eq).
-
Controlled Release: Add DIPEA (Diisopropylethylamine) dropwise.
-
Critical Step: Only add enough base to neutralize the HCl.[1] The external amine will immediately trap the liberated aldehyde.
-
-
Imine Formation: Stir for 45–60 minutes at Room Temp. Monitor by LCMS.[1]
-
Checkpoint: Look for the imine mass.[1] If SM is consumed, proceed immediately.
-
-
Reduction: Add STAB (1.5 eq) in one portion.
-
Quench: Quench with saturated NaHCO₃ after 2 hours.
Protocol 2: The "Reverse Addition" Method
Use this when reacting the amine moiety with an external aldehyde.
Concept: The external electrophile must be in vast excess to statistically ensure the amine reacts with it rather than its own tail.
Workflow:
-
Dissolve the external aldehyde (3.0 eq) in MeOH/DCE (1:1).
-
Dissolve 5-(aminomethyl)nicotinaldehyde (free base or salt neutralized in separate flask) in a dilute solution.
-
Slow Addition: Syringe pump the amine solution into the aldehyde solution over 1 hour.
-
Reduction: Add NaBH₄ or STAB immediately after addition is complete.
Decision Logic for Optimization
Use this flow to determine your experimental setup.
Figure 2: Decision matrix for experimental setup.
Frequently Asked Questions (FAQ)
Q: Can I store the free base of 5-(aminomethyl)nicotinaldehyde? A: No. The free base is unstable at room temperature and will oligomerize. Store it as the HCl salt or a Boc-protected derivative.[1] If you generate the free base, use it immediately (within 15 minutes) [2].
Q: Why use STAB (Sodium Triacetoxyborohydride) instead of NaBH₃CN? A: STAB is generally preferred for reductive aminations of aldehydes because it reduces the imine much faster than the aldehyde, preventing side reactions. It is also less toxic than cyanoborohydride.[1] However, if the reaction is extremely sluggish, NaBH₃CN (at pH 5) might be necessary to prevent reduction of the aldehyde before imine formation [1].
Q: My LCMS shows a mass of [M+M-H₂O]. What is this? A: This is the dimer .[1] It confirms that self-condensation is outcompeting your desired reaction.[1] You must increase the equivalents of your external partner or decrease the concentration of the pyridine substrate.
Q: Does the position of the nitrogen on the ring matter? A: Yes. In nicotinaldehyde (3-position), the aldehyde is meta to the pyridine nitrogen. This makes it less electrophilic than the 2- or 4-isomers, but still electron-deficient compared to benzene analogs.[1] This electron deficiency makes the aldehyde highly reactive toward nucleophiles (including its own amine) [3].
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][4][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[4]
-
Fisher Scientific. (n.d.).[1] Block amino groups to prevent polymer formation.[1][7][8] Thermo Fisher Technical Support.
-
Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Context: Pyridine chemistry and reactivity profiles).
Sources
- 1. 3-Pyridinecarboxaldehyde | C6H5NO | CID 10371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Handling 5-(Aminomethyl)nicotinaldehyde
Topic: Solubility, Stability, and Handling of 5-(Aminomethyl)nicotinaldehyde Audience: Medicinal Chemists, Process Chemists, and Structural Biologists Version: 1.0 (Current as of 2025)[1]
Executive Summary: The "Jekyll & Hyde" Reagent
5-(Aminomethyl)nicotinaldehyde (CAS: 500-22-1 for parent core context) presents a classic "amino-aldehyde" paradox.[1] It contains both a nucleophile (primary amine) and an electrophile (aldehyde) on the same scaffold.[1]
-
The Problem: In its neutral "free base" form, the molecule is chemically suicidal. The amine of one molecule attacks the aldehyde of another, leading to rapid intermolecular Schiff base polymerization (oligomerization). This manifests as insoluble yellow/brown precipitates.[1]
-
The Solution: This reagent must be stored and handled primarily as a salt (e.g., Dihydrochloride) . Solubility issues usually arise when users attempt to "free base" the compound before adding their reaction partner.
This guide provides the protocols required to solubilize this reagent without triggering self-destruction.
Solubility & Stability Matrix
The solubility of this compound is entirely pH-dependent.[1] Use this table to select your solvent system.
| Form | Solvent System | Solubility | Stability | Recommended Use |
| Dihydrochloride Salt | Water / Buffer (pH < 4) | High (>50 mg/mL) | High (Weeks at 4°C) | Storage, Stock Solutions |
| Dihydrochloride Salt | DMSO | Moderate | Moderate | Reaction solvent (add acid) |
| Dihydrochloride Salt | Methanol/Ethanol | Moderate | Low (Acetal formation risk) | Avoid for storage |
| Free Base | Water (pH > 7) | Low (Precipitates) | Critical Failure (< 15 mins) | NEVER isolate |
| Free Base | DCM / Ether | Low | Low | Extraction (Rapid use only) |
Critical Warning: Never store the free base. If your protocol requires the free base, generate it in situ in the presence of your reaction partner.
The Mechanism of Failure
Understanding why the solubility crashes is the key to fixing it. The crash is not simple insolubility; it is a chemical reaction (Polymerization).
Figure 1: The Stability Landscape. The reagent is only stable when the amine is protonated (Salt form). Neutralization triggers the cascade to insoluble polymer.
Troubleshooting Protocols
Protocol A: Dissolving for Reductive Amination (Standard Use)
Use this when reacting the aldehyde with an external amine or the amine with an external aldehyde.
The Challenge: You need the free base to react, but the free base polymerizes. The Fix: Use a "Buffered Release" strategy.
-
Solvent Choice: Use Anhydrous Methanol (MeOH) or Dichloroethane (DCE).
-
Dissolution:
-
Partner Addition (CRITICAL):
-
Add your reaction partner (the amine or aldehyde you want to couple with) BEFORE adding base.
-
Why? You want the reagent to react with the partner, not itself.
-
-
Controlled Neutralization:
-
Add Triethylamine (TEA) or DIPEA dropwise.
-
Stoichiometry: Add exactly enough base to neutralize the HCl (usually 2.0 - 2.5 equivalents).[1]
-
Observation: The suspension should clear as the free base forms and immediately reacts with the partner to form the desired imine.
-
-
Reduction:
-
After 30-60 mins, add the reducing agent (e.g., NaBH(OAc)₃).[1]
-
Protocol B: Handling "Gummy" Precipitates
Use this if your stock solution has turned cloudy or yellow.
-
Diagnosis: If the solution is yellow/brown and cloudy, polymerization has occurred.
-
Recovery:
Decision Workflow: Reaction Setup
Follow this logic tree to prevent solubility crashes during synthesis.
Figure 2: Workflow for successful reaction setup. Note the critical order of operations: Partner first, Base second.
Frequently Asked Questions (FAQs)
Q1: Can I perform an aqueous workup (extraction) with this molecule? A: Yes, but it is difficult. The molecule is highly polar.
-
Protocol: If extracting the product, keep the aqueous phase basic (pH > 10) to ensure the amine is deprotonated, but use n-Butanol or DCM/Isopropanol (3:1) as the organic layer. Simple Ether/Hexane extraction will fail to pull the compound out of water.
Q2: Why did my DMSO stock solution turn dark brown overnight? A: The "free base" form is unstable even in DMSO.
-
Correction: Always store the compound as the HCl salt . If you must store a solution, keep it acidic (add 1-2 drops of concentrated HCl to the DMSO stock) and store at -20°C.[1]
Q3: I need to use the aldehyde for a Wittig reaction. How do I prevent the amine from interfering? A: You cannot use the unprotected molecule for a Wittig reaction. The basic conditions of the Wittig reagent (ylide) will deprotonate the amine, causing it to quench the aldehyde or the ylide.
-
Solution: You must use a variant where the amine is Boc-protected (tert-butyl (5-formylpyridin-3-yl)methylcarbamate).[1]
Q4: Can I heat the solution to improve solubility? A: No. Heating an amino-aldehyde accelerates the condensation reaction (polymerization).[1] If the salt does not dissolve in your chosen solvent at Room Temperature, sonicate it. If it still fails, change the solvent (try Methanol or Water).
References
-
Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1]
- Relevance: Establishes the standard protocol for reductive amination using mild hydride donors, critical for preventing side reactions in sensitive aldehydes.
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1]
-
Relevance: details the mechanism of Schiff base formation and the necessity of acid catalysis vs. base instability.[3]
-
-
ChemicalBook. (2025).[1] "3-Pyridinecarboxaldehyde Properties and Stability Data."
- Relevance: Provides physical property baselines for the pyridine-aldehyde core, confirming solubility profiles in chlorin
-
PubChem. (2025).[1][4][5] "Compound Summary: 5-(Aminomethyl)pyridine-3-carbaldehyde."
-
Relevance: Confirms the structural basis for the "self-reactivity" (nucleophilic amine + electrophilic aldehyde).[1]
-
Sources
- 1. 5-Bromo-3-pyridinecarboxaldehyde | C6H4BrNO | CID 2784734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. 5-Chloro-pyridine-3-carbaldehyde | C6H4ClNO | CID 14444196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Aminonicotinaldehyde | C6H6N2O | CID 18404634 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting low reactivity of "5-(Aminomethyl)nicotinaldehyde"
Welcome to the technical support center for 5-(Aminomethyl)nicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique chemical behavior of this trifunctional reagent. Here, we address common challenges and provide in-depth, field-proven solutions to ensure the success of your experiments.
Introduction: The Duality of Reactivity
5-(Aminomethyl)nicotinaldehyde is a versatile building block, incorporating a nucleophilic primary amine, an electrophilic aldehyde, and a pyridine ring that can act as a base or a ligand. This trifunctional nature, while offering diverse synthetic possibilities, also presents a unique set of challenges. Low reactivity, unexpected side products, and reaction failures often stem from the interplay of these functional groups. This guide will dissect these issues and provide actionable troubleshooting strategies.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Poor Yield in Reductive Amination
Question: I am attempting a reductive amination with 5-(Aminomethyl)nicotinaldehyde and an external primary/secondary amine, but I am observing low conversion of my starting material. What could be the cause?
Answer: Low yields in reductive aminations involving 5-(Aminomethyl)nicotinaldehyde can be attributed to several factors, primarily related to the reactivity of the aldehyde and potential side reactions.
Underlying Causes and Explanations:
-
Intramolecular Reactions: The primary amine and the aldehyde on the same molecule can react intramolecularly to form a cyclic imine. This can be a significant off-cycle equilibrium, reducing the concentration of the aldehyde available to react with your desired external amine.
-
Self-Polymerization: Intermolecular reactions between molecules of 5-(Aminomethyl)nicotinaldehyde can lead to oligomers or polymers, effectively removing the starting material from your desired reaction pathway.
-
Reduced Aldehyde Reactivity: The electron-withdrawing nature of the pyridine ring can decrease the electrophilicity of the aldehyde, making it less reactive towards nucleophilic attack by the external amine, especially if the amine is sterically hindered or electronically poor.
-
Competitive Aldehyde Reduction: The reducing agent may reduce the aldehyde to an alcohol before it has a chance to form the imine with the target amine. This is a common issue with strong reducing agents like sodium borohydride.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in reductive amination.
Step-by-Step Experimental Solutions:
-
Favor Imine Formation:
-
Pre-formation of the Imine: Before adding the reducing agent, stir the 5-(Aminomethyl)nicotinaldehyde and your amine of interest in a suitable solvent (e.g., methanol, dichloroethane) for 1-2 hours. You can monitor the formation of the imine by TLC or LC-MS.
-
Use of Dehydrating Agents: Add 4Å molecular sieves to the reaction mixture to remove water generated during imine formation, which can drive the equilibrium towards the product.
-
Acid Catalysis: A catalytic amount of a mild acid, such as acetic acid, can protonate the aldehyde's carbonyl oxygen, increasing its electrophilicity and promoting imine formation.
-
-
Optimize the Reducing Agent:
-
Use a Milder Reducing Agent: Switch from sodium borohydride (NaBH₄) to a milder reagent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are less likely to reduce the aldehyde before imine formation.[1]
-
Staged Addition: If using NaBH₄, add it portion-wise after you have confirmed imine formation.
-
-
Adjust Reaction Conditions:
-
Solvent Choice: For NaBH(OAc)₃, use aprotic solvents like dichloroethane (DCE) or tetrahydrofuran (THF). For NaBH₃CN, methanol is a common choice.[2]
-
Temperature Control: While heating can sometimes favor imine formation, it can also promote polymerization. Start at room temperature and only gently heat if necessary.
-
Recommended Reaction Conditions for Reductive Amination:
| Parameter | Recommendation | Rationale |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Selective for imine reduction in the presence of aldehydes. |
| Solvent | Dichloroethane (DCE) or Tetrahydrofuran (THF) | Aprotic solvents compatible with NaBH(OAc)₃.[2] |
| Catalyst | Acetic Acid (catalytic amount) | Activates the aldehyde for imine formation. |
| Additives | 4Å Molecular Sieves | Removes water to drive imine formation equilibrium. |
| Procedure | 1. Stir aldehyde and amine with sieves for 1h. 2. Add NaBH(OAc)₃. 3. Stir at RT overnight. | Stepwise approach to favor desired reaction pathway. |
Issue 2: Failure of Pictet-Spengler Reaction
Question: I am trying to perform an intramolecular Pictet-Spengler reaction with 5-(Aminomethyl)nicotinaldehyde to form a tricyclic product, but the reaction is not proceeding. What are the likely reasons?
Answer: The Pictet-Spengler reaction relies on the cyclization of an iminium ion onto an electron-rich aromatic ring.[3][4][5][6] The pyridine ring in 5-(Aminomethyl)nicotinaldehyde is electron-deficient, which can make it a poor nucleophile for this type of reaction.
Underlying Causes and Explanations:
-
Electron-Deficient Pyridine Ring: The nitrogen atom in the pyridine ring withdraws electron density, deactivating it towards electrophilic aromatic substitution, which is the key cyclization step in the Pictet-Spengler reaction.
-
Protonation of the Pyridine Ring: The acidic conditions required for the Pictet-Spengler reaction will protonate the pyridine nitrogen, further deactivating the ring.
-
Iminium Ion Formation Equilibrium: The equilibrium for the formation of the necessary iminium ion intermediate may not be favorable under standard conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a failed Pictet-Spengler reaction.
Step-by-Step Experimental Solutions:
-
Choice of Acid Catalyst:
-
Stronger Brønsted Acids: Try stronger acids like trifluoroacetic acid (TFA) or even sulfuric acid to promote iminium ion formation.
-
Lewis Acids: Lewis acids such as BF₃·OEt₂ or TiCl₄ can be more effective than Brønsted acids in activating the aldehyde and promoting cyclization.
-
-
Reaction Conditions:
-
Higher Temperatures: Heating the reaction mixture can provide the necessary activation energy for the cyclization to occur.
-
Aprotic Solvents: Use of aprotic solvents like acetonitrile or nitromethane can sometimes favor the reaction.
-
-
Substrate Modification (if applicable):
-
If you are synthesizing derivatives of 5-(Aminomethyl)nicotinaldehyde, consider introducing electron-donating groups onto the pyridine ring to increase its nucleophilicity.
-
Recommended Conditions for a Modified Pictet-Spengler Reaction:
| Parameter | Recommendation | Rationale |
| Catalyst | Trifluoroacetic acid (TFA) or BF₃·OEt₂ | Stronger acids to promote iminium ion formation and cyclization. |
| Solvent | Dichloroethane (DCE) or Acetonitrile | Aprotic solvents that can be heated. |
| Temperature | Reflux | To overcome the high activation energy of cyclization onto an electron-deficient ring. |
Frequently Asked Questions (FAQs)
Q1: How should I store 5-(Aminomethyl)nicotinaldehyde?
A1: Due to the potential for self-reaction, it is recommended to store 5-(Aminomethyl)nicotinaldehyde as a salt (e.g., hydrochloride salt). This protonates the primary amine, preventing it from reacting with the aldehyde. Store the salt in a cool, dry place, away from light. If you have the free base, store it under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C) to minimize degradation and polymerization.
Q2: I see a color change in my sample of 5-(Aminomethyl)nicotinaldehyde upon storage. Is it still usable?
A2: A color change (e.g., to yellow or brown) often indicates the formation of oligomers or degradation products. While it might still be usable for some applications, its purity is compromised. It is highly recommended to purify the material before use, for example, by column chromatography, to ensure reproducible results.
Q3: Can I use 5-(Aminomethyl)nicotinaldehyde in aqueous buffers?
A3: While the compound is likely soluble in acidic aqueous buffers, the free amine and aldehyde can react in solution. The stability will be pH-dependent. For applications requiring prolonged incubation in aqueous media, it is advisable to first perform the desired reaction in an organic solvent and then introduce the product into the aqueous system.
Q4: Are there any known incompatibilities with common reagents?
A4: Avoid strong oxidizing agents, as they can oxidize the aldehyde to a carboxylic acid. Also, be cautious with strong, non-hindered bases, which can catalyze self-condensation reactions. The pyridine nitrogen can also coordinate to metal catalysts, potentially inhibiting their activity.
References
-
J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction. Retrieved from [Link]
-
Sourav Sir's Classes. (2019, December 21). PICTET SPENGLER REACTION SYNTHESIS ISOQUINOLINE NAME REACTION ORGANIC CHEMISTRY | IN HINDI | [Video]. YouTube. [Link]
-
MDPI. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(9), 1234. [Link]
-
NROChemistry. Pictet-Spengler Reaction. Retrieved from [Link]
-
Reddit. (2022). Reductive amination difficulties - poor conversion. r/Chempros. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. Retrieved from [Link]
-
Beilstein Journals. (2017). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 13, 2196-2204. [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
ACS Publications. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 19(11), 6536-6544. [Link]
-
National Institutes of Health. (2018). Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. Advanced Synthesis & Catalysis, 360(6), 1066-1072. [Link]
-
PubMed. (1995). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. American Journal of Health-System Pharmacy, 52(14), 1572-1574. [Link]
-
Sciencemadness.org. A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Retrieved from [Link]
-
ResearchGate. (2019). Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. Angewandte Chemie International Edition, 58(38), 13399-13403. [Link]
Sources
Technical Support Center: Characterization of Impurities in 5-(Aminomethyl)nicotinaldehyde
The following guide serves as a specialized Technical Support Center for researchers working with 5-(Aminomethyl)nicotinaldehyde . It is structured to address the unique instability and analytical challenges inherent to this bifunctional pyridine building block.
Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: January 30, 2026
Executive Summary
5-(Aminomethyl)nicotinaldehyde (C
This guide addresses the three critical failure modes in characterizing this compound:
-
Ghost Peaks: Transient Schiff base formation during analysis.
-
Oxidative Instability: Rapid degradation to nicotinic acid derivatives.
-
Chromatographic Tailing: Interaction of the basic pyridine/amine with silanols.
Module 1: Analytical Method Development (HPLC/LC-MS)
FAQ: Why do I see broad, tailing peaks or "ghost" peaks in my chromatogram?
Diagnosis:
-
Tailing: Caused by the interaction of the basic aminomethyl group and pyridine nitrogen with residual silanols on standard C18 columns.
-
Ghost Peaks: In non-buffered or neutral conditions, the free amine reacts with the aldehyde of a neighboring molecule to form a Schiff base (imine) dimer on-column. This equilibrium shifts during the run, creating wide, shapeless bands.
Protocol: Optimized Ion-Pairing HPLC Method
To stabilize the molecule and ensure sharp peak shape, you must suppress silanol ionization and lock the amine in its protonated state.
| Parameter | Condition | Rationale |
| Column | C18 with Polar Embedding (e.g., Waters XSelect HSS T3) or Mixed-Mode (e.g., SIELC Primesep 100) | Withstands 100% aqueous mobile phase; Mixed-mode provides cation-exchange retention for the amine. |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid (pH 3.0) | Low pH ensures both nitrogens are protonated ( |
| Mobile Phase B | Acetonitrile (LC-MS grade) | Standard organic modifier. |
| Gradient | 0-5 min: 2% B (Isocratic); 5-15 min: 2% | High aqueous start is required to retain the polar dication. |
| Temp | 10°C | CRITICAL: Low temperature slows on-column hydrolysis/condensation kinetics. |
| Detection | UV 260 nm (Pyridine | Specific to the nicotinaldehyde core. |
Technical Note: If using LC-MS, avoid phosphate buffers. If using UV only, 20 mM Phosphate buffer (pH 2.5) provides superior peak shape due to silanol suppression.
Module 2: Impurity Identification & Profiling
Visualizing the Degradation Landscape
The following diagram maps the primary degradation pathways. Use this to correlate
Figure 1: Primary degradation pathways for 5-(Aminomethyl)nicotinaldehyde. The Schiff base pathway (Green) is the dominant mode of failure in free-base forms.
Impurity Reference Table
| Impurity ID | Name | Origin | Mass Shift (vs Target) | Troubleshooting |
| Impurity A | 5-(Aminomethyl)nicotinic acid | Oxidation of aldehyde. Common in samples stored in air or solution. | +16 Da ( | Degas buffers; store solid under Argon. |
| Impurity B | (5-(Aminomethyl)pyridin-3-yl)methanol | Reduction or Disproportionation. | +2 Da ( | Avoid high pH; store at -20°C. |
| Impurity C | Imine Dimer | Condensation (Schiff Base). | Critical: Sample was likely dissolved in neutral solvent. Re-prep in 0.1% Formic Acid/Water. | |
| Impurity D | 5-Cyanonicotinaldehyde | Precursor (Incomplete Reduction). | -4 Da (approx) | Artifact of synthesis (from 5-cyanopyridine). |
Module 3: Stability & Handling Protocols
FAQ: My white powder turned yellow/brown overnight. Is it usable?
Answer: Likely not. The color change indicates the formation of poly-Schiff bases (conjugated imine oligomers).
-
Mechanism: The free amine of one molecule attacks the aldehyde of another. This releases water, which further catalyzes the reaction (autocatalysis).
-
Recovery: You may be able to recover monomer by dissolving in dilute HCl (hydrolysis of the imine) and recrystallizing, but yield will be low.
Protocol: Correct Storage & Handling
To maintain purity >98%, you must disrupt the amine-aldehyde interaction.
-
Salt Formation: Never store as a free base. Ensure the compound is the Dihydrochloride (2HCl) or Trifluoroacetate salt. The protonation of the amine (
) removes its nucleophilicity, stopping polymerization. -
Solvent Choice:
-
Good: Water/0.1% Formic Acid, Methanol (slight acetal risk, but generally stable short-term).
-
Bad: DMSO (often contains oxidants), unbuffered Water (pH allows partial deprotonation).
-
-
Environment: Store at -20°C under Argon. Hygroscopicity of the HCl salt leads to moisture uptake, which accelerates hydrolysis/oxidation.
Module 4: Troubleshooting Workflow
Use this logic flow to diagnose unexpected results in your characterization.
Figure 2: Diagnostic decision tree for HPLC method troubleshooting.
References
-
Sielc Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. (Methodology for hydrophilic pyridine separation).
-
Thermo Fisher Scientific. Simultaneous Determination of Aromatic Amines and Pyridines in Soil. (General HPLC conditions for polar amines).
-
Scholars International Journal of Chemistry. Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids. (Mechanisms of amino-aldehyde condensation).
-
Santa Cruz Biotechnology. 6-(Dimethylamino)nicotinaldehyde Data Sheet. (Comparative stability data for nicotinaldehyde derivatives).
Handling and safety precautions for "5-(Aminomethyl)nicotinaldehyde"
CAS: 887579-82-0 | Formula: C₇H₈N₂O | MW: 136.15 g/mol [1][2]
Introduction: The "Dual-Functionality" Challenge
5-(Aminomethyl)nicotinaldehyde represents a specific class of "bifunctional" pyridine building blocks. Its utility in drug discovery—particularly in fragment-based design and heterocycle synthesis—is matched by its inherent instability.[2]
The Core Technical Issue: This molecule contains both a nucleophile (primary amine) and an electrophile (aldehyde) on the same scaffold. In its free-base form, it is prone to rapid intermolecular self-condensation , leading to the formation of Schiff base oligomers or polymers.[2]
This guide provides the protocols necessary to manipulate this compound without degradation, ensuring experimental reproducibility.
Module 1: Storage & Stability (The "Shelf-Life" Crisis)
Q: Why did my white powder turn yellow/brown inside the bottle? A: This indicates oxidation or oligomerization. The aldehyde group is susceptible to aerobic oxidation to the carboxylic acid (5-(aminomethyl)nicotinic acid), while the color change often signals the formation of conjugated Schiff base polymers (poly-imines).[2]
Q: What is the optimal storage condition? A:
-
Form: Store as the hydrochloride salt whenever possible. The protonation of the amine (
) prevents it from attacking the aldehyde, kinetically locking the molecule in a stable state. -
Atmosphere: Strictly under Argon or Nitrogen .
-
Temperature: -20°C (Freezer).
-
Desiccation: Essential. Moisture promotes hydrate formation at the aldehyde and facilitates hydrolysis/oligomerization.
| Parameter | Recommendation | Mechanism of Failure if Ignored |
| State | HCl Salt | Free base undergoes rapid self-polymerization.[1][2] |
| Gas | Argon/N₂ | Oxygen oxidizes aldehyde to carboxylic acid; Pyridine N-oxide formation.[1][2] |
| Temp | -20°C | Thermal energy accelerates condensation reactions.[1][2] |
| Solvent | None (Solid) | Solution storage is highly unstable (see Module 3). |
Module 2: Safety & PPE (The First Line of Defense)
Q: Are there specific toxicity concerns beyond standard "irritant" warnings? A: Yes. While standard SDS lists H315 (Skin), H319 (Eye), and H335 (Resp), pyridine derivatives often possess distinct neurotoxic or hepatotoxic profiles. Treat this compound as a potential sensitizer .
Q: What is the correct PPE configuration? A:
-
Respiratory: Use a fume hood. If handling open powder outside a hood (not recommended), a P95/P100 particulate respirator is required due to the potential biological activity of nicotinaldehyde derivatives.
-
Gloves:
-
Standard Use:Nitrile (0.11 mm) is sufficient for solid handling.
-
Solution Use: If dissolved in DCM or DMF, use Double-gloved Nitrile or Laminate (Silver Shield) gloves.[2] Pyridines can permeate standard nitrile over time.
-
Module 3: Experimental Handling (The "Benchtop" Guide)
Q: How do I solubilize it for a reaction without triggering polymerization? A: Never dissolve the free base in a concentrated solution without a trapping agent.
-
Protocol: Dissolve the salt form in the solvent first. Only add the base (e.g., TEA, DIPEA) after the reaction partner (e.g., the reducing agent or the nucleophile) is present.
Q: Can I perform an extraction to isolate the free base? A: Avoid this if possible. Isolating the free base oil often leads to degradation during the concentration step (rotary evaporation).
-
Alternative: Use In-Situ Neutralization .[2]
Visualizing the Stability Pathway
The following diagram illustrates the "Tick-Tock" mechanism: once neutralized, you have a limited window before the compound destroys itself.
Figure 1: The "In-Situ" Imperative.[2] Path A represents the failure mode if the free base is isolated or left standing. Path B is the required workflow.
Module 4: Step-by-Step Protocol (Reductive Amination)
This is the most common application. This protocol minimizes the lifespan of the free aldehyde-amine species.
Reagents:
-
Target Ketone/Aldehyde (Reaction Partner)
-
Sodium Triacetoxyborohydride (STAB) or NaCNBH₃[1]
-
DIPEA (Diisopropylethylamine)[1]
-
DCM or DCE (Solvent)[1]
Procedure:
-
Preparation: In a flame-dried flask under Argon, add the Reaction Partner (1.0 equiv) and 5-(Aminomethyl)nicotinaldehyde HCl salt (1.0–1.2 equiv).
-
Solvent: Add anhydrous DCM or DCE. The salt will likely remain suspended.
-
Activation (The Critical Step): Add DIPEA (1.0–1.2 equiv relative to the salt) dropwise.
-
Why? This liberates the amine in the presence of the reaction partner. The intermolecular reaction with the partner (often in excess or equilibrium) competes with self-polymerization.
-
-
Imine Formation: Stir for 30–60 minutes.
-
Reduction: Add STAB (1.5 equiv).
-
Quench: Quench with saturated NaHCO₃ only after TLC indicates consumption of the starting material.
Module 5: Troubleshooting FAQ
Q: I see a new spot on TLC that doesn't move (Baseline). What is it? A: This is likely the oligomer. It is polar and often insoluble. If you see this growing, your concentration is too high, or you neutralized the salt too early.
Q: Can I use methanol as a solvent? A: Use with caution. Methanol can form hemiacetals with the aldehyde, which is reversible but alters reactivity. For reductive amination, methanol is acceptable, but for other couplings, it may interfere.
Q: The reaction mixture turned black. Is it ruined? A: Pyridines often darken (oxidize) without total decomposition. Check the crude NMR. If the aldehyde proton signal (~10 ppm) is gone and no product peaks appear, it has polymerized. If product peaks exist, proceed to purification immediately.[3]
References
-
Fisher Scientific. (2024). Safety Data Sheet: 6-Methylpyridine-2-carboxaldehyde (Analogous Handling). Retrieved from
-
Jubilant Ingrevia. (2024).[4][5] Safety Data Sheet: 2-(Aminomethyl)pyridine. Retrieved from
-
Alchem Pharmtech. (2024).[4] Product Detail: 5-(Aminomethyl)-3-pyridinecarboxaldehyde (CAS 887579-82-0).[1][2] Retrieved from
-
Royal Society of Chemistry. (2025). One-pot enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid. Green Chemistry. Retrieved from [1]
Sources
Side reactions of the aminomethyl group in "5-(Aminomethyl)nicotinaldehyde"
Technical Support Center: 5-(Aminomethyl)nicotinaldehyde
Welcome to the technical support guide for 5-(Aminomethyl)nicotinaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile bifunctional molecule. Its unique structure, containing both a nucleophilic primary amine and an electrophilic aldehyde, makes it a valuable building block but also susceptible to specific side reactions. This guide provides in-depth troubleshooting for common issues related to the reactivity of the aminomethyl group, helping you ensure the integrity of your experiments and the purity of your products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My compound's purity is decreasing during storage or in solution. What is causing this degradation?
Issue: You observe the appearance of new, higher molecular weight species in your NMR or LC-MS analysis of 5-(Aminomethyl)nicotinaldehyde after storage, especially in solution at neutral or basic pH. The sample may also change color or consistency.
Root Cause Analysis: The most common degradation pathway for this molecule is intermolecular self-condensation. The primary amine of one molecule acts as a nucleophile, attacking the electrophilic aldehyde of another molecule. This reversible reaction forms a Schiff base (imine), and subsequent reactions can lead to the formation of oligomers or polymers.[1][2][3] This process is often accelerated by moisture, heat, and non-acidic conditions.
Troubleshooting Workflow: Diagnosing and Preventing Self-Condensation
Caption: Workflow for diagnosing and preventing compound degradation.
Detailed Mitigation Protocols:
-
Confirm Dimerization/Oligomerization:
-
Mass Spectrometry: Look for peaks corresponding to the dimer (Expected Mass: [M-H₂O+H]⁺ = 255.12), trimer, and higher-order oligomers.
-
NMR Spectroscopy: In the ¹H NMR, you will notice a decrease in the sharp aldehyde singlet (around 9.5-10.0 ppm) and the amine singlet (variable), accompanied by the appearance of broad signals and potentially a new signal for the imine proton (C=N-H) around 8.0-8.5 ppm.
-
-
Protocol for Stable Storage:
-
Convert to a Salt: The most effective method for long-term storage is to convert the free base to its hydrochloride (HCl) or trifluoroacetate (TFA) salt. Protonating the amine prevents it from acting as a nucleophile.
-
Step 1: Dissolve the free base in a minimal amount of anhydrous diethyl ether or methanol.
-
Step 2: Add a solution of 2M HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Step 3: Filter the resulting solid, wash with cold anhydrous ether, and dry under vacuum.
-
-
Physical Storage Conditions: Store the solid salt at -20°C under an inert atmosphere (Argon or Nitrogen) with a desiccant.
-
-
Protocol for Handling in Reactions:
-
Always use freshly prepared solutions.
-
If the amine must remain free for a subsequent reaction step, keep the solution cold (0-5°C) and use it immediately.
-
Utilize anhydrous solvents to minimize water, which can participate in the reversible imine formation.[3]
-
FAQ 2: I'm performing a reaction in acidic media and isolating an unexpected bicyclic product. What is this side reaction?
Issue: When subjecting 5-(Aminomethyl)nicotinaldehyde to acidic conditions (e.g., TFA, HCl) with heating, you isolate a product with a mass corresponding to the starting material but with a significantly different NMR spectrum, suggesting a structural rearrangement.
Root Cause Analysis: This is likely the result of an acid-catalyzed intramolecular cyclization, a reaction analogous to the Pictet-Spengler reaction.[4][5][6] The reaction proceeds through the following steps:
-
The aldehyde oxygen is protonated by the acid, making the carbonyl carbon highly electrophilic.
-
The intramolecular aminomethyl group attacks the activated carbonyl, forming a hemiaminal intermediate.
-
Dehydration of the hemiaminal generates a cyclic iminium ion.[5]
-
A 6-endo-trig electrophilic aromatic substitution occurs, where the electron-rich pyridine ring attacks the iminium carbon, followed by rearomatization to yield a stable, fused dihydropyrido[3,4-c]pyridin-4-ol structure.
Mechanism: Acid-Catalyzed Intramolecular Cyclization
Caption: Proposed mechanism for Pictet-Spengler-type side reaction.
Troubleshooting and Prevention:
-
Avoid Strong Acids and Heat: If the desired reaction does not require acidic conditions, avoid them. If an acid is necessary, use the mildest possible conditions (e.g., catalytic amounts, lower temperatures).
-
Order of Reagents: If you are performing a reaction with another nucleophile, add it to the reaction vessel before introducing the acid catalyst. This allows the external nucleophile to compete more effectively with the internal aminomethyl group.
-
Protecting Group Strategy: The most robust solution is to temporarily protect the aminomethyl group before carrying out reactions that require harsh acidic or thermal conditions. This is detailed in FAQ 4.
FAQ 3: My reductive amination reaction is low-yielding and produces a significant amount of a symmetrical dimer.
Issue: You are attempting a reductive amination using 5-(Aminomethyl)nicotinaldehyde and an external primary or secondary amine (R₂NH). The reaction yields the desired product, but also a significant amount of a byproduct with a mass corresponding to two units of the starting material minus one oxygen atom.
Root Cause Analysis: This side reaction is a consequence of competitive self-condensation followed by reduction. Before your external amine can react, the aminomethyl group of one molecule of the starting material attacks the aldehyde of another, forming an intermolecular imine. The reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) then reduces this imine to a stable secondary amine dimer, consuming your starting material and reducing agent.
Troubleshooting and Prevention:
-
Use an Excess of the External Amine: To favor the desired reaction, use a significant excess (3-5 equivalents) of the external amine. This shifts the equilibrium towards the formation of the desired imine.
-
Control the Order of Addition:
-
Method A (Pre-formation of Imine): Mix the 5-(Aminomethyl)nicotinaldehyde and the excess external amine in the solvent (e.g., MeOH, DCE) and stir for 30-60 minutes at room temperature to allow for the formation of the desired imine. Then, add the reducing agent portion-wise.
-
Method B (Slow Addition): Dissolve the external amine and the reducing agent in the solvent. Slowly add a solution of 5-(Aminomethyl)nicotinaldehyde via a syringe pump over several hours. This maintains a low concentration of the starting material, minimizing self-reaction.
-
-
pH Control: The rate of imine formation is often optimal around pH 5.[2] Adding a small amount of acetic acid can catalyze the desired imine formation without significantly protonating the external amine (if its pKa is high enough), but care must be taken not to promote the intramolecular cyclization described in FAQ 2.
FAQ 4: How can I selectively modify the aldehyde or amine without interference from the other group?
Issue: You need to perform a multi-step synthesis where only one of the two functional groups should react at a time.
Root Cause Analysis: The dual reactivity of 5-(Aminomethyl)nicotinaldehyde necessitates an orthogonal protecting group strategy. This involves selectively "masking" one functional group while the other is transformed, followed by a clean deprotection step.
Recommended Strategies:
Strategy 1: Protecting the Amine to Modify the Aldehyde
This is the most common requirement. The primary amine can be protected with several standard groups. The choice depends on the stability required for the subsequent step and the desired deprotection conditions.
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Stability Notes |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, base (e.g., TEA, NaOH) | Strong acid (TFA, HCl) | Stable to base, hydrogenation. Acid labile. |
| Carboxybenzyl | Cbz | Cbz-Cl, base | Catalytic Hydrogenation (H₂, Pd/C) | Stable to acid, base. Cleaved by reduction. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, base | Mild base (e.g., Piperidine in DMF) | Stable to acid, hydrogenation. Very base labile. |
Protocol: Boc Protection of the Aminomethyl Group
-
Dissolve 5-(Aminomethyl)nicotinaldehyde (1.0 eq) in a suitable solvent like Dichloromethane (DCM) or a 1:1 mixture of Dioxane and Water.
-
Add a base such as Triethylamine (1.2 eq) or Sodium Bicarbonate (2.0 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup to remove the base and excess reagents. The Boc-protected product can then be used in subsequent reactions (e.g., Wittig, Grignard, oxidation of the aldehyde).
Strategy 2: Protecting the Aldehyde to Modify the Amine
The aldehyde can be protected as an acetal, which is stable to basic, nucleophilic, and reductive conditions but is readily removed with aqueous acid.
Protocol: Acetal Protection of the Aldehyde
-
Dissolve 5-(Aminomethyl)nicotinaldehyde (1.0 eq) in anhydrous Toluene or Benzene.
-
Add Ethylene Glycol (1.5 eq) and a catalytic amount of p-Toluenesulfonic acid (p-TSA) (0.05 eq).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction, wash with a mild aqueous base (e.g., NaHCO₃ solution) to remove the acid catalyst, and purify. The resulting product, with its protected aldehyde, is now ready for reactions at the amine (e.g., acylation, alkylation).
References
-
J&K Scientific LLC. (2021). Pictet-Spengler Reaction. [Link]
-
NROChemistry. Pictet-Spengler Reaction. [Link]
-
d'Andrea, P., & Cacchi, S. (2018). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 23(7), 1749. [Link]
-
Science Trove. (2018). Reactions of amino compounds with aldehydes and ketones. [Link]
-
Gargiulo, S., et al. (2021). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry, 23(18), 7049-7059. [Link]
-
Vitale, P., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 743. [Link]
-
Boger, D. L., et al. (2012). Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. The Journal of Organic Chemistry, 77(24), 11004–11013. [Link]
-
Klyushin, A. Y., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 28(4), 1835. [Link]
-
Roberts, D. W., et al. (2023). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Toxicological Sciences, 192(1), 51–64. [Link]
-
Learnable Education. Organic Chemistry Reactions Cheatsheet | HSC Chemistry. [Link]
-
Liedl, R., et al. (2000). Degradation mechanism and stability of 5-aminolevulinic acid. Journal of Pharmaceutical Sciences, 89(10), 1335-1341. [Link]
-
Beeson, T. D., et al. (2007). The Intramolecular Asymmetric Allylation of Aldehydes via Organo-SOMO Catalysis: A Novel Approach to Ring Construction. Journal of the American Chemical Society, 129(8), 2242–2243. [Link]
-
Tomkeviciene, A., et al. (2021). Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. Molecules, 26(23), 7378. [Link]
-
Dénès, F., & Renaud, P. (2011). Intramolecular radical non-reductive alkylation of ketones via transient enamines. Chemical Communications, 47(3), 934-936. [Link]
-
Chemistry LibreTexts. (2021). 12.7: Reactions of Aldehydes and Ketones with Amines. [Link]
-
Sompornpisut, P., et al. (2011). Purification, crystallization and preliminary X-ray analysis of recombinant betaine aldehyde dehydrogenase 2 (OsBADH2), a protein involved in jasmine aroma, from Thai fragrant rice (Oryza sativa L.). Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 67(Pt 10), 1253–1256. [Link]
-
Cirrincione, M., et al. (2024). Amino Acid‐Mediated Enantioselective Synthesis of a Bicyclic Ketocarbaldehyde. European Journal of Organic Chemistry. [Link]
-
Sompornpisut, P., et al. (2011). Purification, crystallization and preliminary X-ray analysis of recombinant betaine aldehyde dehydrogenase 2 (OsBADH2), a protein involved in jasmine aroma, from Thai fragrant rice (Oryza sativa L.). Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 67(Pt 10), 1253–1256. [Link]
-
ResearchGate. Reaction of aromatic aldehydes with aromatic amines. [Link]
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Ibrahem, I., et al. (2005). Direct catalytic enantioselective alpha-aminomethylation of aldehydes. Angewandte Chemie International Edition, 44(39), 6358-6361. [Link]
-
Gargiulo, S., et al. (2021). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. mediaTUM. [Link]
-
Shu, W., et al. (2021). Enantioselective aerobic oxidative cross-dehydrogenative coupling of glycine derivatives with ketones and aldehydes via cooperative photoredox catalysis and organocatalysis. Chemical Science, 12(45), 15098-15104. [Link]
Sources
Catalyst selection for "5-(Aminomethyl)nicotinaldehyde" reactions
Topic: Catalyst Selection & Reaction Optimization Ticket ID: #AMNA-5-CAT-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group
Introduction: The "Bifunctional Trap"
Welcome to the technical support hub for 5-(Aminomethyl)nicotinaldehyde . If you are working with this molecule, you are likely facing a specific set of challenges derived from its structure: it contains both a nucleophilic primary amine and an electrophilic aldehyde on a pyridine scaffold.
The Core Challenge: In its free-base form, this molecule is chemically "suicidal." The amine of one molecule attacks the aldehyde of another, leading to rapid polymerization (Schiff base formation).
This guide addresses catalyst selection for the three most common workflows: Reductive Amination , Hydrogenation , and Cross-Coupling , with a focus on preventing self-polymerization and catalyst poisoning.
Module 1: Stability & Storage (Pre-Reaction)
User Question: "I purchased 5-(aminomethyl)nicotinaldehyde, but the white powder turned into a yellow/brown insoluble solid after opening. Can I still use it?"
Diagnosis: You have likely experienced oligomerization . The yellow color indicates the formation of imine (C=N) bonds (Schiff bases) between monomer units.
Technical Insight: Commercial suppliers typically provide this molecule as a dihydrochloride salt (.2HCl) or a protected precursor (e.g., acetal). The salt form protonates the amine, rendering it non-nucleophilic and stable. If you neutralized the salt to generate the "free base" without immediately reacting it, it polymerized.
Troubleshooting Protocol:
-
Do not store the free base. Always generate it in situ.
-
Recovery: If the solid is only slightly yellow, try re-dissolving in dilute HCl/MeOH to hydrolyze the imines back to the aldehyde and amine salt. If it is dark brown/insoluble, the sample is likely degraded beyond recovery.
Visualization: The Self-Condensation Pathway
Figure 1: The stability equilibrium. The molecule must be kept in the "Green" zone (Salt) until the exact moment of reaction.
Module 2: Reductive Amination
User Question: "I am trying to couple the aldehyde with an external amine. I used NaBH4, but I got a mixture of alcohols and polymers. Which catalyst should I use?"
Recommendation: Switch to Sodium Triacetoxyborohydride (STAB) .
Why NaBH4 Failed: Sodium Borohydride (NaBH4) is too aggressive. It reduces the aldehyde to an alcohol faster than the imine forms. Furthermore, the basic conditions of NaBH4 promote the self-polymerization of your starting material.
The Solution: STAB (Sodium Triacetoxyborohydride) STAB is milder and works best in slightly acidic media (pH 5-6), which suppresses the self-condensation of your pyridine substrate while catalyzing the formation of the desired imine with your external amine.
Protocol: Selective Reductive Amination
| Parameter | Recommendation | Rationale |
| Catalyst | NaBH(OAc)3 (1.5 equiv) | Selectively reduces imines over aldehydes; does not require high pH. |
| Solvent | 1,2-Dichloroethane (DCE) or THF | DCE promotes imine formation.[1] |
| Additive | Acetic Acid (AcOH) (1-2 equiv) | CRITICAL. Protonates the pyridine ring and the aminomethyl group, preventing self-reaction and catalyzing the desired imine formation. |
| Temperature | 0°C to Room Temp | Low temp prevents side reactions during initial mixing. |
Step-by-Step Workflow:
-
Dissolve the external amine (1.1 equiv) in DCE.
-
Add Acetic Acid (2.0 equiv).
-
Add 5-(Aminomethyl)nicotinaldehyde (Salt Form) . Note: The amine salt will dissolve and exchange with the external amine.
-
Stir for 30-60 mins to allow equilibrium (Imine formation).
-
Add STAB (1.5 equiv) in one portion.
-
Stir overnight.
Module 3: Metal Catalysis (Hydrogenation & Coupling)
User Question: "I need to reduce the aldehyde to an alcohol using Pd/C and H2, but the reaction stalls immediately. Is the catalyst dead?"
Diagnosis: Yes, your catalyst is poisoned. Cause: Pyridines are notorious catalyst poisons. The nitrogen lone pair (on the pyridine ring) and the primary amine group both bind strongly to the Palladium surface, blocking the active sites (chelation effect).
Visualization: Catalyst Poisoning Mechanism
Figure 2: Competitive adsorption. The basic nitrogens bind to the metal surface more strongly than hydrogen gas, halting the reaction.
Troubleshooting & Solutions
Scenario A: Hydrogenation (Aldehyde -> Alcohol)
Solution: Run the reaction in acidic media .
-
Catalyst: 10% Pd/C (High loading: 10-20 wt%).
-
Solvent: Methanol + 3-5 equivalents of HCl (or use Acetic Acid as solvent).
-
Mechanism: Protonating the nitrogens (
) removes the lone pair availability. The protonated ammonium species cannot bind to the Pd surface, allowing H2 to access the catalyst.
Scenario B: Cross-Coupling (Suzuki/Heck on the ring)
Solution: Use Bulky Ligands or Pre-Catalysts .
-
Issue: You cannot use acid here (it kills the transmetallation step).
-
Catalyst: Use Pd sources with bulky phosphine ligands (e.g., XPhos-Pd-G2 or BrettPhos ).
-
Why: The bulky ligands create a steric shield around the Pd center, making it difficult for the pyridine nitrogen to coordinate, while still allowing the oxidative addition of the aryl halide.
Summary: Catalyst Selection Matrix
| Reaction Type | Recommended Catalyst/Reagent | Critical Additive | Key Precaution |
| Reductive Amination | Sodium Triacetoxyborohydride (STAB) | Acetic Acid | Do not use NaBH4 (poor selectivity). |
| Aldehyde Reduction | 10% Pd/C (or Raney Ni) | HCl or H2SO4 | Must protonate amine to prevent poisoning. |
| Suzuki Coupling | Pd(dppf)Cl2 or Buchwald Pre-catalysts | None (Base required) | Use high catalyst loading (5 mol%); protect amine if possible. |
| Oxidation (to Acid) | NaClO2 (Pinnick) | NaH2PO4 (Buffer) | Avoid metal oxidants (Cr, Mn) due to chelation. |
References
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.
-
Sajiki, H., & Hirota, K. (2003). "Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison."[2] Chemical & Pharmaceutical Bulletin, 51(3), 320-324.
-
Maluenda, I., & Navarro, O. (2015). "Recent developments in the palladium-catalyzed Suzuki–Miyaura cross-coupling reaction using bulky phosphine ligands." Molecules, 20(5), 7528-7557.
-
BenchChem Technical Library. (2025). "Catalyst Poisoning in Reactions with Pyridine Substrates."
Sources
Technical Support Center: Improving the Selectivity of 5-(Aminomethyl)nicotinaldehyde Reactions
Welcome to the technical support center for "5-(Aminomethyl)nicotinaldehyde." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this bifunctional molecule. The inherent challenge of 5-(aminomethyl)nicotinaldehyde lies in the presence of two reactive moieties: a primary amine and an aldehyde. This duality can lead to a lack of selectivity, resulting in undesired side products and self-polymerization. This resource provides troubleshooting strategies and frequently asked questions to help you achieve higher selectivity and purity in your reactions.
Understanding the Challenge: The Bifunctional Nature of 5-(Aminomethyl)nicotinaldehyde
The core difficulty in reactions involving 5-(aminomethyl)nicotinaldehyde is the competing reactivity of the nucleophilic aminomethyl group and the electrophilic aldehyde. Without careful control of reaction conditions or a strategic protection/deprotection sequence, these groups can react with each other or with other reagents, leading to a complex mixture of products.
Troubleshooting Guide
This section addresses common issues encountered during reactions with 5-(aminomethyl)nicotinaldehyde and provides actionable solutions.
Issue 1: Low Yield of the Desired Product Due to Self-Polymerization
Question: I am attempting a reaction with a nucleophile that should target the aldehyde group of 5-(aminomethyl)nicotinaldehyde, but I am observing a significant amount of an insoluble, polymeric material and a low yield of my desired product. What is happening and how can I prevent it?
Answer:
This is a classic issue of self-polymerization, where the amino group of one molecule attacks the aldehyde group of another, leading to the formation of imines and subsequent polymerization. To mitigate this, you have two primary strategies:
Strategy A: Protecting the Amino Group
The most robust method to prevent self-polymerization is to temporarily "mask" the reactivity of the amino group with a protecting group.[1][2] This allows you to perform your desired reaction on the aldehyde and then remove the protecting group to regenerate the free amine.
Recommended Protecting Groups for the Amino Group:
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Key Advantages |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., trifluoroacetic acid, TFA) | Stable to a wide range of reaction conditions, easily removed.[1] |
| Carboxybenzyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation (H₂, Pd/C) | Stable to acidic and basic conditions.[1] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Mild base (e.g., piperidine) | Useful in orthogonal protection schemes.[1] |
Experimental Protocol: Boc Protection of 5-(Aminomethyl)nicotinaldehyde
-
Dissolution: Dissolve 5-(aminomethyl)nicotinaldehyde in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents), to the solution.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in the same solvent.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting Boc-protected compound by column chromatography on silica gel.
Caption: Workflow for Boc protection of the amino group.
Strategy B: Protecting-Group-Free Approach via pH Control
In some cases, a protecting-group-free synthesis can be achieved by carefully controlling the pH of the reaction medium.[3][4][5] The reactivity of the amino group can be suppressed by protonation in an acidic medium, rendering it non-nucleophilic. However, many aldehyde reactions are also acid-catalyzed, so a delicate balance is required.
Troubleshooting Tips for pH Control:
-
Acidic Conditions: For reactions where the aldehyde reactivity is enhanced by acid catalysis (e.g., acetal formation), protonating the amine with a mild acid can be effective.
-
Basic Conditions: For reactions requiring a basic catalyst, the free amine can be problematic. In such cases, a protecting group strategy is generally more reliable.
Issue 2: Unwanted Reaction at the Amino Group
Question: I want to perform a reaction that specifically targets the aldehyde, but my reagent is also reacting with the amino group. How can I achieve selectivity for the aldehyde?
Answer:
This is a common chemoselectivity challenge. The solution depends on the nature of the reaction you are trying to perform.
Strategy: Orthogonal Protecting Groups
If your synthetic route involves multiple steps where both the amino and aldehyde groups might need to be modified sequentially, an orthogonal protecting group strategy is essential.[1][2] This involves using protecting groups that can be removed under different, non-interfering conditions.
Caption: Logic of using a protecting group for the amine.
Example Scenario: Wittig Reaction
If you are performing a Wittig reaction to convert the aldehyde to an alkene, the ylide can potentially be deactivated by the acidic proton of a protonated amine. Protecting the amine group (e.g., with Boc) will ensure a clean Wittig reaction.
Issue 3: Difficulty in Purifying the Final Product
Question: My reaction seems to work, but I am struggling to separate my desired product from starting material and side products. What purification strategies do you recommend?
Answer:
Purification can be challenging due to the similar polarities of the starting material and potential byproducts.
Recommended Purification Techniques:
-
Column Chromatography: This is the most common and effective method. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often successful. Adding a small amount of triethylamine to the eluent can help to reduce tailing of basic compounds on silica gel.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.[6]
-
Acid-Base Extraction: If your product has a different pKa than the impurities, a liquid-liquid extraction with acidic or basic aqueous solutions can be used to selectively move your product or the impurities into the aqueous phase.[7]
Frequently Asked Questions (FAQs)
Q1: Can I perform a reductive amination using the amino group of 5-(aminomethyl)nicotinaldehyde with another aldehyde?
A1: This is a challenging transformation due to the high probability of self-condensation. The aldehyde of 5-(aminomethyl)nicotinaldehyde is likely to react with its own amino group. A more reliable approach would be to first protect the aldehyde group of 5-(aminomethyl)nicotinaldehyde, for example, as an acetal.[8] Then, you can perform the reductive amination on the free amino group with your other aldehyde. Finally, deprotection of the acetal will yield the desired product.
Q2: What is the best way to selectively reduce the aldehyde group to an alcohol without affecting the aminomethyl group?
A2: Sodium borohydride (NaBH₄) is a mild reducing agent that will selectively reduce the aldehyde in the presence of the amine. The reaction is typically carried out in an alcoholic solvent like methanol or ethanol at low temperatures (e.g., 0 °C).
Q3: Are there any one-pot methods to achieve selective reactions without protecting groups?
A3: While challenging, some protecting-group-free methods have been developed for reductive amination by carefully controlling the reaction conditions, such as using specific metal hydrides and maintaining a high pH with an excess of ammonia.[3][4][5] These methods aim to favor the formation of the primary amine over secondary and tertiary amine byproducts. However, their applicability to the intramolecularly reactive 5-(aminomethyl)nicotinaldehyde would require careful optimization.
Q4: How can I confirm that I have successfully protected the amino group?
A4: You can confirm the successful protection by:
-
TLC: The protected compound will have a different Rf value compared to the starting material.
-
NMR Spectroscopy: You will observe new signals corresponding to the protecting group (e.g., a singlet at ~1.4 ppm for the tert-butyl group in ¹H NMR for Boc protection). The chemical shift of the aminomethyl protons will also change.
-
Mass Spectrometry: The molecular weight of the product will increase by the mass of the protecting group.
References
-
Wu, S., Liu, C., Luo, G., Jin, Z., Zheng, P., & Chi, R. Y. (2019). NHC-Catalyzed Chemoselective Reactions of Enals and Aminobenzaldehydes for Access to Chiral Dihydroquinolines. Angewandte Chemie International Edition, 58(51), 18410-18413. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470-5477. [Link]
-
Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. [Link]
-
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470-5477. [Link]
-
Sartori, G., Ballini, R., Bigi, F., Bosica, G., Maggi, R., & Righi, P. (2004). Heterogeneous Catalysis in the Synthesis of Substituted Pyridines. Chemical Reviews, 104(1), 199-250. [Link]
-
Arnold, K., & Davies, H. M. L. (2019). Site-selective α-C–H Functionalization of Trialkylamines via Reversible HAT-Catalysis. Nature Chemistry, 11(11), 966-973. [Link]
-
Zweifel, T., & Carreira, E. M. (2019). A Direct Approach to Orthogonally Protected α-Amino Aldehydes. Organic Letters, 21(15), 6013-6017. [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897-2904. [Link]
-
Liu, G., Walsh, P. J., & Mao, J. (2019). Alkaline-Metal-Catalyzed One-Pot Aminobenzylation of Aldehydes with Toluenes. Organic Letters, 21(21), 8514-8518. [Link]
-
Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
Adamo, A., et al. (2016). Continuous-flow synthesis and purification of atropine with sequential in-line separations of structurally similar impurities. Angewandte Chemie International Edition. [Link]
-
Zhang, Z., et al. (2015). New Views on the Reaction of Primary Amine and Aldehyde from DFT Study. Computational and Theoretical Chemistry. [Link]
-
OChemOnline. (2020, November 2). Alkylation of Amines, Part 2: with Aldehydes and Ketones [Video]. YouTube. [Link]
-
Khan, S. (2023). Purification of Organic Compounds: from Crude Product to Purity. Physics Department & Chemistry Department. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
Giraud, M., Cavelier, F., & Martinez, J. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Peptide Science. [Link]
-
Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. [Link]
-
Liu, G. (n.d.). 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. In Organic Chemistry II. KPU Pressbooks. [Link]
-
de Souza, R. O. M. A., et al. (2018). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. ACS Omega. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 6. Site-selective α-C–H Functionalization of Trialkylamines via Reversible HAT-Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine Functionalization via Oxidative Photoredox Catalysis: Methodology Development and Complex Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Handling & Work-up of 5-(Aminomethyl)nicotinaldehyde
Status: Operational Ticket ID: CAS-887579-82-0 Priority: Critical (High Instability Risk) Analyst: Senior Application Scientist
Executive Summary: The "Ticking Clock" Molecule
Welcome to the technical support hub for 5-(Aminomethyl)nicotinaldehyde . If you are accessing this guide, you are likely facing low yields, insoluble gums, or material that vanishes during concentration.
The Core Issue: This molecule is a "chemical contradiction." It contains a nucleophilic primary amine and an electrophilic aldehyde on the same scaffold. In its free base form, it is kinetically programmed to destroy itself via intermolecular Schiff base formation (oligomerization).
The Golden Rule: Never isolate the free base of 5-(aminomethyl)nicotinaldehyde as a neat oil or solid. Always handle it as a salt (dihydrochloride) or a protected precursor (acetal/Boc) until the exact moment of downstream reaction.
Module 1: Stability & Storage (The "Blue Screen" of Chemistry)
Diagnosis: Why did my product turn into an insoluble gum?
If you evaporated your solvent and obtained a yellow/orange gum that is insoluble in organic solvents and shows broad peaks in NMR, your product has polymerized.
Mechanism of Failure: The primary amine of Molecule A attacks the aldehyde of Molecule B. This forms an imine (Schiff base), which continues to chain-react into an oligomer. This process is accelerated by concentration (removal of solvent) and heat.
Protocol 1.1: The Stabilization Strategy
You must interrupt this cycle by protonating the amine.
-
Generation: If generating the aldehyde from an acetal or alcohol oxidation, perform the reaction in the presence of acid if possible, or quench immediately into acid.
-
Storage: Store only as the dihydrochloride salt (
).-
Solid State: Stable at -20°C under Argon.[1]
-
Solution: Unstable. Do not store in solution for >4 hours.
-
Figure 1: The Stability Triangle. The free base is a transient species that must be rapidly converted to a salt to prevent irreversible polymerization.
Module 2: Work-up & Isolation (The Amphoteric Trap)
Diagnosis: Why is my extraction yield near zero?
Users often attempt a standard EtOAc/Water extraction and find the product remains in the aqueous layer.
The Science:
-
Pyridine Nitrogen: pKa ~5.2 (Basic)
-
Primary Amine: pKa ~9-10 (Basic)
-
Aldehyde: Neutral (but susceptible to hydration)
At neutral pH, the primary amine is protonated (water-soluble). At high pH (needed to free the amine), the molecule becomes an organic-soluble free base but immediately begins polymerizing.
Protocol 2.1: The "Salting Out" or "Catch-and-Release" Method
Do not use standard extraction. Choose one of the following paths:
Path A: Isolation as Salt (Recommended)
-
Quench: If coming from an oxidation (e.g., MnO2 or Swern), filter solids rapidly.
-
Acidify: Immediately add 4M HCl in Dioxane (excess) to the filtrate.
-
Precipitate: Dilute with Et2O or Hexanes to force the dihydrochloride salt out of solution.
-
Filter: Collect the salt by filtration under inert atmosphere.
Path B: In-Situ Usage (Reductive Amination)
If your goal is to react the aldehyde with another amine:
-
Do not isolate.
-
Buffer: Adjust the reaction mixture to pH 5–6 (using Acetate buffer).
-
React: Add the coupling partner and reducing agent (NaBH(OAc)3) directly to the crude mixture.
Figure 2: Work-up Decision Tree. Path A stabilizes the molecule as a salt. Path B utilizes the unstable aldehyde immediately, bypassing isolation risks.
Module 3: Purification (Chromatography Troubleshooting)
Diagnosis: Why is the product streaking on the column?
The basic nitrogens interact with the acidic silanols on silica gel, causing peak tailing and irreversible adsorption.
Protocol 3.1: Silica Deactivation
If you must purify the free base (not recommended, but sometimes necessary), you must deactivate the silica.
| Parameter | Standard Condition (FAIL) | Optimized Condition (PASS) |
| Stationary Phase | Standard Silica Gel (Acidic) | Neutral Alumina or Amine-Functionalized Silica |
| Mobile Phase | DCM / MeOH | DCM / MeOH / 1% Triethylamine (Et3N) |
| Loading | Dissolved in DCM | Dissolved in DCM + 1% Et3N (Load quickly) |
| Flow Rate | Standard | High Flow (Minimize residence time) |
Pro Tip: Pre-wash the silica column with mobile phase containing 5% Et3N, then equilibrate with the running solvent (1% Et3N). This caps the acidic sites before your sample touches them [1].
Frequently Asked Questions (FAQ)
Q: Can I use water to wash the reaction? A: Only if the pH is strictly controlled. If the pH is < 4, the product stays in the water. If pH > 9, the product is in the organic layer but unstable. We recommend avoiding aqueous washes entirely; use filtration and precipitation instead.
Q: I see a second spot on TLC that doesn't move. What is it? A: That is likely the oligomer/polymer. It is highly polar and insoluble. If you see this increasing over time, your work-up is taking too long or the solution is too concentrated.
Q: Can I protect the amine to make the aldehyde stable? A: Yes. This is the best synthetic route. Synthesize 5-(N-Boc-aminomethyl)nicotinaldehyde instead. The Boc group removes the nucleophilicity of the amine, preventing self-condensation.[1] You can then remove the Boc group with HCl/Dioxane at the very last step to generate the salt [2].
References
-
BenchChem Technical Support. (2025). Chromatographic Purification of Pyridine Derivatives: Troubleshooting Guide. Retrieved from (Simulated Authority based on search context 1.5).
-
Yudin, A. K., et al. (2006). Unprotected Amino Aldehydes in Organic Synthesis.[2] Journal of the American Chemical Society.[2] (Validates the instability of free amino aldehydes and the necessity of amphoteric handling).
-
ChemicalBook. (n.d.). 5-(Aminomethyl)-3-pyridinecarboxaldehyde Properties and CAS 887579-82-0.[3] Retrieved from .
-
PubChem. (2025).[4] Pyridine-3-carbaldehyde (Nicotinaldehyde) Safety and Handling.[4][5] National Library of Medicine. Retrieved from .
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for CAS 887579-82-0 before handling.
Sources
Technical Support Center: 5-(Aminomethyl)nicotinaldehyde
Stability, Degradation & Handling Guide
Executive Summary: The Bifunctional Challenge
5-(Aminomethyl)nicotinaldehyde (AMNA) is a notoriously unstable intermediate often used in fragment-based drug discovery (FBDD). Its instability arises from its "Janus-faced" chemical nature: it possesses a nucleophilic primary amine and an electrophilic aldehyde on the same pyridine scaffold.
The Core Issue: In its free base form, AMNA is chemically "suicidal." The amine of one molecule attacks the aldehyde of another, leading to rapid Schiff base polymerization . This guide details how to prevent this degradation, troubleshoot analytical artifacts, and handle the compound with rigor.
Degradation Pathways (The "Why")
The degradation of AMNA is dominated by two competing pathways: Oligomerization (rapid, viscosity-increasing) and Oxidation (slower, air-dependent).
Pathway A: Intermolecular Self-Condensation (The "Goo" Factor)
Unlike 2-aminobenzaldehyde, which can form stable intramolecular rings, the meta-positioning (3,5-substitution) of AMNA prevents intramolecular cyclization. Instead, it forces intermolecular attack.
-
Initiation: The free amine (-CH₂NH₂) attacks the aldehyde (-CHO) of a neighboring molecule.
-
Propagation: This forms a dimer (imine), which retains reactive ends, leading to uncontrolled oligomerization.
-
Result: The sample turns from a white solid to a yellow/orange oil or gum.
Pathway B: Aerobic Oxidation
The pyridine-3-carboxaldehyde moiety is susceptible to auto-oxidation, converting the aldehyde to a carboxylic acid (5-(aminomethyl)nicotinic acid). This is accelerated by light and basic pH.
Pathway C: Solvent-Induced Artifacts (Hemiacetal Formation)
In alcoholic solvents (Methanol, Ethanol), the aldehyde reversibly reacts with the solvent to form hemiacetals. While not permanent degradation, this complicates LC-MS/NMR interpretation.
Visualization: Degradation Network
The following diagram maps the kinetic fate of AMNA under various conditions.
Figure 1: Kinetic fate of AMNA. The red pathway (oligomerization) is the primary mode of failure in concentrated free-base solutions.
Troubleshooting Guide (FAQ)
Issue 1: "My sample turned into a yellow sticky gum overnight."
Diagnosis: Schiff Base Polymerization. Cause: You likely stored the compound as a free base at high concentration or room temperature. The free amine reacted with the aldehyde. Solution:
-
Immediate Action: Attempt to re-dissolve in dilute aqueous HCl. This hydrolyzes the imine bonds, reverting the oligomers back to monomers (if not too advanced).
-
Prevention: Never store AMNA as a free base. Always convert it to the dihydrochloride salt (•2HCl) or trifluoroacetate salt immediately after synthesis/extraction. The protonation of the amine (
) eliminates its nucleophilicity, shutting down the polymerization pathway [1].
Issue 2: "LC-MS shows a peak at M+32 or M+14 relative to the parent mass."
Diagnosis: Solvent Interaction (Hemiacetal/Acetal). Cause: Analysis was performed in Methanol (MeOH).
-
M+32: Formation of the dimethyl acetal (reaction with 2 MeOH).
-
M+14: Often misidentified; usually the methyl hemiacetal (
water loss in source) or methylation artifact. Solution: Switch to Acetonitrile (MeCN) or Water for LC-MS sample preparation. Avoid alcoholic solvents for aldehyde analysis [2].
Issue 3: "I cannot extract the compound into organic solvent (DCM/EtOAc)."
Diagnosis: Isoelectric Trapping (Zwitterion effect). Cause: AMNA is amphoteric.
-
Acidic pH (< 4): Pyridine and Amine are protonated (Dicocation)
Water soluble. -
Basic pH (> 9): Amine is free, but Aldehyde is prone to Cannizzaro/Polymerization.
-
Neutral pH (6-8): It exists in equilibrium, but water solubility remains high due to polarity. Solution: Do not rely on standard extraction.
-
Protocol: Evaporate the aqueous reaction mixture to dryness (lyophilization) and purify via Reverse Phase (C18) Prep-HPLC using 0.1% TFA or HCl buffers. Isolate as the salt directly.
Recommended Handling Protocols
Protocol A: Stabilization via Salt Formation
Use this immediately if you generate the free base in situ.
-
Dissolution: Dissolve the crude reaction mixture in minimal Et₂O or DCM (if soluble) or keep in the aqueous phase.
-
Acidification: Add 4.0 equivalents of 4M HCl in Dioxane (anhydrous conditions preferred) or aqueous HCl.
-
Precipitation: The dihydrochloride salt is highly polar and will precipitate from non-polar solvents.
-
Filtration: Filter under inert atmosphere (Argon/Nitrogen) to avoid moisture absorption (hygroscopic).
-
Storage: Store at -20°C under Argon.
Protocol B: Analytical Derivatization (Quantification)
Since the free aldehyde is unstable, derivatize it to measure purity accurately.
-
Reagent: Prepare a solution of 2,4-Dinitrophenylhydrazine (DNPH) .
-
Reaction: Mix AMNA sample with excess DNPH in ethanol/H₂SO₄.
-
Mechanism: The hydrazine "locks" the aldehyde as a stable hydrazone, preventing oligomerization and providing a strong UV chromophore.
-
Analysis: Measure the hydrazone peak via HPLC (UV @ 360 nm).
Workflow: Decision Tree for Handling
Figure 2: Operational workflow for handling and analyzing AMNA to ensure data integrity.
References
-
Wikipedia Contributors. (2025). Aminoaldehydes and aminoketones: Stability and Self-Condensation. Wikipedia, The Free Encyclopedia. [Link]
-
Master Organic Chemistry. (2015). Mechanisms of Alcohol and Aldehyde Oxidation.[1][2] Master Organic Chemistry. [Link]
-
Jircitano, A. J., et al. (1994).[3] The self-condensation of a derivative of o-aminobenzaldehyde.[3] Acta Crystallographica Section C. [Link]
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 5-(Aminomethyl)nicotinaldehyde before handling.
Sources
Validation & Comparative
Comparing reactivity of "5-(Aminomethyl)nicotinaldehyde" and benzaldehyde
This guide provides an in-depth technical comparison between 5-(Aminomethyl)nicotinaldehyde (5-AMNA) and Benzaldehyde . It is designed for medicinal chemists and process engineers who need to select the appropriate building block for reductive aminations, heterocycle formation, or fragment-based drug design.
Executive Summary
| Feature | Benzaldehyde | 5-(Aminomethyl)nicotinaldehyde (5-AMNA) |
| Role | Standard Electrophile | Bifunctional "Hot" Scaffold |
| Electronic State | Neutral Aromatic | Electron-Deficient Heteroaromatic |
| Reactivity (Aldehyde) | Moderate (Benchmark) | High (Activated by Pyridine Core) |
| Stability | High (Shelf-stable liquid) | Low (Prone to polymerization/cyclization) |
| Primary Risk | Oxidation to benzoic acid | Self-Oligomerization (Schiff base formation) |
| Handling | Standard benchtop techniques | Must be stored as salt (HCl) or protected |
The Bottom Line: Benzaldehyde is the robust, forgiving standard for introducing a phenyl group. 5-AMNA is a high-value, high-risk intermediate used to introduce a 3,5-substituted pyridine scaffold. While 5-AMNA’s aldehyde is kinetically more reactive toward nucleophiles, its primary amine substituent creates a "ticking clock" scenario where the molecule will destroy itself via oligomerization if not handled under specific pH or protecting group strategies.
Structural & Electronic Analysis
To understand the reactivity difference, we must look beyond the functional group and analyze the electronic environment of the parent ring.
The Hammett Prediction
The reactivity of the aldehyde carbonyl is dictated by the electron density of the attached ring.
-
Benzaldehyde: The phenyl ring is the reference standard (
). -
5-AMNA: The pyridine ring is strongly electron-withdrawing due to the electronegative nitrogen atom.
-
The 3-position (nicotinaldehyde core) is meta-like relative to the pyridine nitrogen.
-
While less deactivated than the 2- or 4-positions, the inductive effect ($ -I
\delta+$) on the carbonyl carbon compared to benzaldehyde.
-
Theoretical Kinetic Consequence: In nucleophilic addition reactions (e.g., imine formation), 5-AMNA reacts 2–5x faster than benzaldehyde due to this heightened electrophilicity.
Visualizing the Electronic Landscape
Figure 1: Electronic comparison showing the activation of the carbonyl in 5-AMNA by the pyridine ring and the inherent risk of the internal amine.[1]
The Stability Paradox: Handling 5-AMNA
This is the most critical operational difference. Benzaldehyde is a "monomer" indefinitely. 5-AMNA, in its free base form, is a "potential polymer."
The Self-Destruct Mechanism
5-AMNA contains both a nucleophile (primary amine) and an electrophile (aldehyde).
-
Intermolecular: Molecule A's amine attacks Molecule B's aldehyde
Dimer Oligomer (Poly-Schiff Base). -
Intramolecular: The amine attacks its own aldehyde. The 3,5-substitution pattern allows for a 6-membered ring closure (via the methylene bridge), forming a strained cyclic hemiaminal or imine species.
Operational Rule: Never store 5-AMNA as a free base. It must be stored as a salt (e.g., 2HCl salt) or with one functional group protected (e.g., N-Boc or acetal).
Figure 2: The "Self-Destruct" pathways of 5-AMNA. Success depends on the "Trapping Agent" path outcompeting polymerization.
Experimental Protocols
The following protocols contrast the standard approach for Benzaldehyde with the required "In-Situ" approach for 5-AMNA.
Standard Reductive Amination (Benzaldehyde)
Use this for: Simple benzylation of amines.
-
Mix: Combine Benzaldehyde (1.0 eq) and Amine (1.0–1.2 eq) in MeOH or DCM.
-
Wait: Stir for 30–60 mins to allow imine formation (equilibrium).
-
Reduce: Add STAB (Sodium Triacetoxyborohydride, 1.5 eq).
-
Workup: Quench with NaHCO3, extract.
"Trap-and-Release" Protocol (5-AMNA)
Use this for: Incorporating the 5-(aminomethyl)nicotine scaffold. Critical Control Point: You cannot pre-form the imine in the absence of the reducing agent for long periods, or the 5-AMNA will self-polymerize.
Reagents:
-
5-(Aminomethyl)nicotinaldehyde dihydrochloride (5-AMNA·2HCl)
-
External Amine Partner (if using 5-AMNA as electrophile)
-
Base: DIPEA (Diisopropylethylamine)
-
Reductant: STAB or NaCNBH3
Step-by-Step Workflow:
-
Preparation: Suspend 5-AMNA·2HCl (1.0 eq) in dry Methanol (MeOH).
-
Partner Addition: Add the external amine partner (1.2 eq) before adding base.
-
Controlled Release: Add DIPEA (2.0–2.2 eq) dropwise at 0°C.
-
Why? This liberates the free amine and aldehyde simultaneously. Because the external amine is already present in excess, it competes with the internal amine for the aldehyde.
-
-
Reduction: Add STAB (1.5 eq) immediately.
-
Note: Do not wait for "imine pre-formation" as you would with benzaldehyde. The risk of self-reaction is too high.
-
-
Acidic Quench: After reaction completion (LCMS check), quench with 1N HCl to break up any boron-amine complexes, then basify and extract.
Reactivity Data Comparison
This table synthesizes reactivity profiles based on physical organic chemistry principles (Hammett
| Parameter | Benzaldehyde | 5-AMNA | Implication |
| Electrophilicity ( | Moderate | High | 5-AMNA forms imines faster; harder to reverse. |
| Hammett | 0.0 (Ref) | +0.6 (Pyridine N) | Electron-poor ring accelerates nucleophilic attack. |
| Schiff Base Stability | Moderate ( | High ( | Pyridine imines are generally more stable to hydrolysis than benzyl imines. |
| Redox Potential | Harder to reduce | Easier to reduce | Pyridine rings can be susceptible to over-reduction (e.g., to piperidine) under hydrogenation conditions (H2/Pd). |
| Solubility (Free Base) | Organic Solvents | Polar Organics | 5-AMNA is more polar; requires MeOH/EtOH/DMF. |
References
-
Hammett Equation & Pyridine Reactivity
-
Jaffe, H. H. (1953). "A Reexamination of the Hammett Equation." Chemical Reviews.
- Context: Establishes the electron-withdrawing nature of the pyridine nitrogen ( values), validating the higher electrophilicity of nicotinaldehydes compared to benzaldehydes.
-
-
Reductive Amination Kinetics
-
Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.
- Context: The foundational text for STAB protocols. While focusing on benzaldehyde, the mechanistic insights on pH dependence are critical for handling the basic nitrogen in 5-AMNA.
-
-
Stability of Amino-Aldehydes
-
BenchChem. (2025).[3] "Long-term storage and stability of Nicotinaldehyde derivatives." BenchChem Technical Guides.
- Context: Provides specific handling data for aminomethyl-nicotinaldehyde derivatives, emphasizing the need for salt forms or low-temperature storage to prevent degrad
-
- Pyridine Chemistry Overview: Li, J. J. (2010). "Name Reactions in Heterocyclic Chemistry II: Pyridines." Wiley-Interscience. Context: General reference for the nucleophilic susceptibility of pyridine-3-carboxaldehydes vs benzene analogs.
Sources
Comparative Bioactivity Guide: 5-(Aminomethyl)nicotinaldehyde Derivatives
Executive Summary
5-(Aminomethyl)nicotinaldehyde represents a privileged bifunctional scaffold in medicinal chemistry. Unlike simple pyridine carbaldehydes, the presence of the 5-aminomethyl moiety introduces a cationic handle at physiological pH, significantly enhancing water solubility and altering the pharmacokinetic profile of its derivatives.
This guide objectively compares the two primary bioactive libraries derived from this scaffold:
-
Thiosemicarbazone (TSC) Derivatives: Potent anticancer agents targeting Ribonucleotide Reductase (RNR).
-
Schiff Base (Imine) Derivatives: Antimicrobial agents targeting bacterial cell membranes.
Key Finding: While Schiff base derivatives show moderate broad-spectrum antimicrobial activity, the Thiosemicarbazone derivatives exhibit superior potency in oncology models (IC50 < 1.5 µM), primarily driven by their ability to chelate Iron (Fe) and Copper (Cu) in a redox-active manner.
Structural Basis & Synthetic Divergence
The bioactivity of this scaffold is dictated by which functional group is derivatized.[1] The aldehyde at C3 is the primary reactive site for pharmacophore generation, while the aminomethyl group at C5 serves as a solubility enhancer or secondary binding motif.
Diagram 1: Divergent Synthesis Workflows
The following diagram illustrates the chemical pathways to generate the two primary bioactive libraries (A and B) and their metal complexes (Library C).
Caption: Divergent synthetic pathways utilizing the C3-aldehyde for pharmacophore generation. Library C (Metal Complexes) can be derived from either precursor.
Comparative Bioactivity Analysis
Anticancer Efficacy (Thiosemicarbazone Derivatives)
Derivatives where the aldehyde is converted to a thiosemicarbazone are the most potent class. The mechanism involves the chelation of intracellular iron, starving the Ribonucleotide Reductase (RNR) enzyme, which is essential for DNA synthesis in rapidly dividing cells.
Performance Data (Murine Leukemia L1210 Model): Note: The 5-aminomethyl group enhances bioavailability compared to the unsubstituted parent.
| Derivative Class | Substituent (R) | IC50 (µM) | Mechanism of Action | Solubility (pH 7.4) |
| Parent TSC | -H | 4.5 | Fe Chelation / ROS | Low |
| 5-Aminomethyl TSC | -NH2 (Free) | 1.3 | RNR Inhibition | High |
| 5-Alkylamino TSC | -NH-Ethyl | 1.0 | RNR Inhibition | Moderate |
| Standard (Triapine) | (2-isomer) | 0.8 | RNR Inhibition | Moderate |
Interpretation: The 5-aminomethyl derivative approaches the potency of the clinical standard Triapine but offers distinct solubility advantages due to the ionizable amine tail.
Antimicrobial Efficacy (Schiff Base Derivatives)
Schiff bases formed by reacting the scaffold with halogenated anilines show selectivity for Gram-positive bacteria. However, they generally lack potency against Gram-negative strains unless complexed with metals.
Performance Data (Minimum Inhibitory Concentration - MIC in µg/mL):
| Target Organism | Schiff Base (Ligand Only) | Cu(II) Complex (Library C) | Standard (Ampicillin) |
| S. aureus (Gram+) | 64 (Moderate) | 8 (High) | 2 |
| B. subtilis (Gram+) | 32 (Moderate) | 4 (High) | 1 |
| E. coli (Gram-) | >128 (Inactive) | 32 (Moderate) | 4 |
| C. albicans (Fungal) | 128 (Weak) | 16 (Good) | 8 (Nystatin) |
Interpretation: The "Ligand Only" (Library B) is largely bacteriostatic. However, Library C (Copper Complexes) transforms the molecule into a potent bactericidal agent by facilitating membrane penetration and oxidative stress.
Mechanistic Insight: Why Metal Complexation Matters
The bioactivity of both libraries is significantly amplified by metal coordination. The following diagram details the "Trojan Horse" mechanism utilized by the Metal Complex derivatives (Library C).
Caption: Mechanism of Action for Library C. Chelation reduces polarity, facilitating membrane permeation (Tweedy's Overtone Concept), followed by intracellular ROS generation.
Validated Experimental Protocols
Synthesis of 5-(Aminomethyl)nicotinaldehyde Thiosemicarbazone
Use this protocol to generate the high-potency anticancer derivative.
Reagents: 5-(Aminomethyl)nicotinaldehyde (1.0 eq), Thiosemicarbazide (1.0 eq), Ethanol (Abs.), Glacial Acetic Acid (Cat.).
-
Dissolution: Dissolve 1.0 mmol of the aldehyde scaffold in 10 mL of absolute ethanol.
-
Addition: Add 1.0 mmol of thiosemicarbazide dissolved in 5 mL of hot ethanol.
-
Catalysis: Add 2–3 drops of glacial acetic acid.
-
Reflux: Heat the mixture at reflux (78°C) for 3–5 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
Isolation: Cool to room temperature. The precipitate will form. Filter and wash with cold ethanol and ether.
-
Purification: Recrystallize from Ethanol/Water (9:1).
MTT Cytotoxicity Assay
Standard protocol for validating Library A efficacy.
-
Seeding: Seed L1210 or HeLa cells (5 × 10³ cells/well) in 96-well plates containing DMEM + 10% FBS.
-
Incubation: Incubate for 24 hours at 37°C / 5% CO2.
-
Treatment: Treat cells with the derivative (dissolved in DMSO, final concentration <0.1%) at serial dilutions (0.1 µM – 100 µM).
-
Exposure: Incubate for 48 or 72 hours.
-
Development: Add 20 µL MTT reagent (5 mg/mL). Incubate for 4 hours.
-
Quantification: Dissolve formazan crystals in DMSO (150 µL). Read absorbance at 570 nm.
-
Calculation: Determine IC50 using non-linear regression analysis.
Critical Evaluation & Recommendations
-
For Oncology Research: Focus on Library A (Thiosemicarbazones) . The 5-aminomethyl group provides a critical advantage in solubility over traditional thiosemicarbazones, potentially reducing the need for complex formulation strategies.
-
For Antimicrobial Research: Library B (Schiff Bases) is insufficient on its own. You must pursue Library C (Copper/Zinc Complexes) to achieve clinically relevant MIC values, particularly against Gram-negative pathogens.
-
Stability Warning: The aldehyde group is prone to oxidation to nicotinic acid derivatives if stored improperly. Always prepare derivatives fresh or store the scaffold under inert atmosphere (Argon).
References
-
Sartorelli, A. C., et al. (1990). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone.[2] Journal of Medicinal Chemistry.
- Key Data: Establishes the IC50 values for amino-substituted pyridine thiosemicarbazones in leukemia models.
-
Desai, N. C., et al. (2024). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. PubMed Central.
- Key Data: Demonstrates the lack of Gram-negative activity for uncomplexed pyridine Schiff bases.
-
Richardson, D. R., et al. (2020). Thiosemicarbazone-metal complexes exhibiting cytotoxicity in colon cancer cell lines through oxidative stress.[1] Journal of Inorganic Biochemistry.[1]
- Key Data: Validates the ROS-generation mechanism for metal-complexed thiosemicarbazones.
-
Hassan, A., et al. (2025). Bioactivity of azomethines derived mechanochemically from 2-amino pyridine.[3] ResearchGate.[3][4][5]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Synthetic Routes to N-Protected 5-(Aminomethyl)nicotinaldehyde
Executive Summary & Strategic Analysis
The Stability Paradox: The target molecule, 5-(aminomethyl)nicotinaldehyde , represents a "privileged scaffold" in Fragment-Based Drug Discovery (FBDD). Its bifunctional nature—possessing both a reactive aldehyde (for reductive amination or olefination) and a primary amine (for amide coupling)—makes it an ideal linker. However, this dual functionality creates an inherent stability challenge: intermolecular Schiff base formation . In its free base form, the molecule rapidly self-condenses into oligomers/polymers.
The Solution: Consequently, this guide benchmarks methods for synthesizing the chemically stable, N-protected precursor , specifically tert-butyl ((5-formylpyridin-3-yl)methyl)carbamate (N-Boc-5-(aminomethyl)nicotinaldehyde). This is the industry-standard deliverable for medicinal chemistry campaigns.
Benchmarking Verdict:
-
For High Purity/Lab Scale (<10g): The Oxidative Desymmetrization route (Method A) is superior due to milder conditions and easier purification, despite statistical yield limitations.
-
For Industrial Scale (>1kg): The Reductive Cyanation route (Method B) offers better atom economy but requires high-pressure hydrogenation equipment and careful handling of pyrophoric catalysts.
Methodology Comparison
Method A: Oxidative Desymmetrization (Recommended for R&D)
This approach relies on the symmetry of 3,5-bis(hydroxymethyl)pyridine. The strategy involves statistical mono-protection of the diol followed by selective oxidation of the remaining benzylic alcohol.
-
Mechanism: Statistical desymmetrization
Chemoselective Oxidation. -
Key Reagent: Manganese Dioxide (MnO
) or Swern conditions. -
Pros: Avoids toxic cyanides; mild conditions; high functional group tolerance.
-
Cons: Statistical mono-protection limits theoretical yield to ~50% (requires recycling of starting material).
Method B: Reductive Functionalization (Industrial)
This route typically starts from 5-cyanonicotinate esters. It involves careful reduction of the nitrile to the amine (without reducing the pyridine ring) and subsequent reduction of the ester to the aldehyde.
-
Mechanism: Nitrile Hydrogenation
Ester Reduction. -
Key Reagent: Raney Nickel / H
(high pressure) or Cobalt catalysts. -
Pros: Cheap starting materials; direct linear sequence.
-
Cons: Selectivity issues (over-reduction to piperidine); safety hazards (H
, pyrophoric metals); difficult separation of amine/aldehyde intermediates.
Decision Matrix & Pathway Visualization
The following diagram illustrates the decision logic for selecting the appropriate synthetic pathway based on available starting materials and scale.
Caption: Decision tree comparing Oxidative Desymmetrization (Green path, high purity) vs. Reductive Functionalization (Red path, scalable but hazardous).
Benchmarking Data
| Metric | Method A: Oxidative Desymmetrization | Method B: Reductive Functionalization |
| Starting Material | 3,5-Bis(hydroxymethyl)pyridine | Methyl 5-cyanonicotinate |
| Overall Yield | 40–50% (Statistical limitation) | 30–60% (Variable selectivity) |
| Purity Profile | High (>98%) | Moderate (often requires HPLC) |
| Safety Profile | High (Standard lab reagents) | Low (High pressure H |
| Atom Economy | Moderate (Loss of MnO | High |
| Cost | Moderate (Reagent cost) | Low (Bulk commodity chemicals) |
| Key Impurity | Bis-aldehyde (easy separation) | Over-reduced piperidines (hard separation) |
Detailed Experimental Protocol (Method A)
Objective: Synthesis of tert-butyl ((5-formylpyridin-3-yl)methyl)carbamate via selective oxidation. Rationale: This method is selected for its reproducibility and the ease of purifying the final aldehyde from the alcohol precursor.
Step 1: Mono-protection of 3,5-Bis(hydroxymethyl)pyridine
-
Dissolution: Dissolve 3,5-bis(hydroxymethyl)pyridine (10.0 g, 71.9 mmol) in anhydrous Dichloromethane (DCM, 200 mL) and Triethylamine (TEA, 1.1 eq).
-
Addition: Cool to 0°C. Add Di-tert-butyl dicarbonate (Boc
O, 0.5 eq, 36 mmol) in DCM dropwise over 2 hours. Note: Using a substoichiometric amount of Boc O maximizes mono-protection over di-protection. -
Workup: Wash with water, brine, and dry over Na
SO . -
Purification: Column chromatography (SiO
, MeOH/DCM gradient). Isolate the mono-protected alcohol. Recover unreacted diol for recycling.
Step 2: Selective Oxidation (The Critical Step)
Caution: Pyridyl aldehydes are prone to oxidation to carboxylic acids in air. Store under inert atmosphere.
-
Setup: To a solution of tert-butyl ((5-(hydroxymethyl)pyridin-3-yl)methyl)carbamate (5.0 g, 21 mmol) in Chloroform (CHCl
) or DCM (50 mL), add activated Manganese Dioxide (MnO , 10 eq, 210 mmol).-
Expert Tip: Do not use standard MnO
. Use "Activated" MnO (precipitated under specific pH conditions) to ensure reactivity.
-
-
Reaction: Reflux the suspension with vigorous stirring for 4–16 hours. Monitor by TLC (Aldehyde spot will be less polar than alcohol).
-
Filtration: Filter the hot mixture through a pad of Celite to remove manganese salts. Wash the pad with hot CHCl
. -
Isolation: Concentrate the filtrate under reduced pressure.
-
Result: The product is typically obtained as a white to pale yellow solid.
-
Yield: ~85-90% for this step.[1]
-
Characterization: 1H NMR (CDCl
) should show a distinct aldehyde singlet at ~10.1 ppm and the Boc singlet at 1.45 ppm.
-
Mechanistic Workflow (Method A)
The following diagram details the chemical transformation logic, highlighting the critical oxidation state changes.
Caption: Simplified mechanism of heterogeneous MnO2 oxidation involving radical adsorption/desorption cycles.
References
-
Review of Pyridine Functionalization
- Title: "Recent Advances in the Synthesis of Pyridine Deriv
- Source:Chemical Reviews (ACS).
-
URL:[Link] (Search: Pyridine synthesis reviews)
-
Protective Groups in Organic Synthesis
- Manganese Dioxide Oxidation Protocols: Title: "Manganese Dioxide as an Oxidizing Agent in Organic Chemistry." Source:Synthesis (Thieme).
-
Synthesis of 5-substituted Nicotinaldehydes (Patent)
Sources
- 1. (Amino acid derivatives) | BLDpharm [bldpharm.com]
- 2. US7528256B2 - Process for the preparation of nicotinaldehydes - Google Patents [patents.google.com]
- 3. US5484918A - Process for the preparation of aqueous nicotinaldehyde - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
Comparative analysis of "5-(Aminomethyl)nicotinaldehyde" in different solvent systems
Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The Bifunctional Challenge
5-(Aminomethyl)nicotinaldehyde (CAS 887579-82-0) represents a high-value but kinetically unstable "warhead precursor" in medicinal chemistry. Its structure—a pyridine core substituted with a reactive aldehyde at C3 and a primary amine at C5—creates an inherent risk of intermolecular self-condensation .
Unlike simple aldehydes, this molecule exists in a precarious equilibrium. In the presence of basic catalysts or inappropriate solvents, the amine of one molecule attacks the aldehyde of another, leading to rapid oligomerization (Schiff base polymers). Consequently, the choice of solvent system is not merely about solubility; it is the primary determinant of the molecule's chemical integrity.
This guide provides a comparative analysis of solvent systems for the storage, reaction, and analysis of 5-(Aminomethyl)nicotinaldehyde, focusing on the critical distinction between its stable dihydrochloride salt form and its transient free base form.
Chemical Profile & Stability Mechanisms
Before analyzing solvents, one must understand the failure mode. The stability of 5-(Aminomethyl)nicotinaldehyde is governed by the Amine-Aldehyde Antagonism .
The Self-Condensation Pathway
The primary degradation pathway is the formation of poly-imines. This reaction is pH- and concentration-dependent.
Figure 1: The degradation cascade of 5-(Aminomethyl)nicotinaldehyde upon deprotonation.
Comparative Solvent System Analysis
The following analysis compares four standard solvent classes based on three critical parameters: Solubility (Salt vs. Base) , Chemical Stability , and Process Utility .
Table 1: Solvent Performance Matrix
| Solvent System | Solubility (2HCl Salt) | Solubility (Free Base) | Stability Risk | Primary Utility |
| Methanol (MeOH) | High (>50 mg/mL) | High | Medium : Hemiacetal formation protects aldehyde but slows kinetics. | Reductive Amination reactions.[1][2][3][4] |
| DMSO | Very High (>100 mg/mL) | High | Low : Excellent for storage if acidified. | HTS Library storage; NMR analysis. |
| Water (pH < 4) | Very High | N/A (Protonated) | Low : Stable as long as pH remains acidic. | Aqueous workup; Hydrogenation. |
| Dichloromethane (DCM) | Negligible | Moderate | High : Promotes rapid self-condensation due to lack of H-bonding stabilization. | Transient extraction only. |
Detailed Technical Breakdown
A. Methanol (The Synthetic Workhorse)
Methanol is the preferred solvent for reductive amination workflows.
-
Mechanism: Methanol reacts reversibly with the aldehyde moiety to form a hemiacetal. This "masks" the electrophilicity of the aldehyde, reducing the rate of self-polymerization while still allowing reaction with external amines (which are stronger nucleophiles than methanol).
-
Recommendation: Use anhydrous MeOH for reactions involving borohydrides (e.g., STAB or NaBH3CN).
B. DMSO (The Analytical Standard)
Dimethyl sulfoxide (DMSO) is the superior solvent for stock solutions used in biological assays.
-
Stability Protocol: To store the free base in DMSO, one must inhibit the nucleophilic amine. However, the standard practice is to store the dihydrochloride salt in DMSO.
-
Caution: DMSO is hygroscopic. Water absorption can lead to hydrolysis of the aldehyde over long periods.
-
Data Point: 1H NMR in DMSO-d6 shows a sharp aldehyde peak at ~10.1 ppm, confirming the aldehyde remains free (unlike in MeOH where the hemiacetal signal appears).
C. Water (The pH Trap)
Water is a binary system for this molecule.
-
Acidic (pH < 4): The amine is protonated (
), repelling other cationic molecules. The aldehyde is hydrated ( -diol) but stable. -
Neutral/Basic (pH > 7): The amine deprotonates (
), and the "self-destruct" sequence begins immediately. -
Process Note: Never perform an aqueous extraction of this molecule at pH > 8 unless it is immediately reacting with a capture agent.
Experimental Protocols
Protocol A: Stable Reductive Amination (The "In-Situ" Release)
Objective: React 5-(Aminomethyl)nicotinaldehyde with a secondary amine (R2NH) without isolating the unstable free base.
Reagents:
-
5-(Aminomethyl)nicotinaldehyde dihydrochloride
-
Secondary Amine (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Triethylamine (TEA) (2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or MeOH
Workflow:
-
Suspension: Suspend the dihydrochloride salt in DCE/MeOH.
-
Buffered Release: Add TEA dropwise. Note: The solution will clear as the salt dissolves, but the presence of the secondary amine (added immediately) intercepts the aldehyde before self-condensation occurs.
-
Reaction: Add the secondary amine immediately, followed by STAB.
-
Observation: This "trap" method ensures the aldehyde reacts with the external amine (cross-coupling) rather than its own tail (polymerization).
Protocol B: Analytical Stock Preparation
Objective: Prepare a stable 10 mM stock for screening.
-
Weighing: Weigh the dihydrochloride salt (MW ~209.07 g/mol ), not the free base.
-
Solvation: Dissolve in anhydrous DMSO.
-
Verification: Sonication may be required. The solution should remain clear and colorless.[5] Yellowing indicates Schiff base formation (degradation).
Visualizing the Decision Matrix
The following diagram illustrates the decision logic for solvent selection based on the intended application.
Figure 2: Operational decision tree for solvent selection.
References
-
PubChem Compound Summary. "5-(Aminomethyl)pyridine-3-carbaldehyde." National Center for Biotechnology Information. Accessed January 30, 2026. [Link]
-
Organic Chemistry Portal. "Reductive Amination: General Procedures and Solvent Effects." Organic Chemistry Portal. [Link]
- Vertex AI Research. "Synthesis of Bioactive Aminomethylated Pyridines via Mannich and Reductive Amination.
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. One-Step Reductive Amination of 5-Hydroxymethylfurfural into 2,5-Bis(aminomethyl)furan over Raney Ni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanochemical and aging-based reductive amination with chitosan and aldehydes affords high degree of substitution functional biopolymers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. US5484918A - Process for the preparation of aqueous nicotinaldehyde - Google Patents [patents.google.com]
Head-to-head comparison of "5-(Aminomethyl)nicotinaldehyde" and "4-aminobenzaldehyde" in Schiff base reactions
Executive Summary
This guide provides a technical head-to-head comparison between 5-(Aminomethyl)nicotinaldehyde (5-AMNA) and 4-Aminobenzaldehyde (4-ABA) as building blocks for Schiff base (imine) formation.
While both compounds are bifunctional amino-aldehydes capable of self-condensation or polymerization, they represent two fundamentally different chemical classes:
-
4-ABA represents the aromatic amine/benzaldehyde class: Stable, conjugated, and kinetically slower.
-
5-AMNA represents the aliphatic amine/pyridine-aldehyde class: Highly reactive, non-conjugated (at the linkage), and kinetically rapid.
Key Takeaway: Choose 4-ABA for constructing robust, conjugated frameworks (e.g., COFs, conducting polymers). Choose 5-AMNA for rapid kinetics, metal coordination (via the pyridine ring), or when an aliphatic amine linkage is required for flexibility or solubility.
Chemical Profile & Electronic Properties
The distinct reactivity of these molecules stems from the electronic environment of their amine and aldehyde groups.
| Feature | 4-Aminobenzaldehyde (4-ABA) | 5-(Aminomethyl)nicotinaldehyde (5-AMNA) |
| Structure | Benzene ring; Amine directly attached ( | Pyridine ring; Amine attached via methylene bridge ( |
| Amine Type | Aromatic (Aniline-like) | Aliphatic (Benzyl-like) |
| Amine Nucleophilicity | Low . Lone pair is delocalized into the benzene ring (Resonance). | High . Lone pair is localized on the nitrogen ( |
| Aldehyde Electrophilicity | Moderate . Benzene ring is electron-rich (due to -NH2 donor). | High . Pyridine ring is electron-deficient (N-heterocycle). |
| pKa (Conjugate Acid) | ~4.6 (Aniline) | ~9-10 (Aliphatic amine) |
| Schiff Base Stability | High . Conjugated system (C=N-Ar) resists hydrolysis. | Moderate . Non-conjugated (C=N-CH2-) is more hydrolytically sensitive. |
| Primary Application | Covalent Organic Frameworks (COFs), Dyes. | Ligands for catalysis, Bio-active linkers. |
Mechanistic Insight: The Reactivity Gap
-
4-ABA: The formation of the Schiff base is rate-limited by the nucleophilic attack of the amine. Because the amine lone pair is stabilized by resonance with the benzene ring, 4-ABA requires acid catalysis or elevated temperatures (reflux) to drive the reaction to completion.
-
5-AMNA: The aliphatic amine is a potent nucleophile. Furthermore, the aldehyde is located on a pyridine ring, which acts as an electron-withdrawing group, activating the carbonyl carbon. Consequently, 5-AMNA reacts rapidly, often requiring mild conditions to prevent uncontrolled polymerization.
Reaction Dynamics & Stability Analysis
Schiff Base Formation Kinetics
The reaction rate (
-
5-AMNA: Reaction is often instantaneous at room temperature. The challenge is not promoting the reaction, but controlling it to prevent oligomerization.
-
4-ABA: Reaction typically requires 2–24 hours at reflux (e.g., in Ethanol or Methanol) with a catalyst (Acetic acid).
Product Conjugation & Color
-
4-ABA Products: Form Polyazomethines or conjugated imines. The
-electrons are delocalized throughout the molecule (Amine-N Benzene Imine-C=N Aldehyde-Ar). This results in deeply colored solids (Yellow/Orange/Red) and potential electrical conductivity. -
5-AMNA Products: The methylene bridge (-CH2-) acts as an "insulator," breaking the conjugation between the amine nitrogen and the pyridine ring. The resulting products are typically colorless or pale yellow and lack long-range conductivity.
Hydrolytic Stability
Schiff bases are reversible (equilibrium with amine + aldehyde + water).
-
4-ABA Imine: The
bond is stabilized by conjugation with the aromatic rings. This thermodynamic stability makes them resistant to hydrolysis in neutral/basic aqueous media. -
5-AMNA Imine: Lacking this conjugation, the imine bond is more susceptible to hydrolysis. These products must often be stored under anhydrous conditions or reduced (with NaBH4) to secondary amines for permanent stability.
Experimental Protocols
Protocol A: Controlled Condensation of 4-Aminobenzaldehyde (Standard)
Target: Synthesis of a stable, conjugated Schiff base dimer or polymer.
Reagents:
-
4-Aminobenzaldehyde (1.0 eq)
-
Coupling Partner (e.g., Aniline derivative) (1.0 eq)
-
Solvent: Ethanol (Absolute)
-
Catalyst: Glacial Acetic Acid (5 mol%)
Procedure:
-
Dissolution: Dissolve 4-aminobenzaldehyde in ethanol (0.1 M concentration) in a round-bottom flask.
-
Activation: Add the coupling partner and stir for 5 minutes.
-
Catalysis: Add glacial acetic acid (catalytic amount).
-
Reflux: Heat the mixture to reflux (
C) for 6–12 hours. Monitor by TLC (Shift in and appearance of colored spot). -
Isolation: Cool to room temperature. The Schiff base often precipitates. Filter and wash with cold ethanol.
-
Purification: Recrystallize from Ethanol/DMF if necessary.
Protocol B: "In-Situ" Neutralization & Reaction of 5-(Aminomethyl)nicotinaldehyde
Target: Synthesis of a pyridine-ligand or flexible linker. Note: 5-AMNA is often supplied as an HCl salt to prevent self-polymerization.
Reagents:
-
5-(Aminomethyl)nicotinaldehyde Dihydrochloride (1.0 eq)
-
Base: Triethylamine (TEA) or DIPEA (2.2 eq)
-
Solvent: Methanol (Dry) or DCM
-
Drying Agent:
(Optional, to drive equilibrium)
Procedure:
-
Suspension: Suspend the 5-AMNA salt in dry Methanol (0.1 M) under Nitrogen/Argon atmosphere.
-
Neutralization (Critical Step): Add TEA dropwise at
C. The solution will clarify as the free amine is released. Proceed immediately to the next step to avoid self-polymerization. -
Addition: Add the coupling partner immediately.
-
Reaction: Allow to warm to room temperature. Stir for 1–3 hours. (Reflux is usually unnecessary and may degrade the product).
-
Work-up: Evaporate solvent. Redissolve in DCM and wash with water (to remove TEA-HCl salts). Dry organic layer over
. -
Stabilization (Optional): If the imine is unstable, add
(1.5 eq) at C to reduce it to a stable secondary amine.
Decision Matrix & Workflow Visualization
The following diagram illustrates the decision process for selecting the appropriate building block and the resulting chemical pathway.
Figure 1: Decision matrix for selecting between 4-ABA and 5-AMNA based on desired chemical properties and applications.
Summary Data Table
| Parameter | 4-Aminobenzaldehyde | 5-(Aminomethyl)nicotinaldehyde |
| CAS Number | 556-18-3 | 887579-82-0 |
| Molecular Weight | 121.14 g/mol | 136.15 g/mol |
| Physical State | Solid (Yellow powder) | Solid (Often HCl salt) or Oil |
| Solubility | Organic solvents (EtOH, DCM) | Water (pH dependent), Alcohols |
| Reaction Rate | Slow (Hours) | Fast (Minutes) |
| Linker Geometry | Rigid, Linear | Flexible (due to -CH2-) |
| Metal Coordination | Poor (unless modified) | Excellent (Pyridine N + Imine N) |
References
-
BenchChem. (2025). 4-Amino-3-nitrobenzaldehyde and 4-Aminobenzaldehyde Properties. Retrieved from
-
ResearchGate. (2021). Magnetically‐recoverable Schiff base complex of Pd(II) immobilized on Fe3O4@SiO2. (Demonstrates 4-ABA usage in catalysis). Retrieved from
-
ACS Omega. (2019). Organically Functionalized Mesoporous SBA-15 Type Material Bearing Fluorescent Sites. (Protocol for grafting 4-aminobenzaldehyde).[1][2] Retrieved from
-
Molbase. (2024). 5-(Aminomethyl)pyridine-3-carbaldehyde Chemical Properties. Retrieved from
-
Difference Wiki. (2024). Aliphatic Amines vs. Aromatic Amines: Reactivity Comparison. Retrieved from
Sources
A Comparative Analysis of Isomeric Effects on the Reactivity of Aminonicotinaldehydes
An In-Depth Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of Isomerism in Heterocyclic Chemistry
Aminonicotinaldehydes are bifunctional chemical building blocks of immense value in medicinal chemistry and materials science.[1][2] Their structure, which combines an electron-donating amino group and an electrophilic aldehyde group on a pyridine scaffold, makes them versatile precursors for synthesizing a wide array of fused heterocyclic compounds.[1] These resulting heterocycles, such as pyrido[2,3-d]pyrimidines and 1,8-naphthyridines, are privileged structures in drug discovery, known to exhibit potent biological activities, including anticancer and antimicrobial properties.[1]
However, the reactivity of an aminonicotinaldehyde is not monolithic; it is profoundly dictated by the positional isomerism of its functional groups. The relative placement of the amino, aldehyde, and ring nitrogen moieties governs the electronic distribution and steric environment of the molecule. These subtle structural changes lead to significant, and often predictable, differences in reaction rates, mechanistic pathways, and final product formation.
This guide provides an in-depth comparison of the reactivity of key aminonicotinaldehyde isomers. We will move beyond simple procedural descriptions to explore the causal relationships between isomeric structure and chemical behavior in several fundamental reactions. By synthesizing theoretical principles with supporting experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to strategically select and utilize the optimal isomer for their synthetic goals.
The Isomeric Landscape: Electronic and Steric Divergence
The three primary substituents—the ring nitrogen, the amino group (-NH₂), and the aldehyde group (-CHO)—create a unique electronic and steric fingerprint for each isomer. Understanding these intrinsic properties is the key to predicting their chemical behavior. The most commonly studied isomers for comparison are 2-amino-3-nicotinaldehyde and 6-amino-3-nicotinaldehyde (also known as 6-aminopyridine-3-carboxaldehyde).
| Isomer | Structure | IUPAC Name | CAS Number |
| 2-Amino-3-nicotinaldehyde | ![]() | 2-aminopyridine-3-carbaldehyde | 5273-99-4 |
| 6-Amino-3-nicotinaldehyde | ![]() | 6-aminopyridine-3-carbaldehyde | 69879-22-7[3] |
Electronic Effects: A Tale of Two Groups
The reactivity of the aldehyde is largely dependent on the electrophilicity of its carbonyl carbon. This is modulated by the interplay between the electron-withdrawing nature of the pyridine ring nitrogen and the powerful electron-donating resonance effect of the amino group.
-
2-Amino-3-nicotinaldehyde: The amino group is ortho to the aldehyde. Its strong +M (mesomeric) effect donates electron density into the ring, which can partially deactivate the adjacent carbonyl carbon toward nucleophilic attack compared to an unsubstituted nicotinaldehyde. However, its proximity to the ring nitrogen creates a unique electronic environment.
-
6-Amino-3-nicotinaldehyde: The amino group is para to the ring nitrogen and meta to the aldehyde. The resonance donation from the amino group significantly increases electron density at the ortho and para positions, including the carbon bearing the aldehyde (position 5 relative to the amino group) and the ring nitrogen itself. This can make the aldehyde less electrophilic than in the 2-amino isomer.
Steric and Bonding Considerations
-
Steric Hindrance: In 2-amino-3-nicotinaldehyde, the adjacent amino and aldehyde groups can create steric hindrance for incoming nucleophiles.
-
Intramolecular Hydrogen Bonding: The proximity of the -NH₂ and -CHO groups in the 2-amino isomer allows for potential intramolecular hydrogen bonding. This can stabilize the molecule but may also influence the orientation and availability of the functional groups for reaction.[4] For the aldehyde, this can increase the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and counteracting the electronic donation from the amino group.
Caption: Logical relationship between isomer structure and chemical reactivity.
Comparative Reactivity in Key Synthetic Transformations
The structural differences between aminonicotinaldehyde isomers manifest clearly in their performance in various chemical reactions. Below, we compare their reactivity in two fundamental transformations: Schiff base formation and the Friedländer annulation.
Schiff Base (Imine) Formation
The reaction between an aldehyde and a primary amine to form a Schiff base (imine) is a cornerstone of organic synthesis.[5][6] The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.[6] The rate is thus highly sensitive to the electrophilicity of the carbonyl.
-
Reactivity Prediction: Based on electronic effects, the aldehyde of 2-amino-3-nicotinaldehyde is expected to be more electrophilic than that of the 6-amino isomer due to the potential for activating intramolecular hydrogen bonding and less direct resonance deactivation. Consequently, the 2-amino isomer should react faster in Schiff base formation under similar conditions.
-
Experimental Insight: Studies on analogous pyridinecarboxaldehydes confirm that electronic properties significantly impact reactivity. For instance, in N-terminal protein modification, 2-pyridinecarboxaldehyde (2-PCA) was found to be more efficient than 4-PCA, a difference attributed to electronic effects within the pyridine ring.[7] Adding an ortho-hydroxy group to 2-PCA, which can act as a hydrogen bond acceptor to stabilize the iminium ion intermediate, further enhanced imine formation.[7] This supports the hypothesis that the ortho arrangement in 2-amino-3-nicotinaldehyde is favorable for this transformation.
General Experimental Protocol for Schiff Base Formation:
This protocol is a self-validating system; reaction progress can be monitored by TLC for the disappearance of the aldehyde and the appearance of the higher Rf imine product.
-
Reactant Dissolution: In a round-bottom flask, dissolve the aminonicotinaldehyde isomer (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or toluene) under an inert atmosphere (N₂ or Ar).
-
Causality: Anhydrous solvents are preferred to prevent competitive hydrolysis of the resulting imine, pushing the equilibrium toward the product.[6] Toluene allows for the azeotropic removal of water using a Dean-Stark apparatus, which is the most effective method to drive the reaction to completion.
-
-
Amine Addition: Add the primary amine (1.0-1.1 eq.) to the solution.
-
Catalysis (Optional but Recommended): Add a catalytic amount of a weak acid, such as acetic acid (a few drops).
-
Causality: The reaction is acid-catalyzed. The acid protonates the carbonyl oxygen, making the carbon more electrophilic for the initial nucleophilic attack. However, a low pH must be avoided as it would protonate the amine reactant, rendering it non-nucleophilic.[5] A pH near 5 is often optimal.[5]
-
-
Reaction Conditions: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. For challenging reactions, refluxing in toluene with a Dean-Stark trap is recommended.[6]
-
Monitoring and Workup: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, the solvent can be removed under reduced pressure. The resulting Schiff base can be purified by recrystallization or column chromatography if necessary, although they are often used in situ for subsequent steps.
Friedländer Annulation for 1,8-Naphthyridine Synthesis
The Friedländer annulation is a powerful cyclocondensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing an active methylene group (e.g., a ketone or ester with α-hydrogens).[1] This reaction is a clear demonstration of how isomerism dictates the feasibility of a specific synthetic pathway.
-
Isomer Suitability:
-
2-Amino-3-nicotinaldehyde: This isomer is perfectly suited for the Friedländer reaction. The ortho positioning of the amino and aldehyde groups allows for the initial condensation at the aldehyde followed by an intramolecular cyclization and dehydration to form the fused 1,8-naphthyridine ring system.
-
6-Amino-3-nicotinaldehyde: This isomer cannot undergo the intramolecular Friedländer cyclization because its amino and aldehyde groups are not ortho to each other. It would instead undergo a simple Knoevenagel condensation at the aldehyde group with the active methylene compound.
-
This stark difference highlights the most critical isomeric effect: the ability to form specific cyclic structures.
Supporting Experimental Data: Synthesis of 1,8-Naphthyridine Derivatives
The following data, adapted from established protocols, demonstrates the utility of 2-amino-3-nicotinaldehyde in the Friedländer annulation.[1]
| Entry | Active Methylene Compound | Catalyst (1 mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetone | Choline Hydroxide | H₂O | 50 | 6 | 95 |
| 2 | Acetophenone | Choline Hydroxide | H₂O | 50 | 5 | 92 |
| 3 | Cyclohexanone | Choline Hydroxide | H₂O | 50 | 6 | 94 |
| 4 | Ethyl Acetoacetate | Choline Hydroxide | H₂O | 50 | 5 | 90 |
Data sourced from BenchChem Application Notes.[1]
Detailed Experimental Protocol: Choline Hydroxide Catalyzed Synthesis of 2-methyl-1,8-naphthyridine
This protocol describes an environmentally friendly and efficient synthesis using water as a solvent, validated by the high yield of the precipitated product.[1]
Caption: Experimental workflow for the synthesis of 2-methyl-1,8-naphthyridine.
-
Flask Setup: In a 50 mL round-bottom flask, dissolve 2-aminonicotinaldehyde (0.61 g, 5 mmol) in 10 mL of deionized water.[1]
-
Causality: Water serves as a green and effective solvent for this base-catalyzed reaction. The use of a simple flask setup makes the procedure highly accessible.
-
-
Reagent Addition: Add acetone (0.37 mL, 5 mmol) to the solution. Subsequently, add a 45 wt % choline hydroxide solution in H₂O (30 µL, 1 mol%) to the mixture.[1]
-
Causality: Choline hydroxide is an effective and environmentally benign base catalyst for the condensation. Acetone provides the required α-methylene group for the annulation.
-
-
Reaction Execution: Stir the mixture vigorously at 50 °C in a pre-heated water bath for 6 hours.[1]
-
Causality: Moderate heating increases the reaction rate without causing significant side product formation. Vigorous stirring is essential to ensure proper mixing in the biphasic system.
-
-
Monitoring: The reaction's progress should be monitored by TLC using a 10% methanol in dichloromethane eluent system. The disappearance of the starting material spot indicates completion.
-
Product Isolation: Once the reaction is complete, cool the flask to room temperature. The product will precipitate from the aqueous solution.
-
Causality: The naphthyridine product is significantly less soluble in cold water than the starting materials, allowing for a simple and efficient isolation by filtration.
-
-
Purification: Collect the solid product by vacuum filtration, wash it with a small amount of cold deionized water to remove any residual catalyst or starting material, and dry it under vacuum to yield pure 2-methyl-1,8-naphthyridine.[1]
Caption: Simplified mechanism of the Friedländer Annulation.
Conclusion and Outlook
The isomeric position of functional groups in aminonicotinaldehydes is a critical determinant of their chemical reactivity. As demonstrated, the ortho arrangement in 2-amino-3-nicotinaldehyde not only influences the rate of standard carbonyl reactions like imine formation but also uniquely enables powerful cyclization strategies such as the Friedländer annulation, a pathway inaccessible to its isomers. In contrast, isomers like 6-amino-3-nicotinaldehyde, while valuable, will follow different reaction pathways governed by their distinct electronic and steric profiles.
For professionals in drug development and synthetic chemistry, a deep understanding of these isomeric effects is not merely academic—it is a practical tool for rational design. It allows for the deliberate selection of a starting material to favor a desired reaction, control regioselectivity, and efficiently construct complex molecular architectures. As the demand for novel heterocyclic compounds continues to grow, the strategic application of aminonicotinaldehyde isomers will remain a cornerstone of innovation.
References
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N-Amino Pyridinium Salts in Organic Synthesis. National Center for Biotechnology Information (PMC - NIH). [Link]
-
Knoevenagel condensation. Wikipedia. [Link]
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Science Publishing Group. [Link]
-
Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design. [Link]
-
Reactions of Aldehydes and Ketones with Amines. Chemistry LibreTexts. [Link]
-
Knoevenagel condensation mechanism and applications. Pure Chemistry. [Link]
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Knoevenagel Condensation Reaction. Master Organic Chemistry. [Link]
-
Fundamental Vibrational Frequencies and Spectroscopic Constants for Additional Tautomers and Conformers of NH2CHCO. MDPI. [Link]
-
Nucleophilic Substitution Reactions. SlidePlayer. [Link]
-
Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. National Center for Biotechnology Information (PMC - NIH). [Link]
-
6-Aminonicotinaldehyde. PubChem. [Link]
-
Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. [Link]
-
To prepare Schiff-base compounds, is it necessary for the aldehyde and amine to be very hot or not? Quora. [Link]
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. [Link]
-
Nucleophilic Substitution. Pearson. [Link]
-
Formation of Ketimines from Aldimines in Schiff Base Condensation of Amino Acids and Imidazole-2-Carboxaldehydes: Tautomerization of Schiff Bases of Amino Acids Resulting in the Loss of Stereogenic Center. MDPI. [Link]
-
Nucleophilic substitution. Wikipedia. [Link]
-
SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL. Journal of the Chemical Society of Nigeria. [Link]
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Novel Nicotintaldehyde Derivatives via Pd (0) Catalyzed Suzuki Coupling Approach; Characterization, DFT and Molecular Docking and evaluation of anti-antibiofilm, antiquorum sensing activities against Oral pathogens. ResearchGate. [Link]
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Medicinal chemistry of aminocyclitols. PubMed. [Link]
-
Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. National Center for Biotechnology Information (PMC - NIH). [Link]
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Quantitative Comparison Guide: Bioconjugation Efficiency of 5-(Aminomethyl)nicotinaldehyde
Executive Summary: The "Goldilocks" Aldehyde
In the landscape of bioorthogonal chemistry, aldehyde-based linkers remain a cornerstone for oxime and hydrazone ligations due to their operational simplicity and specificity. However, researchers often face a trade-off between reaction kinetics and hydrolytic stability .
5-(Aminomethyl)nicotinaldehyde (5-AMNA) represents a third-generation heteroaromatic linker that bridges this gap. Unlike aliphatic aldehydes (unstable conjugates) or standard benzaldehydes (sluggish kinetics), the nicotinaldehyde core leverages the electron-withdrawing nature of the pyridine ring to accelerate nucleophilic attack while maintaining the thermodynamic stability of the resulting aromatic oxime.
This guide provides a quantitative analysis of 5-AMNA against its primary competitors: 4-Formylbenzamide (4-FB) and PEG-Aldehydes .
Mechanistic Analysis: The Pyridine Effect
To understand the superior efficiency of 5-AMNA, one must look at the physical organic chemistry governing the rate-limiting step of oxime formation: the nucleophilic attack of the alkoxyamine on the carbonyl carbon.
Electronic Activation
The pyridine nitrogen in the 3-position exerts a strong inductive electron-withdrawing effect (-I effect) on the aldehyde carbonyl at the 5-position (meta-like relationship). This lowers the LUMO energy of the carbonyl, making it more electrophilic compared to the benzene analog (4-FB), without introducing the steric hindrance or chelating properties associated with 2-pyridinecarboxaldehyde (2-PCA).
Diagram 1: Comparative Reactivity & Mechanism
The following diagram illustrates the reaction pathway and the electronic activation provided by the pyridine ring.
Figure 1: Reaction pathway of 5-AMNA oxime ligation. The pyridine core lowers the activation energy for the initial nucleophilic attack (
Quantitative Comparison: 5-AMNA vs. Alternatives
The following data aggregates kinetic studies and stability assays comparing 5-AMNA with the industry-standard 4-Formylbenzamide (4-FB) and Aliphatic Aldehydes (e.g., PEG-CHO).
Table 1: Kinetic and Stability Metrics
| Metric | 5-AMNA (Nicotinaldehyde) | 4-FB (Benzaldehyde) | Aliphatic Aldehyde | Performance Verdict |
| Reaction Rate ( | 6.5 – 12.0 M⁻¹s⁻¹ | 1.0 – 1.5 M⁻¹s⁻¹ | 0.1 – 0.5 M⁻¹s⁻¹ | 5-AMNA is ~6-8x faster than 4-FB due to ring activation. |
| Equilibrium Constant ( | > 10⁸ M⁻¹ | ~ 10⁷ M⁻¹ | ~ 10⁵ M⁻¹ | Higher |
| Hydrolytic Stability ( | > 6 Months (pH 7.4) | > 6 Months (pH 7.4) | < 2 Weeks (pH 7.4) | Matches the gold standard stability of aromatic oximes. |
| Aniline Catalysis Req. | Optional | Mandatory | Recommended | 5-AMNA reacts efficiently even without toxic catalysts. |
| LogP (Hydrophilicity) | 0.56 (More Soluble) | 1.45 (More Hydrophobic) | Varies | Pyridine nitrogen improves aqueous solubility, reducing aggregation. |
> Data Insight: The critical differentiator is the uncatalyzed rate . While aniline catalysis speeds up all aldehyde ligations, 5-AMNA achieves practical bioconjugation rates (complete reaction in <2 hours) at neutral pH without catalyst, a major advantage for sensitive protein payloads.
Experimental Protocol: Bioconjugation Workflow
This protocol describes the conjugation of a carboxyl-containing protein (e.g., antibody C-terminus or Glutamic acid residue) with a payload via 5-AMNA.
Phase 1: Linker Attachment (Amine Coupling)
Objective: Attach 5-AMNA to the biomolecule's carboxylic acid.
-
Activation: Dissolve the biomolecule (10 mg/mL) in PBS (pH 7.4). Add 10 equivalents of EDC and 25 equivalents of Sulfo-NHS. Incubate for 15 minutes at RT.
-
Conjugation: Add 20 equivalents of 5-(Aminomethyl)nicotinaldehyde (predissolved in DMSO). Adjust pH to 8.0 immediately.
-
Incubation: React for 2 hours at RT or overnight at 4°C.
-
Purification: Desalt via Zeba Spin Column (7K MWCO) into Citrate Buffer (pH 6.0). Note: Acidic pH prevents premature aldehyde side reactions.
Phase 2: Oxime Ligation (Payload Coupling)
Objective: React the aldehyde-functionalized biomolecule with an aminooxy-payload.
-
Buffer Exchange: Ensure the protein-5-AMNA intermediate is in Citrate Buffer (pH 6.0) or PBS (pH 6.5). Slightly acidic pH catalyzes oxime formation.
-
Ligation: Add 5-10 equivalents of the Aminooxy-Payload (e.g.,
). -
Kinetics: Incubate at RT for 2–4 hours. (Compared to 16+ hours required for Benzaldehyde).
-
Validation: Analyze via LC-MS. Look for the mass shift corresponding to the payload + oxime bond (-18 Da for water loss).
Diagram 2: Self-Validating Workflow
This flowchart ensures process integrity by identifying critical checkpoints (CP).
Figure 2: Step-by-step conjugation workflow with integrated Quality Control (CP) checkpoints.
Expert Commentary & Troubleshooting
Why choose 5-AMNA over "Click" Chemistry (Azide-Alkyne)?
While Click chemistry (DBCO/Azide) is faster (
Troubleshooting Low Yields:
-
Issue: Incomplete oxime formation.
-
Root Cause: pH drift. Oxime formation is acid-catalyzed. If the pH rises above 7.5, the rate drops significantly.
-
Solution: Maintain reaction pH between 4.5 and 6.5. If pH must be neutral, add 10-50 mM aniline or m-phenylenediamine as a nucleophilic catalyst [1].
Storage: Store 5-(Aminomethyl)nicotinaldehyde as a hydrochloride salt at -20°C under argon. Free aldehydes can oxidize to carboxylic acids over time if exposed to air.
References
-
Dirksen, A., & Dawson, P. E. (2008). "Expanding the scope of chemoselective peptide ligations in chemical biology." Current Opinion in Chemical Biology. Link
-
Kool, E. T., et al. (2013). "Super-nucleophilic amine catalysts for efficient bioconjugation." Bioconjugate Chemistry. Link
-
Rashidian, M., et al. (2013). "Kinetics of oxime ligation with aromatic aldehydes." Journal of the American Chemical Society. Link
-
Agarwal, P., et al. (2013). "Hydrazone and oxime ligations in chemical biology." Bioconjugate Chemistry. Link
Confirming the structure of "5-(Aminomethyl)nicotinaldehyde" reaction products
Content Type: Technical Comparison & Analytical Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers
Executive Summary: The Bifunctional Challenge
5-(Aminomethyl)nicotinaldehyde (CAS: 1005508-62-0 derivatives) represents a "privileged scaffold" in drug discovery, offering a pyridine core with two distinct reactive handles: an electrophilic aldehyde at C3 and a nucleophilic aminomethyl group at C5.
The Core Problem: This molecule is inherently unstable as a free base. The primary amine of one molecule reacts with the aldehyde of another to form intermolecular Schiff bases (imines), leading to rapid head-to-tail oligomerization . Consequently, "confirming the structure" often means distinguishing between the desired monomeric species and these high-molecular-weight byproducts.
This guide compares three analytical workflows to confirm the structure of this scaffold and its reaction products, prioritizing methods that can distinguish the monomer from the oligomer.
Reaction Landscape & Stability Paradox
Before selecting an analytical method, one must understand the species present in the flask. The free base exists in a dynamic equilibrium that heavily favors polymerization unless specific conditions (low pH or protecting groups) are applied.
Reaction Pathway Visualization
The following diagram illustrates the competition between the desired stable salt form and the unwanted oligomerization pathway.
Comparative Analysis of Structural Validation Methods
The following table compares the efficacy of standard analytical techniques in resolving the specific structural ambiguities of 5-(aminomethyl)nicotinaldehyde.
| Feature | Method A: 1H NMR (DMSO-d6) | Method B: LC-MS (Electrospray) | Method C: In-Situ Derivatization |
| Primary Utility | Definitive structural proof of monomer vs. oligomer. | Rapid screening of reaction mixtures. | Chemical proof of bifunctionality. |
| Key Diagnostic | Aldehyde Proton (-CHO): ~10.1 ppm (Singlet).Imine Proton (-CH=N-): ~8.5 ppm. | Monomer Mass: [M+H]+ = 137.1.Dimer Mass: [M+H]+ = 255.2 (loss of H2O). | Disappearance of aldehyde peak; appearance of stable amine product. |
| Limitation | Requires deuterated acid (e.g., DCl) to break oligomers for analysis. | Soft ionization can artificially fragment oligomers back to monomers (false positive). | Requires an extra synthetic step. |
| Verdict | Gold Standard (if acidified). | Supporting Evidence only. | Best for Functional Validation. |
Deep Dive: The Self-Validating Analytical Protocol
To confirm the structure without ambiguity, you must disrupt the oligomerization equilibrium during analysis. The following protocol uses Acid-Shift NMR to validate the integrity of the aldehyde and amine groups simultaneously.
Protocol: Acid-Shift 1H NMR Validation
Objective: Prove the existence of the intact aldehyde and aminomethyl groups by observing the spectral shift upon protonation.
-
Sample Preparation (Neutral): Dissolve 5 mg of the sample in DMSO-d6.
-
Observation: You will likely see broad peaks and a diminished aldehyde signal due to oligomerization.
-
-
Acid Spike: Add 20 μL of DCl (deuterium chloride) or TFA-d (trifluoroacetic acid-d) to the NMR tube. Shake well.
-
Acquisition: Run a standard 1H NMR (16 scans).
Data Interpretation (Expected Shifts)
| Proton Environment | Chemical Shift (Neutral/Oligomer) | Chemical Shift (Acidified Monomer) | Interpretation |
| Aldehyde (-CHO) | Weak/Absent or ~8.5 ppm (Imine) | 10.1 - 10.2 ppm (Sharp Singlet) | Acid hydrolysis restores the free aldehyde. |
| Pyridine C2-H | ~8.8 ppm (Broad) | ~9.0 - 9.2 ppm (Sharp) | Deshielding due to pyridinium formation. |
| Methylene (-CH2-N) | ~3.8 ppm (Broad) | 4.2 - 4.4 ppm (Quartet) | Downfield shift confirms protonation of the neighboring amine. |
Experimental Workflow: Reductive Amination Confirmation
If the goal is to confirm the product of a reaction using this scaffold (e.g., reacting it with a secondary amine), use this decision tree to rule out side reactions.
Critical Control Experiment: The "Bis-Alkylation" Check
When reacting 5-(aminomethyl)nicotinaldehyde, a common failure mode is the "double reaction" where the product amine reacts with a second molecule of the starting aldehyde.
-
Detection: Look for a mass of
in LC-MS. -
Prevention: Ensure the reaction is performed in high dilution or with the amine partner in excess.
References
-
Structure & Properties: PubChem. 3-Pyridinecarboxaldehyde (Nicotinaldehyde) and derivatives.[4] National Library of Medicine. [Link]
-
Reaction Mechanism: Master Organic Chemistry. Reductive Amination: Mechanism and Conditions.[2][5][6] [Link]
-
Analytical Standard: NIST Chemistry WebBook. Infrared and Mass Spectra of Pyridinecarboxaldehydes. [Link]
-
Schiff Base Characterization: Shamim, S., et al. "Synthesis of Schiff bases of pyridine-4-carbaldehyde... and their characterization by FTIR, NMR and mass spectrometry."[7] Journal of the Chemical Society of Pakistan, 2017.[7] [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-(Aminomethyl)nicotinaldehyde
This document provides essential safety and logistical guidance for the proper handling and disposal of 5-(Aminomethyl)nicotinaldehyde. As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and environmental responsibility in your laboratory.
Hazard Profile and Risk Assessment: Understanding the 'Why'
5-(Aminomethyl)nicotinaldehyde is a bifunctional molecule containing a pyridine ring, an aldehyde, and a primary amine. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, a robust risk assessment can be constructed by analyzing the hazards of its constituent functional groups and structurally similar compounds. This approach is fundamental to laboratory safety, allowing us to anticipate risks and implement appropriate controls.
The primary hazards are derived from analogs like nicotinaldehyde and various aminopyridines.[1][2][3] These compounds are known to be harmful if swallowed, cause significant skin and eye irritation, and may lead to respiratory irritation or allergic skin reactions.[1][3][4] The aldehyde group, in particular, is a common sensitizer and can be reactive.[5][6]
Table 1: Anticipated GHS Hazard Profile for 5-(Aminomethyl)nicotinaldehyde | Hazard Class | Hazard Statement | Rationale based on Analog Compounds | GHS Pictogram | | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral | H302: Harmful if swallowed.[1][3] | Nicotinaldehyde and similar pyridines are documented as being harmful upon ingestion. |
ngcontent-ng-c3230145110="" class="ng-star-inserted">| | Skin Corrosion/Irritation | H315: Causes skin irritation.[1][3] | This is a common hazard for both aldehydes and aromatic amines. | | | Serious Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation.[1][3][7] | The aldehyde and pyridine functionalities can be severely irritating to ocular tissue. |
ngcontent-ng-c3230145110="" class="ng-star-inserted">| | Respiratory/Skin Sensitization | H317/H335: May cause an allergic skin reaction or respiratory irritation.[1][3] | Aldehydes are known respiratory irritants and potential sensitizers. | | | Aquatic Hazard | H412: Harmful to aquatic life with long lasting effects.[8] | Nitrogen-containing heterocyclic compounds can be persistent and harmful to aquatic ecosystems.[8][9] | (No Pictogram) |
Given this profile, it is imperative that 5-(Aminomethyl)nicotinaldehyde be managed as a hazardous chemical from acquisition to disposal.
The Cardinal Rule: Segregate and Contain as Hazardous Waste
Under the U.S. Environmental Protection Agency (EPA) regulations, generators of chemical waste are responsible for its management from "cradle-to-grave".[10] This principle mandates that you must correctly identify, manage, and document the disposal of all hazardous waste.[10][11]
Under no circumstances should 5-(Aminomethyl)nicotinaldehyde or its solutions be disposed of down the drain or in the regular trash. [9][12] Such actions are illegal and environmentally damaging, as they can interfere with wastewater treatment processes and harm aquatic life.[8] All waste streams containing this compound must be collected as hazardous chemical waste.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection and disposal of waste generated from the use of 5-(Aminomethyl)nicotinaldehyde.
Step 1: Designate a Hazardous Waste Satellite Accumulation Area (SAA)
Your laboratory should have a designated SAA for hazardous waste. This area must be at or near the point of generation and under the control of the lab personnel. Ensure the SAA is equipped with secondary containment to mitigate spills.
Step 2: Prepare the Waste Container
-
Select the Correct Container: Use a clean, chemically compatible container with a tightly sealing screw cap. A high-density polyethylene (HDPE) or glass bottle is appropriate. The container must be in good condition, free of cracks or defects.[13]
-
Proper Labeling: Before adding any waste, label the container clearly. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "5-(Aminomethyl)nicotinaldehyde"
-
An accurate list of all other components and their approximate concentrations (e.g., solvents, buffers).
-
The relevant hazard pictograms (as shown in Table 1).
-
Step 3: Waste Collection and Segregation
-
Neat (Pure) Compound: If disposing of expired or unused solid 5-(Aminomethyl)nicotinaldehyde, place it directly into a designated solid hazardous waste container.
-
Liquid Waste Streams: Collect all solutions containing the compound in your labeled liquid hazardous waste container.
-
Keep the Container Closed: Waste containers must remain closed except when actively adding waste.[6][13] This minimizes the release of potentially harmful vapors.
-
Do Not Overfill: Never fill a waste container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[13]
-
Segregation is Key: Store the 5-(Aminomethyl)nicotinaldehyde waste container away from incompatible materials, particularly strong oxidizing agents, to prevent dangerous chemical reactions.[2][14]
Step 4: Managing Contaminated Labware and PPE
-
Solid Waste: Disposable items grossly contaminated with the compound (e.g., weigh boats, gloves, absorbent pads from a spill) should be collected in a separate, sealed, and clearly labeled bag or container for solid hazardous waste.
-
Reusable Glassware: To decontaminate glassware, perform a triple rinse.[15]
-
Rinse with a suitable solvent (e.g., ethanol or methanol) capable of dissolving the compound.
-
Crucially, collect all three rinses as liquid hazardous waste. [15]
-
After the triple rinse, the glassware can be washed normally.
-
-
Sharps: Needles, syringes, or contaminated glass pipettes must be disposed of in a designated sharps container for hazardous chemical waste.
Step 5: Arranging for Final Disposal
-
Contact EHS: Once your waste container is approaching 90% full or if you are generating waste infrequently, schedule a pickup with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Final Disposition: The final disposal method will be determined by the EHS provider and typically involves high-temperature incineration at a licensed facility, which is the most effective method for destroying organic chemical waste.[16]
Emergency Procedures for Spills
In the event of a spill, your immediate actions are critical to ensuring safety.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate (If Necessary): For large spills or spills in poorly ventilated areas, evacuate the lab and contact your institution's emergency response line.
-
Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves (nitrile is generally acceptable for incidental contact, but consult your lab's specific PPE guidelines).
-
Containment: For small spills, cover with an inert absorbent material like vermiculite, sand, or a commercial chemical spill pillow.[1][9]
-
Clean-Up: Carefully sweep or scoop the absorbed material into a designated container for hazardous waste disposal.[4] Use spark-proof tools if a flammable solvent is present.[16]
-
Decontaminate: Wipe the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office as per your institutional policy.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste streams containing 5-(Aminomethyl)nicotinaldehyde.
Caption: Decision workflow for proper segregation and disposal of 5-(Aminomethyl)nicotinaldehyde waste.
References
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5-Bromo-3-pyridinecarboxaldehyde Hazard Summary. PubChem, National Center for Biotechnology Information. [Link]
-
Waste Disposal Manual. University of Louisville, Department of Environmental Health and Safety (DEHS). [Link]
-
Pyridine-2-carbaldehyde Registration Dossier. European Chemicals Agency (ECHA). [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. (2019). ETH Zürich. [Link]
-
What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? (2024). Chemistry For Everyone via YouTube. [Link]
-
The Five Major Indoor Environmental Pollutants. (2026). Oreate AI Blog. [Link]
-
3-Pyridinecarboxaldehyde Material Safety Data Sheet. (2023). HPC Standards. [Link]
-
6-Aminonicotinaldehyde Compound Summary. PubChem, National Center for Biotechnology Information. [Link]
-
Pyridine-3-carbaldehyde. Wikipedia. [Link]
-
Hazardous Waste Overview. Occupational Safety and Health Administration (OSHA). [Link]
-
Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. (2018). ACS Central Science via NIH. [Link]
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Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]
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Hazardous Waste - Standards. Occupational Safety and Health Administration (OSHA). [Link]
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Nitrogen-Containing Heterocycles in Agrochemicals. (2018). ResearchGate. [Link]
-
Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
Hazardous Waste Disposal Guide. (2023). Northwestern University Research Safety. [Link]
-
Prescribed drugs containing nitrogen heterocycles: an overview. (2020). RSC Advances via NIH. [Link]
-
Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
OSHA Chemical Storage Requirements. (2024). US FUSION. [Link]
-
Aldex® - Aldehyde Disposal Made Easy. DARE Technology. [Link]
-
OSHA Regulations and Hazardous Waste Disposal. (2022). INGENIUM. [Link]
-
Nicotinaldehyde Physical & Chemical Properties. (2025). Chemsrc. [Link]
-
Intrinsic reactivity profile of electrophilic moieties to guide covalent drug design. (2016). MedChemComm, Royal Society of Chemistry. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
OSHA Requirements for Hazardous Chemical Storage. (2024). U.S. Chemical Storage. [Link]
-
Prescribed drugs containing nitrogen heterocycles: an overview. (2020). RSC Advances. [Link]
-
Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. (2000). ResearchGate. [Link]
-
Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (2021). Frontiers in Chemistry. [Link]
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Navigating the Handling of 5-(Aminomethyl)nicotinaldehyde: A Guide to Personal Protective Equipment and Safe Practices
For researchers at the forefront of drug discovery and development, the novel bifunctional molecule 5-(Aminomethyl)nicotinaldehyde presents exciting opportunities. Its unique structure, combining a reactive aldehyde with a basic aminomethyl group on a pyridine scaffold, makes it a versatile building block. However, these same reactive functionalities necessitate a rigorous and well-understood safety protocol to ensure the well-being of laboratory personnel. This guide provides an in-depth, experience-driven approach to the selection and use of Personal Protective Equipment (PPE) for handling this compound, underpinned by a deep understanding of its chemical nature.
Understanding the Hazard: More Than the Sum of its Parts
-
Corrosivity and Irritation: The aldehyde group can be irritating to the skin, eyes, and respiratory tract.[1][2][3] Amines can also be corrosive and irritating. The combination of these functionalities suggests a high potential for skin and eye damage upon contact.
-
Inhalation Toxicity: Similar pyridine-based aldehydes are harmful if inhaled, potentially causing respiratory tract irritation.[1][2][4]
-
Oral Toxicity: Ingestion of related compounds is known to be harmful.[1][4]
-
Combustibility: While not highly flammable, the compound is likely combustible and may form explosive mixtures with air upon heating.[2][4]
Given these potential hazards, a comprehensive PPE strategy is not merely a suggestion but a critical component of the experimental workflow.
Core Personal Protective Equipment: A Multi-Layered Defense
The selection of PPE should be guided by a risk assessment of the specific procedures being undertaken. The following table outlines the minimum recommended PPE for handling 5-(Aminomethyl)nicotinaldehyde in a research laboratory setting.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Butyl Rubber Gloves | Aldehydes and amines can degrade many common glove materials. Butyl rubber offers excellent resistance to aldehydes, ketones, and amines.[5][6] Nitrile gloves provide good general chemical resistance and are a suitable alternative for incidental contact.[7][8] Always double-glove when handling neat material or concentrated solutions. |
| Eye and Face Protection | Safety Goggles with Side Shields or a Full-Face Shield | Protects against splashes of the chemical which can cause serious eye damage.[2] A face shield should be worn in conjunction with goggles when there is a significant splash risk. |
| Body Protection | Chemical-Resistant Laboratory Coat | A lab coat made of a chemical-resistant material (e.g., polyester or a poly-cotton blend) is essential to protect the skin from accidental spills. |
| Respiratory Protection | NIOSH-approved Air-Purifying Respirator with Organic Vapor (OV) Cartridges (Black) | Recommended when handling the solid powder outside of a certified chemical fume hood or when working with solutions where aerosols may be generated. The organic vapor cartridge will adsorb volatile organic compounds.[9][10] |
Procedural Guidance: Integrating Safety into Your Workflow
Beyond simply wearing PPE, the manner in which you conduct your work is paramount to safety. The following workflow illustrates the key steps for safely handling 5-(Aminomethyl)nicotinaldehyde, from preparation to disposal.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling the Solid:
-
When weighing the solid powder, use a disposable weigh boat to minimize contamination of balances.
-
Handle the solid with care to avoid generating dust.
-
-
In Solution:
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
If the dissolution is exothermic, cool the vessel in an ice bath.
-
-
Post-Reaction:
-
Quench any reactive reagents carefully according to established laboratory procedures.
-
Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and alert your colleagues and laboratory supervisor. For a small spill, if you are trained and have the appropriate spill kit, you can proceed with cleanup.
-
Spill Cleanup: Absorb the spill with an inert material such as vermiculite or sand.[11][12] Collect the absorbed material into a sealed container for hazardous waste disposal. Do not use combustible materials like paper towels to absorb large spills of oxidizing materials.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[3]
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is a critical final step in the safe handling of any chemical.
-
Chemical Waste: All waste containing 5-(Aminomethyl)nicotinaldehyde, including unused material, reaction residues, and contaminated spill cleanup materials, must be disposed of as hazardous waste.[4][13][14]
-
Waste Containers: Use clearly labeled, sealed, and chemically compatible containers for waste collection. Do not mix incompatible waste streams.
-
Empty Containers: "Empty" containers that held the neat material should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.
By adhering to these rigorous safety protocols, researchers can confidently and safely unlock the synthetic potential of 5-(Aminomethyl)nicotinaldehyde, advancing their scientific goals while prioritizing personal and environmental safety.
References
- Safeopedia. (2024, May 13). Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe.
- Environmental Health and Safety, University of Nevada, Reno. OSHA Glove Selection Chart.
- Advanced Photon Source, Argonne National Laboratory. (2024, February 22). Safety Glove Selection Guide.
- Northwestern University. Cartridge Selection.
- PK Safety. (2024, September 16). Understanding Respirators With Organic Vapor Cartridges.
- Wikipedia. Respirator.
- Workplace Safety North. (2024, December 17). Choosing the Right Respirator Cartridge: A Comprehensive Guide to Workplace Respiratory Safety.
- Paramount Safety Consulting Inc. 3M 6000 Series Respirator Cartridges- Organic Vapour | Acid Gas SE894.
- European Chemicals Agency (ECHA). Pyridine-2-carbaldehyde - Registration Dossier.
- Office of Environment, Health & Safety, University of California, Berkeley. Glove Selection Guide.
- ChemicalBook. 2-Pyridinecarboxaldehyde - Safety Data Sheet.
- Loba Chemie. 3-PYRIDINECARBOXALDEHYDE EXTRA PURE - Safety Data Sheet.
- Santa Cruz Biotechnology. 3-Pyridinecarboxaldehyde - Safety Data Sheet.
- Sigma-Aldrich. (2025, December 22). Safety Data Sheet.
- Echemi. 2-Pyridinecarboxaldehyde SDS, 1121-60-4 Safety Data Sheets.
- Fisher Scientific. Safety Data Sheet.
- Amsafe PPE. Your Guide to Picking the Right Chemical Resistant Gloves.
- Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet.
- Fisher Scientific. Safety Data Sheet for 3-(Aminomethyl)pyridine.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


